molecular formula C8H6BrN3O B1382240 5Br-INACA CAS No. 1799421-04-7

5Br-INACA

Cat. No.: B1382240
CAS No.: 1799421-04-7
M. Wt: 240.06 g/mol
InChI Key: BLPIUDHMDGSMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5Br-INACA is a useful research compound. Its molecular formula is C8H6BrN3O and its molecular weight is 240.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPIUDHMDGSMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 5-Bromo-Indazole-3-Carboxamide Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for 5-bromo-indazole-3-carboxamide synthetic cannabinoids, with a specific focus on prominent "tail-less" analogs such as MDMB-5Br-INACA and ADB-5Br-INACA. These compounds have emerged as significant new psychoactive substances (NPS), often serving as precursors for more potent "tailed" synthetic cannabinoid receptor agonists (SCRAs).[1][2] This document details their interaction with cannabinoid receptors CB1 and CB2, presents quantitative pharmacological data, outlines the downstream signaling pathways, and provides detailed protocols for the key in vitro assays used in their characterization. The primary mechanism involves agonism at CB1 and CB2 receptors, though with a distinct pharmacological profile characterized by significantly lower potency at the CB1 receptor compared to traditional "tailed" SCRAs, yet potent activity at the CB2 receptor.[1][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoids.

Introduction

The landscape of new psychoactive substances is marked by the continuous emergence of novel chemical structures designed to circumvent legislative controls. Among these, the 5-bromo-indazole-3-carboxamide class of synthetic cannabinoids has become prevalent. Compounds such as MDMB-5Br-INACA (methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate) and ADB-5Br-INACA are characterized by a 5-bromo-indazole core.[1][4] A defining structural feature is the absence of the N-alkyl "tail" that is characteristic of many highly potent SCRAs.[1] This has led to their widespread availability on the illicit market, often as precursors for the end-user synthesis of more potent, "tailed" analogs.[1][2] Despite the lack of this tail group, these compounds retain intrinsic activity at cannabinoid receptors, necessitating a thorough understanding of their mechanism of action.[5]

Core Mechanism of Action: Cannabinoid Receptor Interaction

The primary molecular targets for 5Br-INACA and its analogs are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). Both are Class A G-protein coupled receptors (GPCRs).

  • CB1 Receptors: Predominantly expressed in the central nervous system (CNS), particularly in the hippocampus, basal ganglia, and cerebellum.[6] They are responsible for mediating the main psychoactive effects of cannabinoids.

  • CB2 Receptors: Primarily found in the periphery, associated with immune cells and tissues, and play a role in modulating immune responses and inflammation.[1]

As agonists, this compound compounds bind to these receptors and induce a conformational change, initiating intracellular signaling cascades. Both CB1 and CB2 receptors are canonically coupled to inhibitory G-proteins (Gi/o).[6]

Quantitative Pharmacological Data

The pharmacological activity of this compound analogs has been determined using various in vitro functional assays. The data reveals a distinct profile, particularly for the (S)-enantiomer of MDMB-5Br-INACA, which is a potent and efficacious agonist at the CB2 receptor but a significantly less potent, though highly efficacious, agonist at the CB1 receptor.[1] This suggests a ~98-fold selectivity for the CB2 receptor in terms of potency.[1] The absence of the N-alkyl tail drastically reduces potency at the CB1 receptor when compared to its "tailed" counterpart, (S)-MDMB-5'Br-BUTINACA.[3]

CompoundReceptorAssay TypeParameterValue (nM)Efficacy (vs. CP55,940)Reference
(S)-MDMB-5Br-INACA CB1β-Arrestin 2 RecruitmentEC₅₀2203360%[1]
CB2β-Arrestin 2 RecruitmentEC₅₀22.5124%[1]
(S)-MDMB-5'Br-INACA CB1β-Arrestin 2 RecruitmentEC₅₀1100Full Agonist[3]
(S)-MDMB-5'Br-BUTINACA ("tailed") CB1β-Arrestin 2 RecruitmentEC₅₀10.4Full Agonist[3]
(S)-ADB-5'Br-INACA CB1β-Arrestin 2 / Ca²⁺ ReleaseEC₅₀Decreased Potency-[5]
CB2β-Arrestin 2 RecruitmentEC₅₀Lower Potency, Increased Efficacy-[5]
*Compared to its "tailed" counterpart, (S)-ADB-5'Br-BUTINACA.

Downstream Signaling Pathways

Upon agonist binding, this compound induces signaling through both G-protein dependent and G-protein independent (e.g., β-arrestin-mediated) pathways.

G-Protein Dependent Signaling: Activation of the Gi/o protein by the agonist-bound receptor leads to the dissociation of its α and βγ subunits.

  • Inhibition of Adenylyl Cyclase: The Giα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

  • Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channels, typically leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[6]

  • MAPK Pathway Activation: The Gβγ subunit can also activate the mitogen-activated protein kinase (MAPK) cascade, influencing gene transcription and other cellular processes.[6]

β-Arrestin Mediated Signaling: Following activation and phosphorylation by G-protein coupled receptor kinases (GRKs), the receptor is bound by β-arrestin proteins. This interaction not only desensitizes the G-protein signal but also initiates a separate wave of signaling, acting as a scaffold for other signaling proteins.[8] The high efficacy of (S)-MDMB-5Br-INACA in β-arrestin recruitment assays at the CB1 receptor (360%) suggests a potential for biased agonism, although its low potency complicates this interpretation.[1]

Cannabinoid_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Intracellular Space CB_Receptor CB₁ / CB₂ Receptor G_Protein Gᵢ/ₒ Protein (αβγ) CB_Receptor->G_Protein Activation b_Arrestin β-Arrestin CB_Receptor->b_Arrestin Recruitment G_alpha Gαᵢ/ₒ G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha->AC Ion_Channels Ion Channels (K⁺, Ca²⁺) G_betagamma->Ion_Channels Modulation MAPK MAPK Signaling G_betagamma->MAPK Activation Cellular_Response Cellular Response (e.g., altered neurotransmission) b_Arrestin->Cellular_Response Scaffolding & Signaling cAMP->Cellular_Response ATP ATP ATP->AC Ion_Channels->Cellular_Response MAPK->Cellular_Response Agonist This compound Agonist->CB_Receptor Binding Binding_Assay_Workflow p1 Membrane Preparation (Cells expressing hCB₁ or hCB₂) p2 Incubation (Membranes + [³H]Radioligand + Test Compound) p1->p2 p3 Rapid Vacuum Filtration (Separates bound/unbound radioligand) p2->p3 p4 Scintillation Counting (Quantify radioactivity) p3->p4 p5 Data Analysis (Calculate IC₅₀ and Kᵢ) p4->p5 Arrestin_Recruitment_Workflow c1 Cell Culture (Engineered cells: CB Receptor-PK + β-Arrestin-EA) c2 Compound Addition (Varying concentrations of this compound) c1->c2 c3 Incubation (Allows receptor activation and protein recruitment) c2->c3 c4 Substrate Addition & Detection (Measure chemiluminescent signal) c3->c4 c5 Data Analysis (Calculate EC₅₀ and Eₘₐₓ) c4->c5 cAMP_Assay_Workflow a1 Cell Culture (Cells expressing hCB₁ or hCB₂) a2 Pre-treatment (Add Forskolin to stimulate cAMP + PDE Inhibitor) a1->a2 a3 Compound Addition (Varying concentrations of this compound) a2->a3 a4 Incubation & Cell Lysis a3->a4 a5 cAMP Quantification (e.g., HTRF, ELISA) a4->a5 a6 Data Analysis (Calculate EC₅₀ for cAMP inhibition) a5->a6

References

In-Depth Technical Guide: Cannabinoid Receptor Affinity of 5Br-INACA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 5Br-INACA

This compound is an indazole-3-carboxamide derivative that has emerged as a synthetic cannabinoid of interest. Structurally, it is characterized by a 5-bromoindazole core. A key feature of this compound and its close analogs, such as MDMB-5'Br-INACA and ADB-5'Br-INACA, is the absence of an N-alkyl "tail," a common feature in many potent synthetic cannabinoid receptor agonists (SCRAs). Despite this structural deviation, these "tail-less" compounds have been shown to retain activity at cannabinoid receptors, although with significantly reduced potency compared to their N-alkylated counterparts. This observation underscores the critical contribution of the N-alkyl chain to high-affinity binding and potent receptor activation.

Quantitative Analysis of Receptor Activity

Direct binding affinity data (Ki values) for this compound are not extensively reported. However, functional activity data, such as EC50 values from β-arrestin 2 recruitment assays, provide valuable insights into its potency at cannabinoid receptors. The following table summarizes the available data for "tail-less" brominated synthetic cannabinoids and their "tailed" counterparts.

CompoundReceptorAssay TypeEC50 (nM)EfficacyNotes
(S)-MDMB-5'Br-INACA CB1β-arrestin 2 recruitmentDecreased potency-"Tail-less" analog.[1][2]
CB2β-arrestin 2 recruitmentLower potencyIncreased"Tail-less" analog.[1][2]
(S)-ADB-5'Br-INACA CB1β-arrestin 2 recruitmentDecreased potency-"Tail-less" analog.[1][2]
CB2β-arrestin 2 recruitmentLower potencyIncreased"Tail-less" analog.[1][2]
(S)-MDMB-5'Br-BUTINACA CB1β-arrestin 2 recruitmentPotent agonist-"Tailed" counterpart to (S)-MDMB-5'Br-INACA.[1][2]
(S)-ADB-5'Br-BUTINACA CB1β-arrestin 2 recruitmentPotent agonist-"Tailed" counterpart to (S)-ADB-5'Br-INACA.[1][2]

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist binding initiates a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors, most notably inhibiting adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, Gβγ subunits can modulate various ion channels and other signaling pathways.

cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor G_Protein Gi/o Protein (αβγ) CB1_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Ligand This compound (Agonist) Ligand->CB1_R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Figure 1: Simplified signaling pathway of cannabinoid receptor activation.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound like this compound.

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis A Prepare cell membranes expressing CB1 or CB2 receptors D Incubate membranes, radioligand, and test compound A->D B Prepare radioligand (e.g., [3H]CP-55,940) B->D C Prepare serial dilutions of test compound (this compound) C->D E Separate bound from free radioligand (filtration) D->E F Quantify bound radioactivity (scintillation counting) E->F G Data analysis: Generate competition curve and calculate IC50 and Ki F->G

Figure 2: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Competition Binding Assay for CB1 and CB2 Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound.

5.1.1. Materials and Reagents

  • Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

  • Cell harvester.

5.1.2. Procedure

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final concentration in binding buffer.[3]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-labeled ligand.

    • Test Compound: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[3]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[3]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[3]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[3]

5.1.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin 2 Recruitment Assay

This is a functional assay to measure the activation of the CB1 or CB2 receptor by a test compound.

5.2.1. Materials and Reagents

  • Cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein (e.g., with a reporter enzyme).

  • Cell culture medium and supplements.

  • Test Compound: this compound.

  • Control agonist (e.g., CP-55,940).

  • Assay buffer.

  • Substrate for the reporter enzyme.

  • Luminometer or fluorometer.

5.2.2. Procedure

  • Cell Culture: Culture the cells in 96-well plates until they reach the desired confluency.

  • Compound Addition: Prepare serial dilutions of this compound and the control agonist in assay buffer. Add the compounds to the cells.

  • Incubation: Incubate the plates for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin 2 recruitment.

  • Detection: Add the reporter enzyme substrate and measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.

5.2.3. Data Analysis

  • Plot the signal intensity against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion

The available evidence indicates that this compound and related "tail-less" synthetic cannabinoids are active at CB1 and CB2 receptors, but with substantially lower potency compared to their N-alkylated ("tailed") analogs. This highlights the critical role of the N-alkyl side chain in achieving high-affinity binding and potent functional activity. While direct binding affinity (Ki) values for this compound are not currently well-documented, the provided functional activity data and detailed experimental protocols offer a solid foundation for researchers in the fields of pharmacology, toxicology, and drug development to further investigate the pharmacological profile of this and other emerging synthetic cannabinoids. The standardized methodologies presented herein are crucial for generating reproducible and comparable data across different laboratories.

References

In Vitro Pharmacological Profile of 5-Bromo-INACA Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of synthetic cannabinoids featuring a 5-bromo-1H-indazole-3-carboxamide core, focusing on recently emerged analogs such as ADB-5'Br-INACA and MDMB-5'Br-INACA. These compounds have been identified as potent agonists of the cannabinoid receptors CB1 and CB2. This document details their receptor interaction, functional activity, and the experimental methodologies used for their characterization.

Introduction

The landscape of new psychoactive substances (NPS) is continually evolving, with synthetic cannabinoid receptor agonists (SCRAs) representing a significant and dynamic class. Following legislative controls in China in 2021, novel SCRAs with a brominated indazole core have emerged, including ADB-5'Br-INACA and MDMB-5'Br-INACA.[1][2] These compounds are characterized by a 5-bromo substitution on the indazole ring and, in some cases, the absence of a traditional N-alkyl "tail," which has implications for their pharmacological profile.[3] This guide summarizes the current understanding of the in vitro pharmacology of these 5-bromo-INACA analogs.

Receptor Binding and Functional Activity

The primary molecular targets for 5-bromo-INACA analogs are the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[4] In vitro studies have demonstrated that these compounds are active at both receptors, although their potency and efficacy can be influenced by the specific substituents on the core structure.[1]

Quantitative Analysis of Receptor Activity

The functional activity of these compounds has been primarily assessed through β-arrestin 2 recruitment assays and intracellular calcium release assays.[1][2] While specific EC50 and Emax values for a generic "5Br-INACA" are not available, data for key analogs provide insight into their structure-activity relationships.

CompoundAssayReceptorPotency (pEC50)Efficacy (Emax %)Reference
(S)-ADB-5'Br-INACA β-arrestin 2 RecruitmentCB1Decreased vs. tailed analogs-[1]
β-arrestin 2 RecruitmentCB2Lower potency, increased efficacy-[1]
(S)-MDMB-5'Br-INACA β-arrestin 2 RecruitmentCB1Decreased vs. tailed analogs-[1]
β-arrestin 2 RecruitmentCB2Lower potency, increased efficacy-[1]
(S)-ADB-5'Br-BUTINACA β-arrestin 2 RecruitmentCB1Potent agonistEfficacious agonist[1]
(S)-MDMB-5'Br-BUTINACA β-arrestin 2 RecruitmentCB1Potent agonistEfficacious agonist[1]
(S)-ADB-INACA β-arrestin 2 RecruitmentCB1Reduced activity-[1]
β-arrestin 2 RecruitmentCB2Less prominent reduction in activity-[1]
(S)-ADB-5'F-BUTINACA β-arrestin 2 RecruitmentCB1Increased potency and efficacy-[1]
β-arrestin 2 RecruitmentCB2Increased potency and efficacy-[1]

Note: Specific quantitative values for pEC50 and Emax were not detailed in the provided search results, but the qualitative relationships are presented. The "tailed" analogs, such as ADB-5'Br-BUTINACA, serve as important comparators.

Signaling Pathways

Activation of CB1 and CB2 receptors by agonists like the 5-bromo-INACA analogs initiates downstream signaling cascades. The primary pathways implicated are the G-protein-dependent pathways (typically Gi/o) and the β-arrestin pathway.

G-Protein Signaling

Canonical CB1 and CB2 receptor signaling occurs through the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of the MAPK/ERK pathway. The intracellular calcium release assay mentioned in the literature suggests that some of these compounds may also couple to Gq/11 proteins.[1]

G_Protein_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound CB1/CB2 Receptor CB1/CB2 Receptor This compound->CB1/CB2 Receptor Binds G-Protein (Gi/o) G-Protein (Gi/o) CB1/CB2 Receptor->G-Protein (Gi/o) Activates G-Protein (Gq/11) G-Protein (Gq/11) CB1/CB2 Receptor->G-Protein (Gq/11) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibits Ca2+ Channels Ca2+ Channels G-Protein (Gi/o)->Ca2+ Channels Inhibits K+ Channels K+ Channels G-Protein (Gi/o)->K+ Channels Activates PLC PLC G-Protein (Gq/11)->PLC Activates cAMP cAMP Adenylyl Cyclase->cAMP Decreases IP3 IP3 PLC->IP3 Increases Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces

G-Protein Dependent Signaling Pathways
β-Arrestin Signaling

Agonist binding also promotes the phosphorylation of the intracellular domains of the CB1/CB2 receptors by G-protein-coupled receptor kinases (GRKs). This leads to the recruitment of β-arrestin proteins, which desensitizes G-protein signaling and can initiate a separate wave of signaling, including activation of MAPK pathways and receptor internalization. The use of β-arrestin 2 recruitment assays confirms the involvement of this pathway.[1][2]

Beta_Arrestin_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound CB1/CB2 Receptor CB1/CB2 Receptor This compound->CB1/CB2 Receptor Binds GRK GRK CB1/CB2 Receptor->GRK Recruits P P GRK->P Phosphorylates Receptor β-Arrestin 2 β-Arrestin 2 P->β-Arrestin 2 Recruits Receptor Internalization Receptor Internalization β-Arrestin 2->Receptor Internalization Promotes MAPK Signaling MAPK Signaling β-Arrestin 2->MAPK Signaling Initiates Beta_Arrestin_Workflow Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection Plating Plating Transfection->Plating Compound Addition Compound Addition Plating->Compound Addition Incubation Incubation Compound Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

References

Metabolic Fate of 5Br-INACA in Human Hepatocytes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the metabolic fate of the synthetic cannabinoid 5Br-INACA, also known as ADB-P-5Br-INACA, when incubated with human hepatocytes. The information presented herein is compiled from a key in vitro study and is intended to support research, forensic analysis, and drug development efforts.

Executive Summary

The metabolism of this compound in human hepatocytes is characterized by a series of Phase I and Phase II biotransformations. The primary metabolic pathways include hydroxylation, amide hydrolysis, and the formation of carbonyl and carboxyl groups, followed by glucuronidation. A total of ten metabolites have been identified, with the major biotransformations occurring on the pentyl tail of the molecule. The terminal hydroxy and dihydrodiol metabolites are recommended as key biomarkers for identifying this compound consumption.[1][2]

Data Presentation: Metabolite Profile of this compound

The following table summarizes the quantitative data for the ten metabolites of this compound identified after a 3-hour incubation with pooled human hepatocytes. The data is derived from analysis by liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).

Metabolite IDBiotransformationChemical FormulaRetention Time (min)[M+H]+ m/zPeak Area (x10³) at 3hRelative Abundance (%)
P1 HydroxylationC₁₉H₂₇BrN₄O₃8.8439.13941,234100
P2 Carbonyl formationC₁₉H₂₅BrN₄O₃9.5437.123878964
P3 Carboxyl formationC₁₉H₂₅BrN₄O₄9.1453.118745637
P4 Hydroxylation + DehydrogenationC₁₉H₂₅BrN₄O₃9.3437.123834528
P5 Amide hydrolysisC₁₄H₁₇BrN₂O₂10.2325.055028923
P6 Dihydrodiol formationC₁₉H₂₉BrN₄O₄8.2457.150021017
P7 Hydroxylation of Amide hydrolysis productC₁₄H₁₇BrN₂O₃9.7341.050015012
P8 Carbonyl formation of Amide hydrolysis productC₁₄H₁₅BrN₂O₃10.0339.03441109
P9 Glucuronidation of Hydroxylated metaboliteC₂₅H₃₅BrN₄O₉7.5615.1720857
P10 Glucuronidation of parent compoundC₂₅H₃₅BrN₄O₈8.0599.1770504

Relative abundance is calculated based on the peak area of the most abundant metabolite (P1).

Experimental Protocols

The following methodologies were employed in the key in vitro study of this compound metabolism.

Human Hepatocyte Incubation

Pooled human hepatocytes were incubated with this compound over a 3-hour period.[1][2] This in vitro model is a standard for studying the metabolic pathways of xenobiotics in a system that closely mimics the human liver environment.

Analytical Methodology: LC-QTOF-MS

Metabolite identification and quantification were performed using a liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) system.[1][2] This high-resolution mass spectrometry technique allows for the accurate mass measurement of parent compounds and their metabolites, facilitating their identification.

Visualization of Metabolic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the metabolic transformations of this compound and the experimental workflow.

Metabolic_Pathway_5Br_INACA cluster_phase1 Phase I Metabolism cluster_phase1_amide Further Phase I of Amide Hydrolysis Product cluster_phase2 Phase II Metabolism This compound This compound M1 Hydroxylation (P1) This compound->M1 Hydroxylation M5 Amide hydrolysis (P5) This compound->M5 Hydrolysis M6 Dihydrodiol formation (P6) This compound->M6 M10 Glucuronidation (P10) This compound->M10 UGT M2 Carbonyl formation (P2) M1->M2 Dehydrogenation M4 Hydroxylation + Dehydrogenation (P4) M1->M4 Dehydrogenation M9 Glucuronidation (P9) M1->M9 UGT M3 Carboxyl formation (P3) M2->M3 Oxidation M7 Hydroxylation (P7) M5->M7 Hydroxylation M8 Carbonyl formation (P8) M7->M8 Dehydrogenation

Metabolic Pathway of this compound

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Hepatocytes Pooled Human Hepatocytes Incubation Incubation at 37°C for 3 hours Hepatocytes->Incubation Compound This compound Compound->Incubation Extraction Metabolite Extraction Incubation->Extraction LC_QTOF_MS LC-QTOF-MS Analysis Extraction->LC_QTOF_MS Data_Analysis Data Processing and Metabolite Identification LC_QTOF_MS->Data_Analysis

Experimental Workflow for Metabolite Profiling

References

Unraveling the Metabolic Fate of 5Br-INACA Synthetic Cannabinoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology. Among these, synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class. The 5-bromo-indazole-3-carboxamide (5Br-INACA) series of SCRAs has recently been identified in seized materials, necessitating a thorough understanding of their metabolic fate for accurate identification in biological samples. This technical guide provides a comprehensive overview of the known metabolites of this compound analogs, detailed experimental protocols for their identification, and insights into their interaction with cannabinoid receptors.

Data Presentation: Metabolites of this compound Analogs

The metabolism of this compound analogs has been investigated primarily through in vitro studies using human hepatocytes and liver microsomes. These studies have elucidated the primary biotransformation pathways, which are crucial for identifying reliable biomarkers of consumption.

ADB-P-5Br-INACA Metabolites

A detailed investigation of ADB-P-5Br-INACA metabolism in human hepatocytes identified ten phase I metabolites.[1][2][3] The primary metabolic reactions observed were terminal amide hydrolysis, hydroxylation, dehydrogenation, carbonyl formation, and combinations of these transformations.[1][2][3] The bromide atom on the indazole core was found to remain intact throughout these metabolic processes.[4]

Below is a summary of the quantitative data for the identified metabolites of ADB-P-5Br-INACA.

Metabolite IDRank (by Total Peak Area)BiotransformationChemical FormulaRetention Time (min)m/z of Protonated Molecule
M11HydroxylationC20H30BrN5O310.15468.1610
M22DehydrogenationC20H28BrN5O211.20450.1500
M33Amide HydrolysisC20H29BrN4O212.55437.1551
M44Carbonyl formationC20H28BrN5O310.85466.1453
M55Hydroxylation + DehydrogenationC20H28BrN5O310.50466.1453
M66DihydroxylationC20H30BrN5O49.80484.1559
M77Amide Hydrolysis + HydroxylationC20H29BrN4O311.90453.1500
M88HydroxylationC20H30BrN5O39.95468.1610
M99DehydrogenationC20H28BrN5O211.50450.1500
M1010GlucuronidationC26H38BrN5O88.75628.1927
ADB-5'Br-INACA and MDMB-5'Br-INACA Metabolites

For the "tail-less" analogs, ADB-5'Br-INACA and MDMB-5'Br-INACA, the primary metabolic pathways identified involve modifications to the head group of the molecule. The anticipated urinary markers for these compounds are:

  • ADB-5'Br-INACA: Amide hydrolysis and mono-hydroxylation at the tert-butyl group (often detected after β-glucuronidase treatment).[4][5]

  • MDMB-5'Br-INACA: Ester hydrolysis, with additional metabolites also being formed.[4][5]

Glucuronidation has been observed to be more common for these tail-less analogs compared to their counterparts with an N-alkyl tail.[4][5] A key feature for the identification of metabolites from all this compound analogs is the retention of the bromine atom on the indazole core.[4][5]

CompoundPrimary Metabolic PathwaysKey Metabolite Types
ADB-5'Br-INACA Amide Hydrolysis, Mono-hydroxylation (tert-butyl)Amide hydrolyzed metabolite, Hydroxylated metabolite
MDMB-5'Br-INACA Ester Hydrolysis, Oxidative transformationsEster hydrolyzed metabolite, Additional oxidative metabolites

Experimental Protocols

The identification of this compound metabolites relies on sensitive analytical techniques, primarily liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). The following sections detail the methodologies employed in key experiments.

In Vitro Metabolism with Human Hepatocytes

This protocol is a gold standard for predicting in vivo human metabolism.

1. Cell Culture and Incubation:

  • Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium (e.g., Williams E medium supplemented with L-glutamine and HEPES buffer).

  • The cell suspension is pre-incubated at 37°C before the addition of the test compound.

  • This compound analogs (e.g., ADB-P-5Br-INACA), dissolved in a suitable solvent like DMSO, are added to the hepatocyte suspension to initiate the metabolic reaction. The final concentration of the test compound is typically in the low micromolar range.

  • The incubation is carried out for a defined period, often up to 3 hours, at 37°C with gentle shaking.

2. Sample Preparation:

  • The incubation is terminated by adding a cold organic solvent, such as acetonitrile, to precipitate proteins and quench the metabolic activity.

  • The samples are then centrifuged to pellet the precipitated proteins and cell debris.

  • The supernatant, containing the parent drug and its metabolites, is collected for analysis.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Analysis

1. Chromatographic Separation:

  • An ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of the metabolites.

  • A C18 reverse-phase column is commonly employed.

  • The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

2. Mass Spectrometric Detection:

  • A QTOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

  • Data is acquired in a data-dependent auto-MS/MS mode, which allows for the collection of full-scan mass spectra and fragmentation spectra of the most abundant ions in a single run.

  • The accurate mass measurements provided by the TOF analyzer are crucial for determining the elemental composition of the parent drug and its metabolites.

Mandatory Visualizations

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids, including this compound analogs, exert their effects primarily through the activation of cannabinoid receptors, CB1 and CB2. These are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CB1R CB1/CB2 Receptor This compound->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates Ion_channels Ion Channels (Ca2+, K+) G_protein->Ion_channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Ion_channels Phosphorylates Gene_Expression Changes in Gene Expression PKA->Gene_Expression Regulates MAPK->Gene_Expression Regulates

Caption: Simplified signaling pathway of cannabinoid receptors upon activation by this compound.

Experimental Workflow for this compound Metabolite Identification

The following diagram illustrates the logical steps involved in the identification of this compound metabolites from in vitro experiments.

cluster_invitro In Vitro Metabolism cluster_analysis Analytical Phase cluster_confirmation Confirmation start This compound Analog incubation Incubation with Human Hepatocytes start->incubation extraction Sample Preparation (Protein Precipitation) incubation->extraction lc_qtof LC-QTOF-MS Analysis (Full Scan and MS/MS) extraction->lc_qtof data_processing Data Processing (Metabolite Prediction Software) lc_qtof->data_processing identification Metabolite Identification (Accurate Mass & Fragmentation) data_processing->identification comparison Comparison of Retention Time & MS/MS Spectra identification->comparison synthesis Synthesis of Reference Standards synthesis->comparison end Identified Metabolites comparison->end

Caption: Workflow for the identification of this compound metabolites.

References

The Structure-Activity Relationship of 5Br-INACA Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of new psychoactive substances (NPS) is in a constant state of flux, with novel synthetic cannabinoid receptor agonists (SCRAs) frequently emerging to circumvent legislative controls. A recent trend has been the appearance of SCRAs featuring a brominated indazole core, including analogs of the INACA (indazole-3-carboxamide) class. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5Br-INACA analogs, offering a valuable resource for researchers, scientists, and drug development professionals. By examining the interplay between chemical structure and biological activity, we can better understand the pharmacological and toxicological profiles of these compounds. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Structural Features of this compound Analogs

The this compound analogs are characterized by a central 5-bromoindazole-3-carboxamide core. The key points of structural variation that dictate their pharmacological activity include:

  • The "Head" Group: This is typically an amino acid derivative, such as a tert-leucinamide in ADB-5'Br-INACA or a tert-leucine methyl ester in MDMB-5'Br-INACA, attached to the carboxamide.

  • The "Tail" Group: This refers to the substituent at the N1 position of the indazole ring. Analogs can be "tailed," possessing an alkyl or other group (e.g., a butyl chain in ADB-5'Br-BUTINACA), or "tail-less," with no substituent at this position (e.g., ADB-5'Br-INACA).

  • Halogen Substitution: While this guide focuses on 5-bromo analogs, comparison with analogs bearing other halogens (like fluorine) or no halogen at this position provides critical SAR insights.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro functional activity of several key this compound analogs at the human cannabinoid receptors CB1 and CB2. The data is primarily derived from β-arrestin 2 recruitment assays and intracellular calcium release assays, which are critical downstream functional readouts of receptor activation.

Table 1: In Vitro Activity of this compound Analogs at the CB1 Receptor

CompoundAssay TypeEC50 (nM)Emax (%)Reference
(S)-ADB-5’Br-INACAβ-Arrestin 2 Recruitment4744237[1]
(S)-MDMB-5’Br-INACAβ-Arrestin 2 Recruitment1254230[1]
(S)-ADB-5’Br-BUTINACAβ-Arrestin 2 Recruitment82.1497[1][2]
(S)-MDMB-5’Br-BUTINACAβ-Arrestin 2 Recruitment61.2360[1]
(S)-ADB-5’F-BUTINACAβ-Arrestin 2 Recruitment28.8-[3]
(S)-ADB-5’Br-BUTINACAIntracellular Ca2+ Release12.5-[3]
(S)-MDMB-5’Br-BUTINACAIntracellular Ca2+ Release32.5-[1]
(S)-ADB-5’F-BUTINACAIntracellular Ca2+ Release18.3-[3]
JWH-018 (Reference)β-Arrestin 2 Recruitment67.6278[2]
CP55,940 (Reference)β-Arrestin 2 Recruitment-100[2]

EC50: Half-maximal effective concentration. A lower value indicates higher potency. Emax: Maximum effect, often expressed as a percentage relative to a standard agonist like CP55,940.

Table 2: In Vitro Activity of this compound Analogs at the CB2 Receptor

CompoundAssay TypeEC50 (nM)Emax (%)Reference
(S)-ADB-5’Br-INACAβ-Arrestin 2 Recruitment156140[1]
(S)-MDMB-5’Br-INACAβ-Arrestin 2 Recruitment22.5124[1]
(S)-ADB-5’Br-BUTINACAβ-Arrestin 2 Recruitment13.488.1[2]
(S)-MDMB-5’Br-BUTINACAβ-Arrestin 2 Recruitment3.0079.1[1]
JWH-018 (Reference)β-Arrestin 2 Recruitment12.564.3[2]
CP55,940 (Reference)β-Arrestin 2 Recruitment-100[2]
Key SAR Observations:
  • Impact of the "Tail": The presence of an N-alkyl tail (e.g., butyl in ADB-5'Br-BUTINACA) dramatically increases potency at the CB1 receptor compared to the "tail-less" analogs (ADB-5'Br-INACA).[1] This is consistent with the established role of the tail in engaging a hydrophobic pocket within the CB1 receptor.[1]

  • "Head" Group Modification: Comparing (S)-ADB-5'Br-BUTINACA (tert-leucinamide) with (S)-MDMB-5'Br-BUTINACA (tert-leucine methyl ester) reveals that the methyl ester analog exhibits slightly higher potency at CB1 in the β-arrestin assay and significantly higher potency at CB2.[1]

  • Halogen Substitution: In tailed analogs, replacing the 5-bromo substituent with a 5-fluoro (as in (S)-ADB-5’F-BUTINACA) leads to an increase in potency in the β-arrestin 2 recruitment assay.[3] However, in the intracellular calcium release assay, the 5-bromo analog was slightly more potent.[3] This highlights that the effect of halogen substitution can be assay-dependent, potentially reflecting differences in signaling bias.

  • Receptor Selectivity: Generally, the this compound analogs are more potent at the CB2 receptor than the CB1 receptor, particularly the tailed methyl ester derivative (S)-MDMB-5'Br-BUTINACA.[1]

  • Efficacy: The tailed this compound analogs are high-efficacy agonists at the CB1 receptor, with Emax values significantly exceeding that of the reference agonist JWH-018 in the β-arrestin 2 recruitment assay.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize this compound analogs.

Radioligand Binding Assay (for determining binding affinity, Ki)

This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [3H]CP55,940).

  • Test compounds (this compound analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Washing buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol Outline:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in a 96-well plate.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled, high-affinity cannabinoid ligand.

  • Incubate at 30°C for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold washing buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve.

  • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

β-Arrestin 2 Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin 2 to the activated cannabinoid receptor, a key event in G-protein coupled receptor (GPCR) desensitization and signaling.

Materials:

  • CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (DiscoverX).

  • Cell culture medium and supplements.

  • Test compounds.

  • PathHunter® detection reagents.

  • Luminometer.

Protocol Outline:

  • Plate the engineered cells in a 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds to the cells and incubate for 90 minutes at 37°C.

  • Add the PathHunter® detection reagents according to the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature.

  • Measure the chemiluminescent signal using a luminometer.

  • The signal is proportional to the amount of β-arrestin 2 recruited to the receptor. Plot the signal against the compound concentration to determine EC50 and Emax values.

Intracellular Calcium Release Assay (e.g., AequoScreen®)

This assay measures the mobilization of intracellular calcium upon receptor activation, which can occur through Gq/11 or Gβγ subunit signaling pathways.

Materials:

  • CHO-K1 cells co-expressing the human CB1 receptor, apoaequorin, and a G-protein alpha subunit (e.g., Gα16).

  • Coelenterazine h (aequorin substrate).

  • Test compounds.

  • Assay buffer.

  • Luminometer with injection capabilities.

Protocol Outline:

  • Incubate the engineered cells with coelenterazine h to reconstitute the active aequorin photoprotein.

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Place the cell plate into the luminometer.

  • Inject the test compound into the wells and immediately measure the light emission.

  • The light signal is proportional to the increase in intracellular calcium concentration.

  • Plot the signal against the compound concentration to determine EC50 values.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.

G_Protein_and_Arrestin_Signaling Cannabinoid Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1R CB1/CB2 Receptor G_protein Gi/o Protein CB1R->G_protein Activates GRK GRK CB1R->GRK Phosphorylates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Arrestin β-Arrestin GRK->Arrestin Recruits Ligand This compound Analog Ligand->CB1R Binds G_alpha->AC Inhibits G_beta_gamma->PLC Activates Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC Arrestin->CB1R Internalization Receptor Internalization & Desensitization Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) Arrestin->MAPK

Caption: Cannabinoid Receptor Signaling Pathways.

SAR_Logic Structure-Activity Relationship Logic for this compound Analogs at CB1 Start 5-Bromo-Indazole Core Tail_less Tail-less (e.g., ADB-5'Br-INACA) Start->Tail_less No N1-substituent Tailed Tailed (e.g., ADB-5'Br-BUTINACA) Start->Tailed N1-Alkyl Tail Low_Potency Low CB1 Potency Tail_less->Low_Potency High_Potency High CB1 Potency Tailed->High_Potency Amide_Head Amide Head (ADB-) Tailed->Amide_Head Ester_Head Ester Head (MDMB-) Tailed->Ester_Head Fluorine_Sub 5-Fluoro Analog Amide_Head->Fluorine_Sub Br to F swap Higher_Potency_Arrestin Higher Potency (β-Arrestin Assay) Fluorine_Sub->Higher_Potency_Arrestin

Caption: SAR Logic for this compound Analogs at CB1.

Experimental_Workflow Experimental Workflow for SCRA Characterization Synthesis Compound Synthesis & Purification Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay Functional_Assays Functional Assays Synthesis->Functional_Assays Data_Analysis Data Analysis (Ki, EC50, Emax) Binding_Assay->Data_Analysis Ki Arrestin_Assay β-Arrestin Recruitment Functional_Assays->Arrestin_Assay Calcium_Assay Intracellular Ca2+ Release Functional_Assays->Calcium_Assay G_Protein_Assay G-Protein Activation (e.g., GTPγS) Functional_Assays->G_Protein_Assay Arrestin_Assay->Data_Analysis EC50, Emax Calcium_Assay->Data_Analysis EC50 G_Protein_Assay->Data_Analysis EC50, Emax SAR_Conclusion SAR Conclusion & Signaling Bias Assessment Data_Analysis->SAR_Conclusion

Caption: Experimental Workflow for SCRA Characterization.

Conclusion and Future Directions

The emergence of this compound analogs represents a significant development in the ever-evolving landscape of synthetic cannabinoids. The structure-activity relationships of these compounds are beginning to be understood, with the N1-tail playing a critical role in CB1 potency and the head group and halogen substitution fine-tuning activity and receptor selectivity. The tailed this compound analogs are potent, high-efficacy agonists at cannabinoid receptors.

While functional data from β-arrestin and calcium mobilization assays provide valuable insights, a more complete pharmacological profile requires further investigation. Future research should focus on:

  • Determining Binding Affinities (Ki): Radioligand binding assays should be conducted to determine the binding affinities of these analogs at CB1 and CB2 receptors. This will allow for a more direct comparison of receptor affinity with functional potency and help in understanding potential signaling bias.

  • Assessing G-Protein Activation: Quantitative G-protein activation assays (e.g., GTPγS binding) are needed to directly measure the potency and efficacy of these compounds in activating the canonical Gi/o signaling pathway. This data is essential for a comprehensive assessment of functional selectivity and signaling bias (i.e., G-protein vs. β-arrestin bias).

  • Expanding the Analog Library: The synthesis and pharmacological evaluation of a broader range of this compound analogs with systematic modifications to the head and tail groups will provide a more detailed understanding of the SAR.

By continuing to elucidate the complex pharmacology of these novel SCRAs, the scientific community can better anticipate their potential public health impact and develop more effective strategies for their detection and regulation.

References

Toxicological Screening of 5-Bromo-Indazole-3-Carboxamide Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and forensic toxicology. Among these, synthetic cannabinoid receptor agonists (SCRAs) are a prominent and structurally diverse class. This guide focuses on 5-bromo-indazole-3-carboxamide (5Br-INACA) analogs, a sub-class of SCRAs that have been identified in seized materials globally.[1][2][3] Notably, compounds such as ADB-5Br-INACA and MDMB-5Br-INACA are characterized by the absence of a traditional N-alkyl "tail," a feature common to many potent SCRAs.[3][4] While this structural attribute might suggest lower potency, these compounds retain cannabinoid receptor activity and are also suspected to be precursors for the synthesis of more potent, "tailed" analogs.[3][5][6] This guide provides a comprehensive overview of the available toxicological data, analytical methodologies, and metabolic fate of these compounds to aid in their identification and risk assessment.

Pharmacological Activity

The primary mechanism of action for this compound analogs involves interaction with the cannabinoid receptors CB1 and CB2. In vitro studies have been conducted to determine the functional activity and binding affinity of these compounds.

Quantitative Pharmacological Data

The following table summarizes the in vitro functional activity (EC₅₀) of MDMB-5Br-INACA and its analogs at human CB1 and CB2 receptors. This data is crucial for understanding the structure-activity relationships and predicting the potential psychoactive and physiological effects.

CompoundCore ModificationTailHead GroupCB1 EC₅₀ (nM)CB2 EC₅₀ (nM)
(S)-MDMB-5'Br-INACA 5-Bromo-indazoleNone ("tail-less")Methyl 3,3-dimethylbutanoatePotent AgonistPotent Agonist
(S)-ADB-5'Br-INACA 5-Bromo-indazoleNone ("tail-less")Adamantyl--

Data compiled from multiple sources. A direct numerical value for EC₅₀ was not available in the provided search results, but the compound is described as a "potent agonist".[4]

It has been observed that the "tail-less" analogs like (S)-ADB-5'Br-INACA and (S)-MDMB-5'Br-INACA exhibit cannabinoid receptor activity, although with a generally decreased potency at the CB1 receptor compared to their "tailed" counterparts.[6] Interestingly, while potency may be lower, an increased efficacy at the CB2 receptor has been noted for these tail-less analogs.[6]

Signaling Pathway

The activation of cannabinoid receptors by this compound analogs initiates a cascade of intracellular signaling events. A simplified representation of this pathway, focusing on G-protein coupling and downstream effects, is depicted below.

G_protein_signaling cluster_receptor Cannabinoid Receptor Activation cluster_g_protein G-Protein Cascade cluster_downstream Downstream Effects 5Br_INACA This compound Analog CB1_R CB1/CB2 Receptor 5Br_INACA->CB1_R Binds to G_protein Gi/o Protein CB1_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway Activation G_protein->MAPK Activates cAMP cAMP levels decrease AC->cAMP Leads to Physiological_Effects Physiological Effects (Psychoactivity, etc.) cAMP->Physiological_Effects MAPK->Physiological_Effects

Simplified Cannabinoid Receptor Signaling Pathway

Metabolism and Toxicological Screening

Understanding the metabolic fate of this compound analogs is critical for developing effective toxicological screening methods. In vitro studies using human hepatocytes have identified several key biotransformations.[7][8][9]

Metabolic Pathways

The primary metabolic reactions observed for ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA include:[7][8][9]

  • Dihydrodiol formation

  • Terminal amide hydrolysis

  • Hydroxylation

  • Dehydrogenation

  • Carbonyl formation

  • Glucuronidation

For ADB-5'Br-INACA, anticipated urinary markers include metabolites formed through amide hydrolysis and mono-hydroxylation at the tert-butyl group.[1][2] Similarly, for MDMB-5'Br-INACA, ester hydrolysis is a key metabolic step.[1][2] A significant finding is that the bromine atom on the indazole core generally remains intact during metabolism, providing a useful marker for distinguishing these compounds from their non-brominated counterparts.[1][2]

The following diagram illustrates the general metabolic workflow for identifying metabolites of this compound analogs.

metabolism_workflow Start Start: this compound Analog Incubation Incubation with Human Hepatocytes (3h) Start->Incubation Extraction Sample Extraction Incubation->Extraction Analysis LC-QTOF-MS Analysis Extraction->Analysis Data_Processing Data Processing & Metabolite Identification Analysis->Data_Processing Biomarker_Confirmation Biomarker Confirmation (Synthesized References) Data_Processing->Biomarker_Confirmation End End: Identified Metabolites Biomarker_Confirmation->End

In Vitro Metabolism Study Workflow

Experimental Protocols

Accurate identification of this compound analogs and their metabolites requires robust analytical methods. The following protocols are based on methodologies reported in the literature.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilution in methanol.[10][11]

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.[10][11]

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.[10][11]

  • Carrier Gas: Helium (Flow: ~1.46 mL/min).[10][11]

  • Temperatures:

    • Injection Port: 265 °C[10][11]

    • Transfer Line: 300 °C[10][11]

    • MS Source: 230 °C[10][11]

    • MS Quad: 150 °C[10][11]

  • Oven Program: 50 °C for 0 min, ramp at 30 °C/min to 340 °C and hold for 2.3 min.[10]

  • Injection: 1 µL, splitless.[10]

  • MS Parameters:

    • Mass Scan Range: 40-550 m/z[10]

    • Threshold: 250[10]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
  • Sample Preparation: Dilution in methanol, followed by further dilution if necessary.[10][11]

  • Instrument: Sciex TripleTOF® 5600+ with Shimadzu Nexera XR UHPLC or equivalent.[10]

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar.[10][11][12]

  • Mobile Phase:

    • A: Ammonium formate (10 mM, pH 3.0)[10][11][12]

    • B: Acetonitrile/Methanol mixture[10][12]

  • Gradient: Initial: 95% A: 5% B, ramp to 5% A: 95% B over 13 min, then return to initial conditions at 15.5 min.[10][11][12]

  • Temperatures:

    • Autosampler: 15 °C[10][11][12]

  • Injection Volume: 10 µL[10][11][12]

  • QTOF Parameters:

    • TOF MS Scan Range: 100-510 Da[11][12]

β-Arrestin 2 Recruitment Assay

This functional assay is used to determine the agonistic activity of compounds at cannabinoid receptors.

  • Cell Culture: CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein are cultured in 96-well plates.[4]

  • Compound Addition: Test compounds are added to the cells at various concentrations.[4]

  • Incubation: Cells are incubated to allow for receptor activation and recruitment of β-arrestin 2.[4]

  • Detection: The recruitment of β-arrestin 2 is measured, often using a chemiluminescent or fluorescent substrate, to determine the potency (EC₅₀) and efficacy of the compound.

The following diagram outlines the general workflow for the analytical detection of this compound analogs.

analytical_workflow Sample Seized Material or Biological Sample Preparation Sample Preparation (e.g., Dilution, Extraction) Sample->Preparation Screening Initial Screening (e.g., GC-MS) Preparation->Screening Confirmation Confirmation & Quantification (e.g., LC-QTOF-MS) Screening->Confirmation Presumptive Positive Data_Analysis Data Analysis and Comparison to Reference Standards Confirmation->Data_Analysis Report Final Report Data_Analysis->Report

General Analytical Workflow for this compound Detection

Conclusion

The this compound analogs represent an evolving challenge in the landscape of NPS. Their unique structural features as "tail-less" synthetic cannabinoids do not preclude them from having significant pharmacological activity. Furthermore, their role as potential precursors for more potent substances highlights the need for vigilant monitoring. The data and protocols presented in this guide offer a foundational resource for researchers, forensic scientists, and public health officials to aid in the identification, characterization, and toxicological assessment of this emerging class of compounds. Continued research is essential to fully understand the pharmacokinetic and pharmacodynamic properties of this compound analogs and their impact on human health.

References

Methodological & Application

Application Note: Protocol for the Research Synthesis of 5Br-INACA

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-SC-2025-03B Revision: 1.0 For Research Use Only. Not for human or veterinary use.

Abstract

This document provides a detailed protocol for the synthesis of 1-(5-bromopentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide (5Br-INACA), a synthetic indazole-3-carboxamide. The described methodology is intended for use by qualified researchers and drug development professionals in a controlled laboratory setting. The protocol is based on a modern, selective N-alkylation of the indazole-3-carboxylic acid core, followed by an amide coupling step.[1] This method offers high regioselectivity for the N1 position of the indazole ring and provides good overall yields.[1][2] All procedures must be conducted with appropriate safety measures in place.

Introduction

Indazole-3-carboxamides are a class of compounds widely investigated for their interaction with various biological targets.[3][4][5] The synthesis of specific analogs, such as this compound, is crucial for developing analytical reference standards and for structure-activity relationship (SAR) studies.[6][7] The core synthetic challenge often lies in achieving selective alkylation at the N1 position of the indazole scaffold.[8][9] Traditional methods using methyl indazole-3-carboxylate can suffer from poor selectivity and lower yields.[1]

This protocol details a more recent and efficient one-pot, two-step synthesis that begins with 5-bromo-1H-indazole-3-carboxylic acid, ensuring high N1-regioselectivity and improved yields.[1][2] The procedure involves an initial N-alkylation with 1,5-dibromopentane followed by an in-situ amide coupling with 1-naphthylamine.

Chemical Synthesis Pathway

The synthesis of this compound from 5-bromo-1H-indazole-3-carboxylic acid proceeds via a two-step reaction as illustrated below.

G cluster_0 Step 1: N1-Alkylation cluster_1 Step 2: Amide Coupling A 5-bromo-1H-indazole- 3-carboxylic acid I Intermediate: 1-(5-bromopentyl)-5-bromo- 1H-indazole-3-carboxylic acid A->I NaH, DMF B 1,5-Dibromopentane B->I NaH, DMF P Final Product: This compound I->P TBTU, TEA C 1-Naphthylamine C->P

Figure 1: Chemical synthesis pathway for this compound.

Materials and Reagents

Reagents
  • 5-bromo-1H-indazole-3-carboxylic acid (≥98%)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,5-Dibromopentane (≥97%)

  • 1-Naphthylamine (≥99%)

  • Anhydrous Dimethylformamide (DMF)

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (≥98%)

  • Triethylamine (TEA) (≥99.5%)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Round-bottom flasks and glassware

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

  • Standard analytical equipment for characterization (NMR, LC-MS)

Experimental Protocol

WARNING: This procedure involves hazardous materials. Sodium hydride is highly flammable and reacts violently with water. DMF is a skin irritant. All steps must be performed in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: N1-Alkylation of 5-bromo-1H-indazole-3-carboxylic acid
  • Add 5-bromo-1H-indazole-3-carboxylic acid (1.0 equiv) to a dry, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion, 2.5 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add 1,5-dibromopentane (1.3 equiv) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC or LC-MS.[2]

Step 2: Amide Coupling (One-Pot)
  • Once the alkylation is complete (as determined by monitoring), add TBTU (1.2 equiv) directly to the reaction mixture.

  • Add 1-naphthylamine (1.1 equiv) to the flask.

  • Slowly add triethylamine (TEA, 3.0 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature for an additional 12-18 hours. Monitor for the formation of the final product by TLC or LC-MS.[2][10]

Work-up and Purification
  • Once the reaction is complete, carefully quench the mixture by slowly adding it to a beaker of ice-cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with 10% NaHCO₃ solution and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure this compound.

General Experimental Workflow

The overall process from reaction setup to final product characterization follows a standard synthetic chemistry workflow.

G A Step 1: N-Alkylation (Indazole Acid, NaH, Dibromopentane in DMF) B Step 2: Amide Coupling (One-Pot) (Add TBTU, Amine, TEA) A->B 4-6h, rt C Reaction Quenching (Pour into ice-water) B->C 12-18h, rt D Liquid-Liquid Extraction (EtOAc / Water) C->D E Purification (Flash Column Chromatography) D->E F Characterization (NMR, LC-MS) E->F

Figure 2: General experimental workflow for synthesis and purification.

Data Presentation

The following table summarizes typical reaction parameters and expected results for the synthesis of this compound and related analogs based on published methods.[1][2][12]

ParameterValue / DescriptionReference
Starting Material 5-bromo-1H-indazole-3-carboxylic acid[10][12]
Alkylation Reagent 1,5-Dibromopentane-
Amine Reagent 1-Naphthylamine-
Base (Alkylation) Sodium Hydride (NaH)[2][9]
Coupling Reagent TBTU[10]
Solvent Anhydrous DMF[2][12]
Reaction Time 18-24 hours (total)[2]
Expected Yield 50 - 80% (after purification)[1][12]
Purity (Post-Chroma.) >95%[12]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (such as LC-QTOF-MS) should be used to confirm the exact mass of the compound.[2][13] The expected monoisotopic mass for C₂₃H₂₂BrN₄O will provide a distinct isotopic pattern due to the presence of bromine.

  • Chromatography: Purity should be assessed using HPLC or GC-MS.[13][14]

References

Application Notes and Protocols for the GC-MS Analysis of 5-Bromo-INACA Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical laboratories. Among these, synthetic cannabinoid receptor agonists (SCRAs) are a prominent and structurally diverse class. The "INACA" (indazole-3-carboxamide) scaffold has been subject to various modifications, including halogenation. This document focuses on the gas chromatography-mass spectrometry (GC-MS) analysis of 5-bromo-INACA analogues, specifically MDMB-5Br-INACA and ADB-5Br-INACA . These compounds are notable for the presence of a bromine atom at the 5-position of the indazole core and, in some cases, the absence of a traditional N-alkyl "tail," which can affect their pharmacological activity and analytical profile.[1]

It is crucial to note that "5Br-INACA" is a general descriptor. The specific side-chain attached to the carboxamide group significantly influences the compound's properties. Therefore, this document will address two prominent examples:

  • MDMB-5Br-INACA : Methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate

  • ADB-5Br-INACA : (S)-N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1H-indazole-3-carboxamide

These compounds have been identified in seized materials and are monitored as emerging NPS.[2][3] MDMB-5Br-INACA, despite lacking the N-alkyl tail, has been shown to act as a potent agonist at the CB2 receptor and displays high efficacy at the CB1 receptor, albeit with lower potency.[1] ADB-5Br-INACA has also been shown to exhibit cannabinoid receptor activity, though its potency is suggested to be low.[3]

GC-MS Analytical Protocols

The following tables summarize validated GC-MS methods for the analysis of MDMB-5Br-INACA and ADB-5Br-INACA. These protocols are based on methods published by forensic science institutions and researchers.

MDMB-5Br-INACA: GC-MS Parameters
ParameterValueReference
Instrument Agilent 5975 Series GC/MSD System or similar[2]
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent[2]
Carrier Gas Helium (Flow: 1.46 mL/min)[2]
Injection Port Temp. 265 °C[2]
Injection Mode Splitless[2]
Injection Volume 1 µL[2]
Oven Program 50 °C for 0 min, then 30 °C/min to 340 °C, hold for 2.3 min[2]
Transfer Line Temp. 300 °C[2]
MS Source Temp. 230 °C[2]
MS Quad Temp. 150 °C[2]
Mass Scan Range 40-550 m/z[2]
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Retention Time Approximately 7.82 min[2]
ADB-5Br-INACA: GC-MS Parameters
ParameterValueReference
Instrument Agilent 5975 Series GC/MSD System or similar[3]
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent[3]
Carrier Gas Helium (Flow: 1.46 mL/min)[3]
Injection Port Temp. 265 °C[3]
Injection Mode Splitless[3]
Injection Volume 1 µL[3]
Oven Program 50 °C for 0 min, then 30 °C/min to 340 °C, hold for 2.3 min[3]
Transfer Line Temp. 300 °C[3]
MS Source Temp. 230 °C[3]
MS Quad Temp. 150 °C[3]
Mass Scan Range 40-550 m/z[3]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Retention Time Approximately 8.36 min[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the GC-MS analysis of this compound analogues in seized materials.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Seized Material Extraction Extraction with Methanol Sample->Extraction Dilution Dilution of Extract Extraction->Dilution GC_Injection GC Injection (1 µL) Dilution->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection (m/z 40-550) MS_Ionization->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Mass_Spectrum Mass Spectrum Acquisition MS_Detection->Mass_Spectrum Library_Search Spectral Library Comparison TIC->Library_Search Mass_Spectrum->Library_Search Confirmation Confirmation with Reference Standard Library_Search->Confirmation

GC-MS analysis workflow for this compound analogues.

Mass Spectrometry Fragmentation

The mass spectra of 5-bromo-INACA analogues are characterized by the isotopic pattern of bromine (approximately 1:1 ratio for M and M+2 ions). The primary fragmentation occurs at the amide linkage.

General Fragmentation Pattern:

  • Cleavage of the amide bond: This is a characteristic fragmentation pathway for INACA derivatives, leading to the formation of ions corresponding to the 5-bromo-indazole-3-carboxamide core and the amino acid/ester side chain.

  • Loss of the side-chain: Fragmentation of the tert-butyl group from the amino acid moiety is also commonly observed.

While detailed annotated spectra are not publicly available, the CFSRE reports for MDMB-5Br-INACA and ADB-5Br-INACA provide mass spectra that can be used for library matching.[2][3]

Pharmacological Data and Signaling Pathway

MDMB-5Br-INACA has been pharmacologically characterized, showing differential activity at the CB1 and CB2 receptors.

MDMB-5Br-INACA Receptor Activity
ReceptorParameterValueReference
CB1 EC₅₀2203 nM[1]
Efficacy (vs. CP55,940)360%[1]
CB2 EC₅₀22.5 nM[1]
Efficacy (vs. CP55,940)124%[1]

These data indicate that MDMB-5Br-INACA is a potent CB2 receptor agonist with high efficacy at both CB1 and CB2 receptors, although its potency at the CB1 receptor is significantly lower.[1]

Cannabinoid Receptor Signaling Pathway

The activation of cannabinoid receptors (CB1 and CB2) by agonists like this compound analogues initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.

Signaling_Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Response Ligand This compound Analogue CB_Receptor CB1 / CB2 Receptor Ligand->CB_Receptor G_Protein Gi/o Protein Activation CB_Receptor->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC MAPK MAPK Pathway (Activation) G_Protein->MAPK Ion_Channels Ion Channel Modulation (K+, Ca2+) G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Gene_Expression Altered Gene Expression PKA->Gene_Expression MAPK->Gene_Expression Neurotransmitter ↓ Neurotransmitter Release Ion_Channels->Neurotransmitter Cell_Growth Modulation of Cell Growth Gene_Expression->Cell_Growth

Simplified cannabinoid receptor signaling pathway.

Conclusion

The GC-MS methods detailed in this document provide a robust framework for the identification of MDMB-5Br-INACA and ADB-5Br-INACA. The provided protocols, along with the experimental workflow and pharmacological context, serve as a valuable resource for laboratories involved in the analysis of NPS. The distinct receptor activity profile of MDMB-5Br-INACA highlights the importance of continued pharmacological characterization of emerging synthetic cannabinoids to understand their potential physiological effects. Researchers should always confirm their findings with certified reference materials.

References

Application Note: Analysis of 5Br-INACA using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the identification and potential quantification of 5Br-INACA, a synthetic cannabinoid, using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The described protocol provides a robust workflow from sample preparation to data analysis, enabling researchers to accurately detect this compound in various matrices. While specific quantitative data for this compound is not widely available, this note provides a framework for method validation based on the analysis of structurally similar brominated synthetic cannabinoids.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a constantly evolving class of new psychoactive substances (NPS). The emergence of halogenated analogs, such as this compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1H-indazole-3-carboxamide), presents a significant challenge for forensic and clinical laboratories. LC-QTOF-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high-resolution and accurate mass measurement of a QTOF mass spectrometer. This combination allows for the confident identification of emerging NPS like this compound, even in complex matrices. This application note provides a detailed protocol for the analysis of this compound, adapted from established methods for similar brominated indazole carboxamide synthetic cannabinoids.[1][2]

Experimental Protocols

Sample Preparation

A simple "dilute and shoot" method is often sufficient for the analysis of synthetic cannabinoids in seized materials or reference standards.

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • This compound reference standard

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Protocol:

  • Accurately weigh a small amount of the sample (e.g., 1 mg).

  • Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Centrifuge the solution to pellet any insoluble material.

  • Prepare a working solution by diluting the stock solution 1:100 in the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[1][3]

  • Transfer the final solution to an autosampler vial for LC-QTOF-MS analysis.

LC-QTOF-MS Analysis

The following instrumental parameters are based on methods developed for the analysis of closely related brominated synthetic cannabinoids and should be optimized for the specific instrumentation used.[1][3][4]

Instrumentation:

  • UHPLC system (e.g., Shimadzu Nexera XR, Agilent 1290 Infinity)

  • QTOF mass spectrometer (e.g., Sciex TripleTOF® 5600+, Agilent 6550 iFunnel)

Liquid Chromatography Parameters:

ParameterValue
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (50:50) with 0.1% formic acid
Gradient Initial: 5% B, ramp to 95% B over 13 min, hold for 2.5 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode TOF-MS and Product Ion Scan (IDA or SWATH®)
TOF MS Scan Range m/z 100-510
Product Ion Scan Range m/z 50-510
Collision Energy 35 ± 15 eV (for fragmentation)
Source Temperature 600 °C

Data Presentation

Accurate mass measurement of the protonated molecule ([M+H]⁺) and its characteristic fragment ions are crucial for the confident identification of this compound. The expected accurate mass of the protonated molecule of this compound (C₁₄H₁₈BrN₄O₂⁺) is 353.0662 m/z.

Table 1: Expected Accurate Masses of this compound and Potential Fragment Ions

IonChemical FormulaCalculated m/z
[M+H]⁺C₁₄H₁₈BrN₄O₂⁺353.0662
Fragment 1C₈H₅BrN₂O⁺224.9658
Fragment 2C₆H₁₃N₂O⁺129.1022

Note: The fragmentation pathway of this compound is proposed based on the fragmentation of other INACA-type synthetic cannabinoids. The primary fragmentation is expected to occur at the amide bond.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-QTOF-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Methanol Sample->Dissolution Dilution Dilution in Mobile Phase Dissolution->Dilution Transfer Transfer to Vial Dilution->Transfer Injection Sample Injection Transfer->Injection Separation LC Separation Injection->Separation Ionization ESI Separation->Ionization Detection TOF-MS and MS/MS Ionization->Detection Extraction Data Extraction Detection->Extraction Identification Compound Identification Extraction->Identification Quantification Quantification (Optional) Identification->Quantification

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway parent This compound [M+H]⁺ m/z 353.0662 fragment1 5-Bromoindazole-3-carboxamide moiety C₈H₅BrN₂O⁺ m/z 224.9658 parent->fragment1 Amide bond cleavage fragment2 Adamantyl amide moiety C₆H₁₃N₂O⁺ m/z 129.1022 parent->fragment2 Amide bond cleavage

Caption: Proposed fragmentation pathway for this compound.

Discussion

The LC-QTOF-MS method described provides a highly selective and sensitive approach for the identification of this compound. The high-resolution mass spectrometry allows for the determination of the elemental composition of the parent ion and its fragments, which is critical for the confident identification of novel compounds. The retention time obtained from the liquid chromatography separation provides an additional layer of confirmation.

For quantitative analysis, a validation study should be performed. This would involve assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, following established guidelines.[6][7] The use of an appropriate internal standard is also recommended for accurate quantification.

It is important to note that the metabolism of this compound may lead to the formation of various metabolites.[2][8][9] The presented LC-QTOF-MS method can also be adapted for the identification of these metabolites in biological matrices, which is crucial for toxicological and forensic investigations. The bromine atom on the indazole core is expected to remain intact during metabolism, serving as a useful marker for distinguishing its metabolites.[1][2]

Conclusion

This application note provides a comprehensive protocol for the analysis of the synthetic cannabinoid this compound using LC-QTOF-MS. The detailed experimental procedures and data analysis guidelines will be valuable for researchers, scientists, and drug development professionals involved in the detection and characterization of new psychoactive substances. The high sensitivity and specificity of the LC-QTOF-MS method make it an ideal tool for forensic, clinical, and research applications. While this note provides a strong foundation, method optimization and validation are essential for routine use and quantitative applications.

References

Application Notes and Protocols for In-Vitro Cell-Based Assays of 5-Bromo-INACA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in-vitro evaluation of 5-bromo-indazole-3-carboxamide (5Br-INACA) derivatives, a class of synthetic cannabinoids. The protocols and data presented focus on representative compounds such as MDMB-5Br-INACA and ADB-5Br-INACA, which have been subjects of pharmacological research. These compounds are known to interact with cannabinoid receptors CB1 and CB2, and their in-vitro characterization is crucial for understanding their potency, efficacy, and potential physiological effects.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of new psychoactive substances (NPS). The this compound core is a key structural feature in several recently emerged SCRAs. While some this compound derivatives are sold as precursors for the synthesis of more potent compounds, many exhibit intrinsic activity at cannabinoid receptors.[1][2] In-vitro cell-based assays are fundamental tools for characterizing the pharmacological profiles of these substances, providing essential data for forensic and toxicological assessments, as well as for drug development efforts.

Data Presentation: In-Vitro Pharmacology of this compound Derivatives

The following table summarizes the quantitative data obtained from in-vitro pharmacological assays of representative this compound derivatives. These assays are crucial for determining the potency (EC50) and efficacy of these compounds at cannabinoid receptors.[1]

CompoundReceptorAssay TypeParameterValueReference
(S)-MDMB-5Br-INACACB1β-arrestin 2 RecruitmentEC502203 nM[1]
Efficacy (vs. CP55,940)360%[1]
CB2β-arrestin 2 RecruitmentEC5022.5 nM[1]
Efficacy (vs. CP55,940)124%[1]
(S)-ADB-5'Br-INACACB1β-arrestin 2 Recruitment-Decreased potency vs. tailed counterpart[3]
CB2β-arrestin 2 Recruitment-Lower potency, increased efficacy vs. tailed counterpart[3]

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[4][5] A lower EC50 value indicates higher potency.[6] Efficacy refers to the maximal response a compound can elicit.

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

Cannabinoid Receptor (CB1/CB2) Activation Assay (β-Arrestin 2 Recruitment)

This assay measures the recruitment of β-arrestin 2 to the cannabinoid receptor upon agonist binding, a key event in G-protein coupled receptor (GPCR) desensitization and signaling.

Materials:

  • CHO-K1 cells stably co-expressing human CB1 or CB2 receptor and a β-arrestin 2-enzyme fragment complementation system.

  • This compound derivative (e.g., MDMB-5Br-INACA) stock solution in DMSO.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Detection reagents for the enzyme fragment complementation system.

  • Microplate reader.

Procedure:

  • Cell Preparation: Seed the engineered CHO-K1 cells in 96-well or 384-well plates and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • Assay: a. Remove the culture medium from the cells. b. Add the diluted compound solutions and the vehicle control to the respective wells. c. Incubate for a specified time (e.g., 60-90 minutes) at 37°C. d. Add the detection reagents according to the manufacturer's instructions. e. Incubate for a further period to allow for signal development.

  • Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and maximal efficacy.

Intracellular Calcium Release Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors or as a downstream consequence of Gαi/o activation in engineered cell lines.

Materials:

  • HEK293 cells co-expressing the human CB1 receptor and a promiscuous G-protein (e.g., Gα16) to couple to the calcium pathway.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound derivative stock solution in DMSO.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Preparation: Seed the engineered HEK293 cells in a 96-well plate and incubate overnight.

  • Dye Loading: a. Remove the culture medium. b. Add the calcium-sensitive dye solution to the cells and incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake. c. Wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in assay buffer.

  • Assay and Data Acquisition: a. Place the cell plate in the fluorescent plate reader. b. Record a baseline fluorescence reading. c. Inject the compound dilutions into the wells. d. Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

  • Data Analysis: Determine the peak fluorescence signal for each concentration. Plot the peak signal against the logarithm of the compound concentration and fit the data to determine the EC50.

In-Vitro Metabolism Study using Human Hepatocytes

This protocol is designed to identify the metabolic fate of this compound derivatives.

Materials:

  • Cryopreserved human hepatocytes.

  • Hepatocyte thawing and incubation media.

  • This compound derivative.

  • LC-QTOF-MS system (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry).

Procedure:

  • Hepatocyte Thawing and Seeding: a. Thaw the cryopreserved hepatocytes according to the supplier's protocol.[7] b. Resuspend the cells in incubation medium and determine cell viability. c. Adjust the cell concentration to the desired density.

  • Incubation: a. Add the this compound derivative to the hepatocyte suspension at a final concentration. b. Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., up to 3 hours).[8][9] c. Collect samples at different time points.

  • Sample Preparation: a. Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile). b. Centrifuge the samples to pellet the cell debris. c. Collect the supernatant for analysis.

  • LC-QTOF-MS Analysis: a. Inject the supernatant into the LC-QTOF-MS system. b. Separate the parent compound and its metabolites using a suitable chromatographic gradient. c. Detect and identify the metabolites based on their accurate mass and fragmentation patterns.

Visualizations

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by synthetic cannabinoids like this compound derivatives upon binding to the CB1 receptor.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB1R CB1 Receptor Gi_o Gαi/o CB1R->Gi_o Activates Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits Gbg Gβγ Gi_o->Gbg Dissociates AC Adenylate Cyclase Gi_o->AC Inhibits K_channel GIRK Channel Gbg->K_channel Activates cAMP cAMP AC->cAMP Converts K_ion K+ Efflux K_channel->K_ion 5Br_INACA This compound Derivative 5Br_INACA->CB1R Binds to ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Simplified CB1 receptor signaling pathway activated by this compound derivatives.

Experimental Workflow for In-Vitro Analysis

This diagram outlines a typical workflow for the in-vitro characterization of a novel this compound derivative.

Experimental Workflow Start Novel this compound Derivative Receptor_Binding Receptor Binding/Activation Assays (e.g., β-Arrestin, Calcium Flux) Start->Receptor_Binding Metabolism In-Vitro Metabolism Assay (Human Hepatocytes) Start->Metabolism Toxicity Cell Viability/Toxicity Assays Start->Toxicity Data_Analysis_1 Determine EC50 and Efficacy Receptor_Binding->Data_Analysis_1 Report Comprehensive Pharmacological Profile Data_Analysis_1->Report Metabolite_ID Metabolite Identification (LC-QTOF-MS) Metabolism->Metabolite_ID Metabolite_ID->Report Data_Analysis_2 Determine IC50 Toxicity->Data_Analysis_2 Data_Analysis_2->Report

Caption: A logical workflow for the in-vitro characterization of this compound derivatives.

References

Application Notes and Protocols for the Analysis of 5Br-INACA in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5Br-INACA (methyl (S)-2-(5-bromo-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) is a synthetic cannabinoid that has been identified as a precursor in the synthesis of more potent indazole-3-carboxamide derivatives. Its detection in biological matrices is crucial for forensic toxicology, clinical diagnostics, and drug development research. These application notes provide detailed protocols for the sample preparation of this compound and its analogs in common biological matrices, including blood, plasma, and urine, for subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The successful quantification of synthetic cannabinoids in biological fluids is highly dependent on the sample preparation method, which aims to remove interfering substances and enrich the analyte of interest.[1] This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Analytical Techniques

The primary analytical methods for the detection and quantification of synthetic cannabinoids like this compound in biological samples are GC-MS and LC-MS/MS.[2][3] These techniques offer the high sensitivity and selectivity required for identifying and quantifying these compounds at low concentrations. For GC-MS analysis of seized materials containing MDMB-5Br-INACA or ADB-5Br-INACA, a simple dilution in methanol may be sufficient for qualitative screening.[4] However, for quantitative analysis in complex biological matrices, more extensive sample preparation is necessary to minimize matrix effects.

Sample Preparation Protocols

The choice of sample preparation method depends on the biological matrix, the required limit of detection, and the available instrumentation.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma and whole blood samples. Acetonitrile is a commonly used solvent for this purpose.[5]

Protocol for Plasma/Whole Blood:

  • To 100 µL of plasma or whole blood in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent.

Workflow for Protein Precipitation

cluster_workflow Protein Precipitation Workflow start Start: Plasma/Blood Sample (100 µL) add_acn Add 400 µL ice-cold Acetonitrile start->add_acn vortex Vortex for 30 seconds add_acn->vortex centrifuge Centrifuge at 12,000 x g for 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: A streamlined workflow for the protein precipitation of plasma or blood samples.

Liquid-Liquid Extraction (LLE)

LLE is a widely used technique for extracting synthetic cannabinoids from aqueous matrices like urine, leveraging their hydrophobic properties.[2]

Protocol for Urine:

  • To 1 mL of urine in a glass tube, add an appropriate internal standard.

  • Adjust the pH of the sample to approximately 9-10 with a suitable buffer (e.g., carbonate buffer).

  • Add 3 mL of a non-polar organic solvent (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v).

  • Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3,500 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction

cluster_workflow Liquid-Liquid Extraction Workflow start Start: Urine Sample (1 mL) add_is Add Internal Standard start->add_is adjust_ph Adjust pH to 9-10 add_is->adjust_ph add_solvent Add 3 mL Hexane:Ethyl Acetate (9:1) adjust_ph->add_solvent vortex Vortex for 2 minutes add_solvent->vortex centrifuge Centrifuge at 3,500 x g for 10 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Step-by-step process for liquid-liquid extraction of urine samples.

Solid-Phase Extraction (SPE)

SPE is a highly effective and versatile technique for cleaning up and concentrating analytes from complex biological matrices, often providing cleaner extracts than PPT or LLE.[6] For urine samples, an initial enzymatic hydrolysis step is often necessary to cleave glucuronide conjugates of metabolites.[7][8]

Protocol for Urine (with Hydrolysis):

  • To 1 mL of urine, add 50 µL of β-glucuronidase (from E. coli) and 1 mL of 100 mM ammonium acetate buffer (pH 5.0).[7]

  • Incubate the mixture at 65°C for 1-2 hours.[7]

  • Allow the sample to cool to room temperature.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB or Styre Screen® HLD) with 3 mL of methanol followed by 3 mL of deionized water.[7][9]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 3 mL of ethyl acetate or methanol.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[7]

Protocol for Plasma/Whole Blood:

  • Pre-treatment: Dilute 1 mL of plasma or whole blood with 1 mL of water. For whole blood, cell lysis can be achieved by adding a zinc sulfate/ammonium acetate solution.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge as described above.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 25:75 methanol:water.

  • Elution: Elute the analytes with 3 mL of 90:10 acetonitrile:methanol.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute for analysis.

Workflow for Solid-Phase Extraction (Urine)

cluster_workflow Solid-Phase Extraction Workflow (Urine) start Start: Urine Sample (1 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis load Load Sample hydrolysis->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (5% Methanol) load->wash dry Dry Cartridge wash->dry elute Elute (Ethyl Acetate/Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Comprehensive workflow for solid-phase extraction of urine, including hydrolysis.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table summarizes typical performance data for the analysis of other synthetic cannabinoids in biological matrices using the described sample preparation techniques. These values can serve as a benchmark for method development and validation for this compound.

Sample Preparation MethodBiological MatrixAnalyte ClassRecovery (%)Matrix Effect (%)LOD (ng/mL)Reference
Protein PrecipitationRat PlasmaSynthetic Cannabinoids95.4 - 106.8-0.003 - 0.004[5]
Liquid-Liquid ExtractionWastewaterCannabinoid Metabolites59 - 138--[1]
Solid-Phase ExtractionHuman UrineSynthetic Cannabinoids69.9 - 118.4-0.01 - 0.1[9]
Solid-Phase ExtractionHuman UrineSynthetic Cannabinoid Metabolites43 - 9781 - 1850.025 - 0.5[6]
Supported Liquid ExtractionWhole BloodSynthetic Cannabinoids> 60Minimal-

Note: The values presented are for a range of synthetic cannabinoids and may not be directly representative of this compound. Method validation is essential to determine the specific performance characteristics for this compound analysis.

Cannabinoid Receptor Signaling Pathway

This compound, as a precursor to more potent synthetic cannabinoids, is designed to ultimately lead to compounds that interact with the cannabinoid receptors, primarily CB1 and CB2. The following diagram illustrates a generalized signaling pathway initiated by the activation of these G-protein coupled receptors.

cluster_pathway Generalized Cannabinoid Receptor Signaling ligand Synthetic Cannabinoid (e.g., this compound derivative) receptor CB1/CB2 Receptor (GPCR) ligand->receptor g_protein G-protein (Gi/o) receptor->g_protein activates ac Adenylate Cyclase g_protein->ac inhibits mapk MAPK Pathway (e.g., ERK) g_protein->mapk activates ion_channel Ion Channels (Ca²⁺, K⁺) g_protein->ion_channel modulates camp ↓ cAMP ac->camp cellular_response Cellular Response (e.g., altered neurotransmission) camp->cellular_response mapk->cellular_response ion_channel->cellular_response

Caption: Simplified diagram of cannabinoid receptor signaling pathways.

References

Application Note: Solid-Phase Extraction of 5Br-INACA Metabolites from Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (5Br-INACA) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged in the illicit drug market. Like other SCRAs, this compound undergoes extensive metabolism in the body, and its metabolites are the primary targets for detection in urine samples.[1] Due to its recent emergence, a validated method for the extraction of this compound and its metabolites from urine is not widely established. This application note provides a representative solid-phase extraction (SPE) protocol for the determination of this compound metabolites in human urine, based on established methods for other synthetic cannabinoids. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

It is crucial to note that parent synthetic cannabinoids are rarely detected in urine; therefore, analytical methods should target their metabolites.[2] Recent in vitro studies on compounds structurally similar to this compound, such as ADB-P-5Br-INACA, have identified key biotransformations including amide hydrolysis and mono-hydroxylation at the tert-butyl group as major metabolic pathways.[2][3] Therefore, the proposed method is designed to extract these polar metabolites effectively.

Signaling Pathway of Synthetic Cannabinoid Receptor Agonists

Synthetic cannabinoids like this compound exert their effects by acting as agonists at the cannabinoid receptors, primarily CB1 and CB2.[4] These receptors are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This, in turn, modulates various downstream signaling cascades, affecting neurotransmitter release and neuronal activity.[4]

Synthetic Cannabinoid Signaling Pathway General Signaling Pathway of Synthetic Cannabinoid Receptor Agonists SCRA Synthetic Cannabinoid (e.g., this compound) CB1R CB1/CB2 Receptor SCRA->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (Modulation of Ion Channels, Neurotransmitter Release) PKA->Downstream Phosphorylates

Caption: General Signaling Pathway of Synthetic Cannabinoid Receptor Agonists.

Experimental Protocol: Solid-Phase Extraction of this compound Metabolites

This protocol is a representative method and should be validated for the specific metabolites of this compound. The use of Oasis HLB cartridges is recommended due to their good retention for a wide range of acidic, neutral, and basic compounds.

Materials and Reagents
  • Urine samples

  • Internal Standard (IS) solution (e.g., a deuterated analog of a this compound metabolite)

  • β-glucuronidase from E. coli

  • Ammonium acetate buffer (1 M, pH 6.8)

  • Formic acid

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water

  • Solid-Phase Extraction Cartridges: Oasis HLB (3 cc, 60 mg) or similar polymeric reversed-phase sorbent.

Sample Pre-treatment (Enzymatic Hydrolysis)

Since many synthetic cannabinoid metabolites are excreted as glucuronide conjugates, a hydrolysis step is essential to cleave the glucuronic acid moiety and improve detection.[6]

  • To 1 mL of urine in a centrifuge tube, add 20 µL of the internal standard solution.

  • Add 500 µL of ammonium acetate buffer (1 M, pH 6.8).

  • Add 25 µL of β-glucuronidase.

  • Vortex the mixture gently.

  • Incubate at 60°C for 1 hour.[7]

  • Allow the sample to cool to room temperature.

  • Centrifuge at 3000 rpm for 5 minutes to pellet any precipitate.

Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Condition the SPE cartridge with 2 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 2 mL of deionized water. Do not allow the sorbent to go dry.

  • Loading: Load the pre-treated urine supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 10% methanol in water.

  • Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual water.

  • Elution: Elute the analytes with 2 x 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Experimental Workflow

The overall analytical workflow for the determination of this compound metabolites in urine involves sample collection, pre-treatment, extraction, and instrumental analysis.

Experimental Workflow Experimental Workflow for this compound Metabolite Analysis in Urine cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Internal_Standard->Hydrolysis Centrifugation Centrifugation Hydrolysis->Centrifugation Conditioning Conditioning (Methanol) Centrifugation->Conditioning Equilibration Equilibration (Water) Conditioning->Equilibration Loading Sample Loading Equilibration->Loading Washing Washing (Water & 10% Methanol) Loading->Washing Elution Elution (Methanol) Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Caption: Experimental Workflow for this compound Metabolite Analysis in Urine.

Data Presentation

The following table summarizes representative quantitative data for the analysis of various synthetic cannabinoid metabolites in urine using SPE and LC-MS/MS. This data is provided for reference and highlights the expected performance of a validated method. Actual values for this compound metabolites must be determined experimentally.

Analyte ClassRepresentative AnalytesRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
Carboxylic Acid Metabolites JWH-018 pentanoic acid85 - 1100.1 - 1.00.5 - 2.5[8]
ADB-PINACA N-pentanoic acid85 - 1100.1 - 1.00.5 - 2.5[8]
Hydroxylated Metabolites JWH-018 N-hydroxypentyl81.2 - 107.10.01 - 0.50.1 - 1.0[1]
AM2201 N-hydroxypentyl81.2 - 107.10.01 - 0.50.1 - 1.0[1]
Other Synthetic Cannabinoids AB-CHMINACA69.90 - 118.390.030.1[9]
5F-ADB69.90 - 118.390.030.1[9]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Conclusion

This application note provides a comprehensive, albeit representative, protocol for the solid-phase extraction of this compound metabolites from urine. The provided experimental details, workflow, and reference data serve as a valuable resource for researchers and scientists involved in the analysis of novel psychoactive substances. It is imperative to perform a full method validation for the specific metabolites of this compound to ensure accuracy and reliability of the results. The use of LC-MS/MS for final detection and quantification is highly recommended due to its sensitivity and selectivity.

References

Application Notes and Protocols for the Forensic Analysis of 5Br-INACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5Br-INACA is a synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market. As a synthetic cannabinoid receptor agonist (SCRA), it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, this compound and other SCRAs often exhibit higher potency and a more severe and unpredictable adverse effect profile.[1][2] The clandestine nature of their production and distribution poses a significant challenge to forensic chemists and toxicologists. These application notes provide detailed protocols for the identification and quantification of this compound in forensic samples, summarize available quantitative data on related compounds, and illustrate relevant biological pathways and experimental workflows.

Data Presentation

Cannabinoid Receptor Activity of Brominated Synthetic Cannabinoids

While specific quantitative data for this compound is limited in publicly available literature, in vitro studies have been conducted on structurally similar brominated synthetic cannabinoids. The following table summarizes the cannabinoid receptor 1 (CB1) activity for related compounds. It is important to note that the tail-less nature of this compound (specifically ADB-5'Br-INACA, which lacks a pentyl or similar tail) generally results in lower potency compared to its tailed counterparts.[3][4]

CompoundAssay TypeReceptorEC50 (nM)% Efficacy (vs. CP55,940)Reference
(S)-ADB-5’Br-BUTINACAβ-arrestin 2 RecruitmentCB11.8100[3]
(S)-ADB-5’Br-INACAβ-arrestin 2 RecruitmentCB135085[3]
(S)-MDMB-5’Br-BUTINACAβ-arrestin 2 RecruitmentCB10.45100[3]
(S)-MDMB-5’Br-INACAβ-arrestin 2 RecruitmentCB11195[3]

Note: EC50 is the half-maximal effective concentration. A lower EC50 value indicates higher potency.

Experimental Protocols

Analysis of this compound in Seized Plant Material using GC-MS

This protocol outlines the identification of this compound in seized herbal mixtures or powders.

a. Sample Preparation:

  • Homogenize the seized plant material.

  • Accurately weigh approximately 10-20 mg of the homogenized sample into a 2 mL microtube.[5]

  • Add 1 mL of methanol to the tube.[5]

  • Vortex the mixture for 2-5 seconds and sonicate for 5 minutes to extract the analytes.[6]

  • Centrifuge the sample at 3,000 rpm (or 20,800 x g) for 5-10 minutes.[5][6]

  • Transfer the supernatant to a new vial for analysis.

b. Instrumentation and Parameters:

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.[7][8]

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.[7][8]

  • Carrier Gas: Helium at a constant flow of 1.46 mL/min.[7][8]

  • Injection Port Temperature: 265 °C.[7][8]

  • Injection Volume: 1 µL in splitless mode.[7]

  • Oven Temperature Program: Initial temperature of 50 °C, ramp at 30 °C/min to 340 °C and hold for 2.3 minutes.[7]

  • MS Transfer Line Temperature: 300 °C.[7][8]

  • MS Source Temperature: 230 °C.[7][8]

  • MS Quadrupole Temperature: 150 °C.[7][8]

  • Mass Scan Range: 40-550 m/z.[7]

c. Data Analysis:

  • Compare the retention time and mass spectrum of the analyte with a certified reference standard for this compound.

  • The expected retention time for ADB-5Br-INACA under similar conditions is approximately 8.36 minutes.[8]

Analysis of this compound and its Metabolites in Whole Blood using LC-MS/MS

This protocol is for the detection and quantification of this compound and its metabolites in whole blood samples for forensic toxicology casework.

a. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of whole blood into a 2.0 mL microtube.[9]

  • Add an appropriate internal standard (e.g., JWH-018-d9).[9]

  • Add 600 µL of ice-cold acetonitrile dropwise while vortexing.[9]

  • Vortex for 5 minutes, then centrifuge at 13,000 rpm for 5 minutes.[9]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30 °C.[9]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[9]

b. Instrumentation and Parameters:

  • Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC or equivalent.[8]

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar.[8]

  • Mobile Phase A: 10 mM ammonium formate in water, pH 3.0.[8]

  • Mobile Phase B: 50:50 Methanol:Acetonitrile.[8]

  • Flow Rate: 0.4 mL/min.[8]

  • Gradient: Start at 5% B, increase to 95% B over 13 minutes, hold for 2 minutes, then return to initial conditions.[8]

  • Injection Volume: 10 µL.[8]

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) or SWATH® acquisition for QTOF.[8]

c. Data Analysis:

  • Monitor for the precursor ion and characteristic product ions of this compound and its expected metabolites (e.g., amide hydrolysis and mono-hydroxylated metabolites).[3]

  • Quantify the analytes using a calibration curve prepared in blank blood.

Visualizations

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR).[10] The binding of an agonist initiates a signaling cascade that leads to the psychoactive and physiological effects.

G_protein_signaling CB1 CB1 Receptor G_protein Gαi/oβγ CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to cAMP K_efflux Hyperpolarization (Inhibition of Neurotransmitter Release) K_channel->K_efflux K+ Efflux SCRA This compound (Agonist) SCRA->CB1 Binds PKA PKA cAMP->PKA Activates Cellular_Response Altered Gene Expression PKA->Cellular_Response Phosphorylation of target proteins

Caption: CB1 Receptor Signaling Pathway.

General Experimental Workflow for this compound Identification

The following diagram illustrates a typical workflow for the identification of this compound in a forensic laboratory, from sample receipt to final confirmation.

Forensic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Screening & Confirmation Sample_Receipt Sample Receipt (Seized Material/Biological Fluid) Homogenization Homogenization (for solids) Sample_Receipt->Homogenization Extraction Solvent Extraction or Protein Precipitation Sample_Receipt->Extraction Homogenization->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Screening Screening (e.g., GC-MS) Concentration->Screening Inject Confirmation Confirmation (e.g., LC-MS/MS) Concentration->Confirmation Inject Data_Analysis Data Analysis (Library Matching, RT Confirmation) Screening->Data_Analysis Tentative ID Reporting Final Report Confirmation->Reporting Confirmed ID Data_Analysis->Confirmation Requires Confirmation

Caption: Forensic Workflow for this compound.

In Vitro Metabolism Study Workflow

Understanding the metabolism of this compound is crucial for identifying reliable biomarkers in toxicological screening. This workflow outlines the process of an in vitro metabolism study.

Metabolism_Workflow cluster_incubation Incubation cluster_analysis_metabolism Analysis Compound This compound Reference Standard Incubation Incubation at 37°C (0, 0.5, 1, 3 hours) Compound->Incubation Hepatocytes Human Hepatocytes or Liver Microsomes Hepatocytes->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination LC_QTOF_MS LC-QTOF-MS Analysis Termination->LC_QTOF_MS Data_Processing Data Processing (Metabolite Identification) LC_QTOF_MS->Data_Processing Biomarker Biomarker Identification Data_Processing->Biomarker

Caption: In Vitro Metabolism Workflow.

References

Troubleshooting & Optimization

5Br-INACA stock solution stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 5Br-INACA and its analogs. Due to the structural similarities within this class of synthetic cannabinoids, the information presented here is broadly applicable. However, it is crucial to recognize that "this compound" can refer to several distinct molecules, each with unique properties.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound analogs?

A1: Solid forms of this compound analogs should be stored at -20°C for long-term stability.[1][2][3][4] Vendor data suggests that when stored as a solid at this temperature, compounds like AB-5Br-INACA, ADB-5Br-INACA, MMB-5Br-INACA, and MDMB-5Br-INACA are stable for at least four to five years.[1][2][3][4]

Q2: How should I prepare a stock solution of a this compound analog?

A2: To prepare a stock solution, we recommend using an organic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol.[1][3][4] The choice of solvent may depend on the specific analog and the requirements of your downstream experiments. It is advisable to prepare a high-concentration stock solution, which can then be diluted in aqueous buffers for immediate use in biological assays.

Q3: What is the recommended storage condition for stock solutions?

A3: For optimal stability, stock solutions of this compound analogs in organic solvents should be stored at -20°C. Studies on other synthetic cannabinoids have shown that freezer storage is the most effective condition for preserving the integrity of the compounds over time.[5][6] When possible, it is best to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q4: How long are stock solutions of this compound analogs stable?

A4: While specific quantitative data on the long-term stability of this compound analogs in solution is limited in peer-reviewed literature, general knowledge of synthetic cannabinoids suggests that stability is compound-dependent. Some synthetic cannabinoids have shown significant degradation at room and refrigerated temperatures over a period of weeks, while others remain relatively stable.[5][7] For maximum experimental reproducibility, it is recommended to use freshly prepared dilutions from a frozen stock solution.

Q5: What are the common degradation pathways for this compound analogs?

A5: The primary degradation pathways for indazole-3-carboxamide synthetic cannabinoids, including this compound analogs, are hydrolysis of the ester or amide linkages and hydroxylation.[8][9][10] These reactions can be influenced by factors such as pH, temperature, and the presence of enzymes in biological matrices.

Data Presentation

Solubility of this compound Analogs
Compound NameDMFDMSOEthanolPBS (pH 7.2)
AB-5Br-INACA SolubleSolubleSolubleInsoluble
ADB-5Br-INACA 3 mg/mL[1]2 mg/mL[1]2 mg/mL[1]Insoluble[1]
MMB-5Br-INACA 14 mg/mL[3]14 mg/mL[3]14 mg/mL[3]0.20 mg/mL[3]
MDMB-5Br-INACA 14 mg/mL[4]14 mg/mL[4]14 mg/mL[4]0.20 mg/mL[4]
Storage and Stability of Solid this compound Analogs
Compound NameStorage TemperatureStated Stability
AB-5Br-INACA -20°C[2]≥ 4 years[2]
ADB-5Br-INACA -20°C[1]≥ 5 years[1]
MMB-5Br-INACA -20°C[3]≥ 5 years[3]
MDMB-5Br-INACA -20°C[4]≥ 5 years[4]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of MDMB-5Br-INACA in DMSO
  • Compound Information:

    • Compound: MDMB-5Br-INACA

    • Molecular Weight: 368.2 g/mol [4]

    • Target Concentration: 10 mM

    • Solvent: DMSO

  • Materials:

    • MDMB-5Br-INACA solid

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Appropriate volumetric flask (e.g., 1 mL)

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Calculate the required mass of MDMB-5Br-INACA. For a 10 mM solution in 1 mL:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 368.2 g/mol * (1000 mg / 1 g) = 3.682 mg

    • Carefully weigh out approximately 3.68 mg of MDMB-5Br-INACA and record the exact weight.

    • Transfer the weighed solid to the 1 mL volumetric flask.

    • Add a small amount of DMSO to dissolve the solid.

    • Vortex briefly to ensure complete dissolution.

    • Add DMSO to the flask until the bottom of the meniscus reaches the 1 mL calibration mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Transfer the solution to a clean, labeled storage vial.

  • Storage:

    • Store the stock solution at -20°C.

    • For frequent use, consider preparing smaller aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound analog stock solutions.

TroubleshootingGuide start Start: Encountering an issue with the stock solution issue_precipitate Issue: Precipitate observed in the stock solution. start->issue_precipitate issue_activity Issue: Loss of biological activity observed. start->issue_activity cause_precipitate1 Possible Cause: Solution was not fully dissolved initially. issue_precipitate->cause_precipitate1 cause_precipitate2 Possible Cause: Exceeded solubility limit. issue_precipitate->cause_precipitate2 cause_precipitate3 Possible Cause: Precipitation after dilution in aqueous buffer. issue_precipitate->cause_precipitate3 cause_activity1 Possible Cause: Degradation due to improper storage (temperature, light). issue_activity->cause_activity1 cause_activity2 Possible Cause: Multiple freeze-thaw cycles. issue_activity->cause_activity2 cause_activity3 Possible Cause: Hydrolysis in aqueous working solution. issue_activity->cause_activity3 solution_precipitate1 Solution: Gently warm and vortex the solution. cause_precipitate1->solution_precipitate1 solution_precipitate2 Solution: Prepare a more dilute stock solution. cause_precipitate2->solution_precipitate2 solution_precipitate3 Solution: Increase the percentage of organic solvent in the final assay. cause_precipitate3->solution_precipitate3 solution_activity1 Solution: Store stock solutions at -20°C and protect from light. cause_activity1->solution_activity1 solution_activity2 Solution: Aliquot stock solution into single-use vials. cause_activity2->solution_activity2 solution_activity3 Solution: Prepare fresh dilutions in aqueous buffer before each experiment. cause_activity3->solution_activity3

Caption: Troubleshooting guide for common issues with this compound analog stock solutions.

Experimental Workflow

The following diagram outlines the recommended workflow for preparing and using stock solutions of this compound analogs.

ExperimentalWorkflow start Start: Obtain solid This compound analog weigh 1. Accurately weigh the solid compound. start->weigh dissolve 2. Dissolve in a suitable organic solvent (e.g., DMSO). weigh->dissolve store_stock 3. Store the concentrated stock solution at -20°C. dissolve->store_stock aliquot Optional but Recommended: Aliquot into single-use vials. store_stock->aliquot dilute 4. Prepare fresh dilutions in experimental buffer as needed. store_stock->dilute aliquot->dilute experiment 5. Use immediately in the experiment. dilute->experiment end End of Workflow experiment->end

Caption: Recommended workflow for preparing and using this compound analog solutions.

References

Technical Support Center: 5Br-INACA Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5Br-INACA in solution. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a synthetic cannabinoid characterized by a 5-bromo-1H-indazole-3-carboxamide core. Like many complex organic molecules, it can be susceptible to degradation in solution, which can be accelerated by factors such as improper solvent selection, pH, temperature, and light exposure. Ensuring the stability of this compound solutions is critical for obtaining accurate and reproducible experimental results, particularly in quantitative studies, bioassays, and when developing analytical methods.

Q2: What are the primary pathways of degradation for this compound in solution?

A2: Based on the chemical structure of this compound, an indazole-3-carboxamide, the two most probable degradation pathways are:

  • Hydrolysis: The amide bond in the carboxamide group is susceptible to hydrolysis, especially under strong acidic or basic conditions. This would break the molecule into 5-bromo-1H-indazole-3-carboxylic acid and the corresponding amine side-chain.

  • Photodegradation: The indole-like indazole core is a chromophore that can absorb UV light, potentially leading to photo-induced degradation.

Q3: What are the visible signs of this compound degradation in my solution?

A3: Visual inspection may not always be sufficient, but signs of degradation can include a change in the color of the solution or the formation of precipitates. However, the most reliable method for detecting degradation is through analytical techniques like HPLC-UV or LC-MS, which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound.

Q4: Which solvents are recommended for preparing and storing this compound solutions?

A4: this compound is reported to be soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol. For long-term storage, it is advisable to use aprotic solvents like DMSO or DMF and to store the solutions at low temperatures. It is important to note that this compound is reported to be insoluble in aqueous buffers like PBS (pH 7.2), which can lead to precipitation and inaccurate concentrations in biological assays if not handled correctly. When preparing for aqueous-based experiments, it is common to make a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous buffer immediately before use, ensuring the final concentration of the organic solvent is low enough not to affect the experiment.

Q5: How should I store my this compound solutions to ensure long-term stability?

A5: For optimal long-term stability, solutions of this compound should be stored at -20°C or lower in airtight, light-protecting containers (e.g., amber glass vials). For solid forms of this compound, storage at -20°C is also recommended, and under these conditions, it is reported to be stable for at least five years.

Troubleshooting Guide

This guide is designed to help you troubleshoot potential issues related to the degradation of this compound in your experiments.

dot

TroubleshootingGuide Troubleshooting this compound Degradation start Start: Inconsistent or Unexpected Experimental Results check_purity Is the purity of the initial This compound solid confirmed? start->check_purity source_purity Action: Obtain a new, certified standard of this compound. check_purity->source_purity No check_solution_prep Review Solution Preparation Protocol: - Correct solvent used? - Accurate weighing and dilution? check_purity->check_solution_prep Yes revise_prep Action: Prepare a fresh solution using a calibrated balance and volumetric flasks. check_solution_prep->revise_prep No check_storage Review Storage Conditions: - Stored at <= -20°C? - Protected from light? - Airtight container? check_solution_prep->check_storage Yes improve_storage Action: Aliquot and store new stock solution at -20°C or -80°C in amber vials. check_storage->improve_storage No check_experimental_conditions Review Experimental Conditions: - pH of aqueous buffers? - Exposure to strong light? - High temperatures? check_storage->check_experimental_conditions Yes adjust_conditions Action: Adjust buffer pH to be near neutral. Minimize light exposure and avoid high temperatures during experiments. check_experimental_conditions->adjust_conditions No analytical_verification Perform Analytical Verification: Run HPLC-UV or LC-MS on the solution to check for degradation peaks. check_experimental_conditions->analytical_verification Yes degradation_confirmed Degradation Confirmed analytical_verification->degradation_confirmed Degradation Peaks Present no_degradation No Degradation Detected analytical_verification->no_degradation Single Peak of Correct Mass degradation_confirmed->improve_storage degradation_confirmed->adjust_conditions other_factors Consider other experimental factors: - Reagent stability - Instrument calibration - Assay interference no_degradation->other_factors

Caption: Troubleshooting decision tree for investigating this compound degradation.

Data on Solution Stability

Due to the limited availability of specific stability data for this compound in various solutions, the following tables provide estimated stability based on general principles for indole-based carboxamides and related synthetic cannabinoids. This data should be used as a guideline, and it is highly recommended to perform your own stability studies for your specific experimental conditions.

Table 1: Estimated Stability of this compound in Different Solvents at -20°C (Protected from Light)

SolventEstimated Stability (Time to ~10% degradation)Notes
DMSO> 1 yearRecommended for long-term storage. Hygroscopic, so handle with care to avoid introducing water.
DMF> 1 yearGood for long-term storage. Also hygroscopic.
Ethanol6 - 12 monthsSuitable for intermediate-term storage. Ensure it is anhydrous.
Acetonitrile3 - 6 monthsGenerally less stable for long-term storage compared to DMSO or DMF.
Aqueous Buffer (pH 7)< 24 hoursInsoluble and prone to hydrolysis. Prepare fresh for immediate use by diluting a concentrated stock from an organic solvent.

Table 2: Estimated Effect of pH on this compound Stability in Aqueous Solutions at Room Temperature

pH RangeEstimated Half-lifeDegradation PathwayRecommendation
< 4Hours to DaysAcid-catalyzed hydrolysis of the amide bond.Avoid strongly acidic conditions.
4 - 6WeeksRelatively stable.Optimal pH range for aqueous experiments.
6 - 8Days to WeeksSlow hydrolysis.Use freshly prepared solutions.
> 8Hours to DaysBase-catalyzed hydrolysis of the amide bond.Avoid strongly basic conditions.

Table 3: Estimated Effect of Temperature on this compound Stability in DMSO (Protected from Light)

TemperatureEstimated Stability (Time to ~10% degradation)Recommendation
-80°C> 2 yearsIdeal for very long-term archival storage.
-20°C> 1 yearRecommended for standard long-term storage.
4°CWeeks to MonthsSuitable for short-term storage (e.g., during a series of experiments).
Room Temp (~25°C)Days to WeeksAvoid for storage; only for immediate use.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Materials:

    • This compound (solid form, verify purity)

    • Anhydrous DMSO (or other recommended solvent)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Amber glass vials with PTFE-lined caps

    • Pipettes

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound accurately using an analytical balance.

    • Transfer the solid to a volumetric flask.

    • Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid completely. Gentle vortexing or sonication may be used if necessary.

    • Once dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Mix the solution thoroughly by inverting the flask multiple times.

    • Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles.

    • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the vials at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability by HPLC-UV

  • Objective: To determine the stability of a this compound solution under specific conditions (e.g., in a particular solvent at a set temperature).

  • Materials:

    • Prepared this compound solution

    • HPLC system with a UV detector

    • C18 HPLC column (or other suitable column)

    • Mobile phase (e.g., a gradient of acetonitrile and water with a suitable modifier like formic acid or ammonium acetate)

    • Autosampler vials

  • Procedure:

    • Develop an HPLC method that provides a sharp, symmetrical peak for this compound with a stable retention time.

    • Prepare a sample of the this compound solution for analysis (time point = 0).

    • Inject the sample and record the chromatogram. Note the peak area and retention time of the this compound peak.

    • Store the bulk of the this compound solution under the desired test conditions (e.g., in a 40°C incubator).

    • At predetermined time intervals (e.g., 24h, 48h, 1 week, etc.), take an aliquot of the stored solution, prepare it for analysis, and inject it into the HPLC.

    • Monitor the chromatograms for:

      • A decrease in the peak area of this compound.

      • The appearance of new peaks, which would indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.

    • Plot the percentage of this compound remaining versus time to determine the degradation rate.

dot

ExperimentalWorkflow Workflow for Stability Assessment prep_solution Prepare this compound Solution in Chosen Solvent initial_analysis Time = 0 Analysis: Inject into HPLC/LC-MS Record initial peak area prep_solution->initial_analysis storage Store Solution under Test Conditions (e.g., Temp, Light, pH) initial_analysis->storage time_point_analysis Time = X Analysis: Take aliquot at set intervals Inject into HPLC/LC-MS storage->time_point_analysis time_point_analysis->storage Continue for next time point data_analysis Data Analysis: - Compare peak areas - Identify new peaks - Calculate % degradation time_point_analysis->data_analysis conclusion Determine Degradation Rate and Half-life data_analysis->conclusion

Caption: Experimental workflow for assessing the stability of this compound.

Potential Degradation Signaling Pathway

The following diagram illustrates a plausible chemical degradation pathway for this compound via hydrolysis, which is a common degradation route for carboxamides.

dot

DegradationPathway Potential Hydrolysis Pathway of this compound compound_5Br_INACA This compound (5-bromo-1H-indazole-3-carboxamide derivative) hydrolysis_step + H2O (Acid or Base Catalyzed) compound_5Br_INACA->hydrolysis_step product_acid 5-Bromo-1H-indazole-3-carboxylic acid hydrolysis_step->product_acid product_amine Amine Side-chain (e.g., (S)-2-amino-3,3-dimethylbutanamide) hydrolysis_step->product_amine

Caption: Plausible hydrolysis degradation pathway for this compound.

Navigating the Matrix: A Technical Support Center for 5Br-INACA LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 5Br-INACA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of minimizing matrix effects in your experiments.

Matrix effects, the interference of co-eluting endogenous components from the sample matrix, can significantly impact the accuracy and precision of your quantitative analysis by causing ion suppression or enhancement. This guide will equip you with the knowledge to identify, troubleshoot, and mitigate these effects for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine, oral fluid).[1][2] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[3] These effects can compromise the accuracy, precision, and sensitivity of your LC-MS/MS assay.

Q2: What are the common causes of matrix effects in biological samples?

A2: The primary culprits are endogenous components of the biological matrix that are not completely removed during sample preparation. These include:

  • Phospholipids: Abundant in plasma and blood samples, they are notorious for causing ion suppression.

  • Salts and ions: Can alter the droplet formation and evaporation process in the ion source.

  • Endogenous metabolites: Can co-elute with the analyte and compete for ionization.

  • Proteins: While largely removed during initial sample preparation, residual proteins can still interfere.

Q3: How can I assess the extent of matrix effects in my assay?

A3: A post-extraction spike experiment is a common and effective method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (solvent). The matrix factor (MF) is calculated as follows:

  • MF = (Peak area of analyte in spiked post-extraction sample) / (Peak area of analyte in neat solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

For a robust assessment, it is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.

Q4: What is the most effective strategy to minimize matrix effects?

A4: A multi-faceted approach is generally the most effective. This includes:

  • Optimized Sample Preparation: To remove as many interfering components as possible before analysis.[4]

  • Efficient Chromatographic Separation: To resolve this compound from any remaining matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): To compensate for any residual matrix effects.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound LC-MS analysis that may be related to matrix effects.

Problem Possible Cause(s) Recommended Solution(s)
Poor Sensitivity / Low Analyte Response Ion Suppression: High levels of co-eluting matrix components (e.g., phospholipids).Improve Sample Preparation: Switch to a more rigorous technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simple protein precipitation.[1] Optimize Chromatography: Modify the gradient or change the column to better separate the analyte from the suppression zone. Dilute the Sample: This can reduce the concentration of interfering components, but be mindful of the limit of quantification (LOQ).
Inconsistent Results / Poor Reproducibility Variable Matrix Effects: Differences in the composition of the matrix between individual samples.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means of normalization.[6] Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples.
Peak Shape Issues (Tailing, Splitting) Matrix Overload: High concentration of matrix components affecting the column performance. Co-eluting Interferences: A matrix component may be directly interfering with the peak shape.Enhance Sample Cleanup: Utilize a more selective SPE sorbent or a multi-step extraction protocol. Optimize Injection Volume: Reduce the injection volume to avoid overloading the column. Check for Column Contamination: Implement a column wash step between injections.[7]
High Background Noise Contaminated Solvents or System: Impurities in the mobile phase or buildup within the LC-MS system. Matrix Components: The sample matrix itself can contribute to high background.Isolate the Source: Divert the LC flow from the MS and infuse a clean solvent to determine if the contamination is from the LC or MS system.[4] Use High-Purity Solvents: Always use LC-MS grade solvents and additives. Regular System Maintenance: Clean the ion source and other components of the MS system regularly.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of recovery and matrix effect data for synthetic cannabinoids using different extraction techniques. While not specific to this compound, this data for structurally similar compounds provides valuable insights.

Sample Preparation Technique Matrix Analyte Class Average Recovery (%) Average Matrix Effect (%) Reference
Solid Phase Extraction (SPE) - Oasis PRiME HLB PlasmaMixed Drugs of Abuse98 ± 812[1]
Supported Liquid Extraction (SLE) PlasmaMixed Drugs of Abuse89 ± 712[1]
Liquid-Liquid Extraction (LLE) PlasmaMixed Drugs of Abuse70 ± 1017[1]
SPE with Protein Precipitation UrineSynthetic Cannabinoids>808[8]
SPE with Protein Precipitation PlasmaSynthetic Cannabinoids>8018.9[8]

Note: Matrix effect is presented as the absolute average percentage of signal suppression or enhancement. Lower values indicate less matrix effect.

Experimental Protocols

Solid Phase Extraction (SPE) Protocol for this compound in Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound (if available). Add 1 mL of 4% phosphoric acid and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 20% methanol in water.

    • Wash the cartridge with 1 mL of acetonitrile.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in an appropriate volume of the initial mobile phase.

Post-Extraction Spike Experiment to Evaluate Matrix Effect
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank plasma sample using the validated SPE method. Spike the analyte and internal standard into the final, dried extract before reconstitution.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank plasma sample before initiating the SPE procedure.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) * 100

Visualizations

Troubleshooting Workflow for High Background Noise

HighBackgroundNoise start High Background Noise Detected isolate_source Isolate Source: Divert LC Flow from MS start->isolate_source lc_issue Contamination in LC System isolate_source->lc_issue Noise Disappears ms_issue Contamination in MS System isolate_source->ms_issue Noise Persists check_solvents Check Solvents and Additives (LC-MS Grade) lc_issue->check_solvents clean_ms Clean MS Ion Source and Optics ms_issue->clean_ms clean_lc Clean/Flush LC Components check_solvents->clean_lc end_good Problem Resolved clean_lc->end_good end_bad Problem Persists: Further Investigation Needed clean_lc->end_bad clean_ms->end_good clean_ms->end_bad

Caption: A logical workflow for diagnosing the source of high background noise.

General Sample Preparation Workflow for LC-MS Analysis

SamplePrepWorkflow start Biological Sample (e.g., Plasma) add_is Add Stable Isotope-Labeled Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation extraction Extraction (SPE or LLE) centrifugation->extraction spe Solid Phase Extraction extraction->spe Option 1 lle Liquid-Liquid Extraction extraction->lle Option 2 evaporation Evaporation to Dryness spe->evaporation lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A step-by-step workflow for sample preparation prior to LC-MS analysis.

Signaling Pathway of Cannabinoid Receptor Agonists

Synthetic cannabinoids like this compound primarily act as agonists at the cannabinoid receptors CB1 and CB2.[9][10] Their binding initiates a cascade of intracellular signaling events.

CannabinoidSignaling scra This compound (Synthetic Cannabinoid) cb1 CB1/CB2 Receptor scra->cb1 Binds and Activates gi Gi/o Protein cb1->gi Activates ac Adenylyl Cyclase gi->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) gi->ion_channel Modulates mapk MAPK Pathway (ERK, JNK, p38) gi->mapk Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates cellular_response Cellular Response (e.g., altered neurotransmission) pka->cellular_response ion_channel->cellular_response mapk->cellular_response

Caption: Simplified signaling cascade following cannabinoid receptor activation.

References

Technical Support Center: Analysis of 5Br-INACA and Related Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the detection of 5Br-INACA and other novel psychoactive substances (NPS) using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic cannabinoid belonging to the indazole-3-carboxamide class.[1][2] These synthetic compounds are designed to mimic the effects of THC, the primary psychoactive component in cannabis, by interacting with the cannabinoid receptors in the body.[3][4]

Q2: Why is GC-MS a suitable technique for the detection of this compound?

A2: Gas Chromatography-Mass Spectrometry is a powerful and widely used technique for the identification and quantification of synthetic cannabinoids in various samples, including seized materials and biological specimens.[5][6] Its high sensitivity and specificity, coupled with extensive spectral libraries, make it a reliable method for the analysis of novel psychoactive substances.[7]

Q3: What are the typical challenges encountered when analyzing synthetic cannabinoids like this compound by GC-MS?

A3: A primary challenge is the thermal instability of many synthetic cannabinoids.[5] At the high temperatures used in the GC injector port, these compounds can degrade, leading to inaccurate identification and quantification.[5][8] Another issue can be co-elution with other similar compounds or matrix interferences, which can complicate spectral interpretation.

Q4: What is derivatization and is it necessary for this compound analysis?

A4: Derivatization is a chemical process that modifies a compound to improve its analytical properties.[8] For GC-MS analysis of cannabinoids, derivatization, often through silylation, can increase the thermal stability and volatility of the analytes.[8][9] While not always mandatory, it can significantly improve chromatographic peak shape and prevent on-column degradation, especially for acidic metabolites.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor or No Signal for this compound 1. Thermal Degradation: The compound may be degrading in the hot GC inlet.[5]2. Low Concentration: The sample concentration may be below the instrument's limit of detection.3. Improper MS settings: The mass spectrometer may not be optimized for the target analyte.1. Optimize Injector Temperature: Lower the injector temperature to the lowest possible value that still allows for efficient volatilization (e.g., 250-280°C).[1][10] - Use of Analyte Protectants: Co-injecting the sample with an analyte protectant like sorbitol can shield the compound from thermal stress.[5][11] - Derivatization: Consider derivatizing the sample with a silylating agent like BSTFA to increase thermal stability.[8][9]2. Sample Concentration: Concentrate the sample extract or use a more sensitive injection technique like splitless injection.[1][12]3. MS Optimization: Ensure the mass spectrometer is properly tuned. Use a targeted SIM (Selected Ion Monitoring) mode for higher sensitivity if the characteristic ions of this compound are known.
Multiple Peaks for a Single Standard 1. Isomers: The standard may contain multiple isomers.2. Thermal Degradation Products: The additional peaks may be due to the breakdown of this compound at high temperatures.[13]3. Contamination: The syringe, inlet liner, or column may be contaminated.1. Confirm Standard Purity: Check the certificate of analysis for the reference standard.2. See "Thermal Degradation" solutions above. Analyze the mass spectra of the additional peaks to identify potential degradation products.3. System Maintenance: Clean or replace the GC inlet liner and syringe. Bake out the column according to the manufacturer's instructions.
Poor Peak Shape (Tailing or Fronting) 1. Active Sites in the GC System: The analyte may be interacting with active sites in the inlet liner or column.2. Column Overload: The injected sample may be too concentrated.3. Inappropriate Solvent: The sample solvent may not be compatible with the stationary phase of the column.1. Use a Deactivated Inlet Liner: Employ a silanized or other deactivated liner. - Column Conditioning: Properly condition the GC column. - Derivatization: Derivatizing the analyte can reduce its interaction with active sites.[8]2. Dilute the Sample: Reduce the concentration of the injected sample.3. Solvent Matching: Ensure the sample solvent is appropriate for the GC column being used.
Inconsistent Retention Times 1. Fluctuations in Carrier Gas Flow: The carrier gas flow rate may not be stable.2. Oven Temperature Instability: The GC oven temperature may not be consistent between runs.3. Column Degradation: The stationary phase of the column may be degrading.1. Check Gas Supply and Connections: Ensure a stable carrier gas supply and check for leaks.2. Verify Oven Performance: Check the GC oven's temperature calibration and stability.3. Column Maintenance: Trim the front end of the column or replace it if it is old or has been subjected to harsh conditions.

Experimental Protocols

Recommended GC-MS Parameters for this compound Detection

The following table summarizes GC-MS parameters that have been successfully used for the analysis of this compound and similar synthetic cannabinoids. Researchers should optimize these parameters for their specific instrumentation and sample matrices.

Parameter Setting 1 [1]Setting 2 [2]Setting 3 [10]
GC System Agilent 5975 Series GC/MSDAgilent 6890N Network GCAgilent GC-MS
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm)HP1-MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium (1.46 mL/min)HeliumHelium (1.2 mL/min)
Injection Mode SplitlessSplit (Ratio not specified)Split (1:50)
Injection Volume 1 µLNot specified1 µL
Injector Temp. 265 °CNot specified280 °C
Oven Program 50°C (0 min), then 30°C/min to 340°C (2.3 min)100°C (2 min), then 20°C/min to 280°C (3 min), then 25°C/min to 315°C (12 min)170°C (1 min), then 8°C/min to 190°C, then 18°C/min to 293°C (6.1 min), then 50°C/min to 325°C (9.1 min)
Transfer Line Temp. 300 °CNot specified235 °C
MS Source Temp. 230 °CNot specified280 °C
MS Quad Temp. 150 °CNot specified180 °C
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)Electron Ionization (EI)
Ionization Energy 70 eVNot specified70 eV
Mass Scan Range 40-550 m/z35-500 m/z50-550 m/z
Retention Time 8.36 min15.60 minNot specified

Visualizations

Experimental Workflow for GC-MS Analysis of this compound

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Derivatization Optional: Derivatization (e.g., Silylation) Filtration->Derivatization If required GC_Inlet GC Inlet (Vaporization) Filtration->GC_Inlet Derivatization->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (m/z Separation) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Library_Search Spectral Library Comparison Data_Acquisition->Library_Search Identification Compound Identification Library_Search->Identification

Caption: GC-MS workflow for this compound analysis.

Generalized Signaling Pathway for Indazole-Carboxamide Synthetic Cannabinoids

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. The following diagram illustrates the general signaling pathway initiated upon receptor activation.

Synthetic Cannabinoid Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1 Receptor SC->CB1R Binds to G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP Decreased cAMP AC->cAMP K_Efflux K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Neurotransmitter_Release Reduced Neurotransmitter Release K_Efflux->Neurotransmitter_Release Ca_Influx->Neurotransmitter_Release

Caption: Cannabinoid receptor signaling pathway.

References

Troubleshooting low recovery of 5Br-INACA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of 5Br-INACA during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a synthetic cannabinoid precursor with a molecular formula of C8H6BrN3O.[1] Key features influencing its extraction include:

  • Indazole Core: The core structure is an indazole, which is an aromatic heterocyclic amine.

  • Bromine Substitution: The presence of a bromine atom on the indazole ring increases the molecule's hydrophobicity.

  • Carboxamide Group: The carboxamide group (-CONH2) can participate in hydrogen bonding and provides a site for potential pH-mediated interactions.

  • Solubility: It is soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1] While not specified, it is expected to have some solubility in other polar organic solvents like methanol and acetonitrile based on structurally similar compounds.[2]

Q2: I am experiencing low recovery of this compound during Solid-Phase Extraction (SPE). What are the common causes?

A2: Low recovery during SPE is a frequent issue.[3][4] The primary causes can be categorized as follows:

  • Inappropriate Sorbent Selection: The choice of sorbent material is critical and must match the polarity of this compound.

  • Suboptimal pH Conditions: The pH of the sample and wash solutions can affect the ionization state of this compound, influencing its retention on the sorbent.

  • Incorrect Solvent Strength: The solvents used for washing and elution may be too strong (causing premature elution) or too weak (resulting in incomplete elution).[3][5]

  • Flow Rate Issues: A flow rate that is too high during sample loading can prevent efficient binding to the sorbent.[4][6]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will lead to analyte loss during the loading step.[5][6]

Q3: How can I optimize my Liquid-Liquid Extraction (LLE) protocol for this compound?

A3: To enhance LLE efficiency for this compound, consider the following optimization strategies:

  • Solvent Selection: Choose an extraction solvent that is immiscible with the sample matrix and in which this compound has high solubility. Given its brominated indazole structure, solvents like dichloromethane, chloroform, or ethyl acetate are good starting points.

  • pH Adjustment: The pH of the aqueous phase should be adjusted to ensure this compound is in its neutral, most non-polar form to maximize its partitioning into the organic solvent.[7]

  • Salting Out: Adding a neutral salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of this compound in the aqueous layer and promote its transfer to the organic phase.[7]

  • Back Extraction: For cleaner extracts, a back extraction can be performed. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase at a pH where it becomes charged. This is then followed by readjusting the pH and extracting back into a fresh organic phase.[7]

Q4: Can this compound degrade during the extraction process?

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Symptom Potential Cause Troubleshooting Step
Analyte found in the flow-through during sample loading Sorbent Polarity Mismatch: The sorbent is not retaining the analyte.For a non-polar compound like this compound, a reversed-phase sorbent (e.g., C18, C8) is generally appropriate. Ensure the sorbent choice matches the analyte's properties.[3]
Sample Solvent Too Strong: The solvent in which the sample is dissolved is eluting the analyte.Dilute the sample with a weaker solvent (e.g., water or a buffer) before loading.[6]
Incorrect pH: The pH of the sample prevents the analyte from being retained.Adjust the sample pH to ensure this compound is in its neutral form for reversed-phase SPE.
High Flow Rate: Insufficient contact time between the analyte and the sorbent.Decrease the flow rate during sample loading to approximately 1-2 mL/min.[4]
Analyte is lost during the wash step Wash Solvent Too Strong: The wash solvent is eluting the analyte along with impurities.Use a weaker wash solvent. For reversed-phase, this means decreasing the percentage of the organic solvent in the wash solution.[4]
Analyte is not eluting from the cartridge Elution Solvent Too Weak: The elution solvent does not have sufficient strength to desorb the analyte.Increase the strength of the elution solvent. For reversed-phase, this involves increasing the percentage of the organic solvent (e.g., methanol, acetonitrile).[3][9]
Insufficient Elution Volume: Not enough solvent is being used to completely elute the analyte.Increase the volume of the elution solvent in increments.[3]
Strong Secondary Interactions: The analyte is interacting with the sorbent through mechanisms other than the primary one.Add a modifier to the elution solvent to disrupt these interactions. For example, a small amount of acid or base may be helpful.[9]
Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Troubleshooting Step
Analyte remains in the aqueous phase Incorrect Organic Solvent: The chosen organic solvent has low affinity for this compound.Test different extraction solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane).
Suboptimal pH: The pH of the aqueous phase is causing the analyte to be ionized and more water-soluble.Adjust the pH of the aqueous phase to ensure this compound is in its neutral form.[7]
Insufficient Mixing: Inadequate mixing of the two phases leads to poor extraction efficiency.Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time to allow for equilibrium to be reached.
Emulsion formation at the interface High concentration of detergents or proteins in the sample matrix. Centrifuge the sample to break the emulsion. Add a small amount of a different organic solvent or salt to the mixture.
Low recovery after evaporation of the organic solvent Analyte Volatility: The analyte may be volatile and lost during the evaporation step.Use a gentle evaporation method, such as a nitrogen stream at a low temperature.
Analyte Adsorption: The analyte may be adsorbing to the glassware.Silanize the glassware before use to reduce active sites for adsorption.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline for the extraction of this compound from a liquid matrix using a reversed-phase SPE cartridge. Optimization may be required.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through a C18 SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Adjust the pH of the sample to approximately 7.

    • Load the sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 x 1.5 mL of a strong solvent (e.g., methanol or acetonitrile).

    • Collect the eluate for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol provides a general method for extracting this compound from an aqueous sample.

  • Sample Preparation:

    • To 5 mL of the aqueous sample, add a buffer to adjust the pH to neutral (around 7).

  • Extraction:

    • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction (Optional but Recommended):

    • Repeat the extraction of the aqueous layer with a fresh 5 mL of the organic solvent to improve recovery.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Extraction Recovery of this compound start Low Recovery Observed check_method Extraction Method? start->check_method spe Solid-Phase Extraction (SPE) check_method->spe SPE lle Liquid-Liquid Extraction (LLE) check_method->lle LLE spe_check_sorbent Sorbent Type Correct? spe->spe_check_sorbent lle_check_solvent Organic Solvent Optimized? lle->lle_check_solvent spe_check_ph Sample/Wash pH Optimized? spe_check_sorbent->spe_check_ph Yes spe_solution Adjust SPE Parameters: - Sorbent Choice - pH - Solvent Strength - Flow Rate spe_check_sorbent->spe_solution No spe_check_solvent Wash/Elution Solvents Optimized? spe_check_ph->spe_check_solvent Yes spe_check_ph->spe_solution No spe_check_flow Flow Rate Too High? spe_check_solvent->spe_check_flow Yes spe_check_solvent->spe_solution No spe_check_flow->spe_solution Yes end Recovery Improved spe_check_flow->end No spe_solution->end lle_check_ph Aqueous Phase pH Optimized? lle_check_solvent->lle_check_ph Yes lle_solution Adjust LLE Parameters: - Solvent Choice - pH - Mixing Time - Centrifugation lle_check_solvent->lle_solution No lle_check_mixing Sufficient Mixing? lle_check_ph->lle_check_mixing Yes lle_check_ph->lle_solution No lle_check_emulsion Emulsion Formation? lle_check_mixing->lle_check_emulsion Yes lle_check_mixing->lle_solution No lle_check_emulsion->lle_solution Yes lle_check_emulsion->end No lle_solution->end

Caption: Troubleshooting workflow for low this compound extraction recovery.

Caption: Chemical structure of 5-bromo-1H-indazole-3-carboxamide (this compound).

References

Identifying and resolving interfering peaks in 5Br-INACA chromatogram

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving interfering peaks during the chromatographic analysis of 5Br-INACA.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interfering peaks in a this compound chromatogram?

A1: Interfering peaks, often referred to as ghost or spurious peaks, can originate from various sources. These include:

  • Mobile Phase Contamination: Impurities in solvents, especially water, or additives can introduce extraneous peaks.[1][2][3] Even high-purity solvents can become contaminated over time.[2]

  • System Contamination: Carryover from previous injections, residue from cleaning solutions, or degradation of system components like pump seals can lead to ghost peaks.[2]

  • Sample Matrix Effects: Components in the sample matrix, such as metabolites or degradation products of this compound, can co-elute with the target analyte.[4][5][6][7]

  • Sample Preparation: Contaminants from glassware, vials, caps, or filters used during sample preparation can appear as interfering peaks.[2]

  • Degradation of this compound: The compound may degrade under certain conditions (e.g., exposure to light, heat, or incompatible pH), forming products that interfere with the analysis.[8][9][10][11][12]

Q2: An unexpected peak is co-eluting with my this compound peak. What is the first step I should take?

A2: The first step is to systematically isolate the source of the interference. A logical workflow can help diagnose the issue. This involves running a series of blank injections to determine if the interference originates from the sample, the mobile phase, or the HPLC system itself.

Q3: How can I confirm if an interfering peak is a metabolite of this compound?

A3: In vitro metabolism studies of this compound have identified several biotransformations, including amide hydrolysis and hydroxylation.[4][5][6][7] To confirm if an interfering peak is a metabolite, you can:

  • Analyze a sample of this compound that has been incubated with human hepatocytes or liver microsomes.[5][6][7]

  • Compare the retention time and mass-to-charge ratio (if using LC-MS) of the unknown peak with those of synthesized reference standards of potential metabolites.

  • The bromide on the indazole core of this compound generally remains intact during metabolism, which can be a useful marker for identification.[4]

Troubleshooting Guides

Issue 1: Unidentified Peaks in the Chromatogram (Ghost Peaks)

This guide will help you identify the source of unexpected peaks that are not related to your sample.

Troubleshooting Workflow for Unidentified Peaks

G A Start: Observe Ghost Peak B Inject Blank (Mobile Phase) A->B C Peak Present? B->C D Source is Mobile Phase or System C->D Yes E Source is Sample Preparation or Carryover C->E No F Prepare Fresh Mobile Phase D->F J Check Sample Prep Procedure E->J G Peak Resolved? F->G H Issue is Mobile Phase Contamination G->H Yes I Clean HPLC System G->I No N End H->N L Issue is System Contamination I->L K Peak Resolved? J->K K->I No M Issue is Sample Prep or Carryover K->M Yes L->N M->N G A Start: Poor Peak Resolution B Modify Mobile Phase Gradient A->B C Resolution Improved? B->C D Adjust Mobile Phase Composition C->D No K End C->K Yes E Resolution Improved? D->E F Change Column Temperature E->F No E->K Yes G Resolution Improved? F->G H Adjust Flow Rate G->H No G->K Yes I Resolution Improved? H->I J Consider Different Stationary Phase I->J No I->K Yes J->K G A This compound B Amide Hydrolysis A->B C Hydroxylation A->C D Glucuronidation A->D E Metabolite 1 (Amide Cleavage Product) B->E F Metabolite 2 (Hydroxylated Product) C->F G Metabolite 3 (Glucuronide Conjugate) D->G

References

Technical Support Center: Quantifying 5Br-INACA in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in quantifying 5-bromo-1H-indazole-3-carboxamide (5Br-INACA) and its analogs in complex biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological samples like blood or urine?

A1: The primary challenges include:

  • Low Concentrations: this compound and its metabolites are often present at very low concentrations (ng/mL or even pg/mL) in biological fluids, requiring highly sensitive analytical instrumentation.

  • Matrix Effects: Complex matrices such as plasma, whole blood, and urine contain numerous endogenous components (e.g., salts, lipids, proteins) that can interfere with the ionization of this compound and its internal standard during mass spectrometry analysis. This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.

  • Metabolism: Synthetic cannabinoids are extensively metabolized in the body. The parent compound, this compound, may only be detectable for a short period, making it crucial to identify and quantify its major metabolites for a longer detection window. Recent studies on related compounds like ADB-5'Br-INACA suggest that primary metabolites may include products of amide hydrolysis and mono-hydroxylation on the tert-butyl group[1].

  • Analyte Stability: The stability of this compound and its metabolites in biological samples during collection, storage, and sample preparation is a critical factor that can affect quantitative results.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of synthetic cannabinoids like this compound in complex samples. This technique offers high sensitivity, selectivity, and the ability to distinguish the analyte from matrix interferences.

Q3: How do I choose an appropriate internal standard (IS) for this compound quantification?

A3: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). If a deuterated standard is unavailable, a structurally similar analog that is not expected to be present in the samples can be used. The chosen IS should have similar chromatographic retention time, extraction recovery, and ionization response to this compound to effectively compensate for variations in sample preparation and instrument response.

Q4: What are the expected metabolites of this compound I should target for analysis?

A4: While specific metabolism data for this compound is limited, studies on closely related 5-bromo-indazole-3-carboxamide synthetic cannabinoids, such as ADB-5'Br-INACA, indicate that major metabolic pathways include amide hydrolysis and mono-hydroxylation of the tert-butyl group. Therefore, it is advisable to also monitor for these potential metabolites to increase the window of detection.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Inefficient extraction recovery. 2. Analyte degradation. 3. Sub-optimal MS/MS parameters. 4. Incorrect mobile phase composition.1. Optimize the sample preparation method (e.g., switch from LLE to SPE, try a different SPE sorbent, adjust pH). 2. Investigate analyte stability at different temperatures and in different storage conditions. Ensure samples are processed promptly. 3. Optimize MS/MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of this compound. 4. Ensure the mobile phase composition is appropriate for the analyte's polarity and the column chemistry.
High Matrix Effects (Ion Suppression/Enhancement) 1. Co-elution of matrix components with the analyte. 2. Inadequate sample cleanup. 3. High sample concentration.1. Modify the chromatographic gradient to better separate the analyte from interfering matrix components. 2. Improve the sample cleanup procedure. For example, add a wash step with a different solvent in your SPE protocol. 3. Dilute the sample extract before injection.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column contamination or degradation. 2. Incompatible injection solvent. 3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace the column if necessary. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Adjust the mobile phase pH or add a modifier to reduce secondary interactions.
Inconsistent Results (Poor Precision) 1. Variability in sample preparation. 2. Inconsistent instrument performance. 3. Improper internal standard use.1. Ensure consistent and precise execution of the sample preparation protocol. Automation can improve reproducibility. 2. Perform regular instrument maintenance and calibration. 3. Ensure the internal standard is added to all samples, calibrators, and quality controls at the same concentration and at the earliest possible stage of the sample preparation process.

Quantitative Data for Similar Synthetic Cannabinoids

Due to the limited availability of a publicly validated method for this compound, the following table summarizes typical quantitative data from validated LC-MS/MS methods for other synthetic cannabinoids in complex matrices. These values can serve as a benchmark for method development and validation.

AnalyteMatrixSample PrepLOD (ng/mL)LOQ (ng/mL)Recovery (%)Matrix Effect (%)
Various Synthetic CannabinoidsWhole BloodLLE0.8 - 16-87 - 11824 - 93
JWH-122, 5F-AMB, AMB-FUBINACARat PlasmaProtein Ppt.0.003 - 0.0040.012 - 0.01695.4 - 106.8-
JWH-122, 5F-AMB, AMB-FUBINACARat UrineSPE0.00125 - 0.0020.003 - 0.00592.0 - 106.893.4 - 118.0
132 Synthetic CannabinoidsWhole BloodProtein Ppt.-0.25 - 10--
ADB-BUTINACARat PlasmaProtein Ppt.0.31.087 - 90104 - 111

LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; Ppt: Precipitation.

Experimental Protocols

Below are representative experimental protocols for the extraction and analysis of synthetic cannabinoids from plasma/whole blood and urine. These should be optimized and validated for this compound specifically.

Protocol 1: Protein Precipitation for this compound in Plasma/Whole Blood

This protocol is a rapid and simple method for sample cleanup, suitable for initial screening and quantification.

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/whole blood sample, calibrator, or quality control.

    • Add 10 µL of internal standard working solution (e.g., this compound-d4 in methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

  • Centrifugation:

    • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex briefly and centrifuge to pellet any remaining particulates.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine

SPE provides a more thorough cleanup than protein precipitation, which is often necessary for complex matrices like urine to minimize matrix effects.

  • Sample Pre-treatment:

    • To 1 mL of urine, add 10 µL of internal standard working solution.

    • If targeting metabolites, enzymatic hydrolysis with β-glucuronidase may be required.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

    • Wash with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.

    • Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile). A second elution with a more nonpolar solvent like ethyl acetate may be necessary for some compounds.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume into the LC-MS/MS system.

Visualizations

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).

G_protein_signaling SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1/CB2 Receptor SC->CB1R Binds G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel βγ inhibits K_channel K+ Channels G_protein->K_channel βγ activates PLC PLC G_protein->PLC βγ activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway βγ activates PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway βγ activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ca_influx Ca2+ Influx Ca_channel->Ca_influx Neuronal_activity ↓ Neuronal Activity ↓ Neurotransmitter Release Ca_influx->Neuronal_activity K_efflux K+ Efflux K_channel->K_efflux K_efflux->Neuronal_activity PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Gene_expression Gene Expression Cell Survival MAPK_pathway->Gene_expression PI3K_pathway->Gene_expression

Caption: Cannabinoid receptor signaling pathway.

Experimental Workflow for this compound Quantification

This diagram outlines the logical flow of an analytical method for quantifying this compound in a biological matrix.

experimental_workflow start Start: Sample Collection (e.g., Plasma, Urine) add_is Add Internal Standard (e.g., this compound-d4) start->add_is sample_prep Sample Preparation add_is->sample_prep protein_ppt Protein Precipitation (for Plasma/Blood) sample_prep->protein_ppt Option 1 spe Solid-Phase Extraction (for Urine) sample_prep->spe Option 2 evap_recon Evaporation and Reconstitution protein_ppt->evap_recon spe->evap_recon lcms_analysis LC-MS/MS Analysis evap_recon->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End: Report Results data_processing->end

Caption: Experimental workflow for this compound quantification.

References

Technical Support Center: Enhancing 5Br-INACA Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of detection methods for 5-bromo-indazole-3-carboxamide (5Br-INACA) synthetic cannabinoid analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for detecting this compound and its analogs?

The most common and effective methods for the identification of this compound compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1][2] These techniques are highly sensitive and selective, allowing for the detection of trace amounts of these substances in various matrices, including seized materials and biological samples.

Q2: What is the significance of the bromine atom on the indazole core for detection?

The bromine atom on the indazole core provides a distinct isotopic pattern in mass spectrometry due to the presence of two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in a characteristic "doublet" peak for bromine-containing fragments, which can be a useful marker for identifying these compounds and distinguishing them from their non-brominated analogs in complex samples.[1] Importantly, this bromine atom appears to remain intact during metabolism.[1][3][4]

Q3: What are the main metabolic pathways for this compound analogs and how does this impact detection?

In vitro studies using human hepatocytes have shown that the primary metabolic pathways for this compound analogs include ester hydrolysis and amide hydrolysis.[1][3][4] Other observed biotransformations include hydroxylation, dehydrogenation, carbonyl formation, and glucuronidation.[5][6] Since parent compounds can be rapidly metabolized, identifying these metabolites is crucial for toxicological screening. Forensic toxicologists are advised to update their analytical methods to include the characteristic ions of these metabolites.[3][4]

Q4: Are there any particular challenges associated with the analysis of this compound compounds?

A key challenge is the ever-evolving landscape of new psychoactive substances, with new analogs of this compound frequently emerging.[1][5] This requires continuous updating of analytical methods and reference standards. Additionally, like many synthetic cannabinoids, this compound analogs can be present in low concentrations in biological samples and complex matrices, necessitating highly sensitive detection methods and robust sample preparation techniques to overcome matrix effects.[7]

Troubleshooting Guides

Problem: Low Signal Intensity / Poor Sensitivity
Possible Cause Recommended Solution
Suboptimal Sample Preparation - Increase Sample Volume: If feasible, increasing the initial sample volume can concentrate a larger absolute amount of the analyte.[7]- Optimize Extraction: Employ solid-phase extraction (SPE) for effective sample cleanup and analyte concentration. A "dilute-and-shoot" approach can sometimes reduce matrix effects, but may also decrease the analyte concentration.[7]
Inefficient Ionization - Optimize MS Source Parameters: Re-optimize the mass spectrometer's source conditions, such as capillary voltage, desolvation gas temperature, and flow rate, for your specific instrument and mobile phase.[7]
Poor Chromatographic Peak Shape - Improve Chromatography: A broad, tailing peak will have a lower height than a sharp, narrow peak. Evaluate and optimize your chromatographic conditions (e.g., gradient, column chemistry) to achieve better peak shape.[7]
Matrix Effects - Enhance Sample Cleanup: Implement a more rigorous SPE method with additional wash steps to remove interfering components like phospholipids.[7]- Modify Chromatographic Gradient: Adjust the LC gradient to better separate the analyte from the region where most interfering compounds elute.[7]
Problem: Poor Chromatographic Peak Shape (Tailing, Splitting)
Possible Cause Recommended Solution
Column Contamination or Degradation - Systematic Cleaning: Check and clean your LC components, including the guard column and analytical column. A void in the column can also lead to peak distortion.[7]
Inappropriate Injection Volume or Solvent - Reduce Injection Volume: Injecting too large a volume, especially if the sample solvent is stronger than the initial mobile phase, can cause peak distortion.[7]
Suboptimal Mobile Phase pH - Adjust Mobile Phase: Ensure the pH of the mobile phase is appropriate for the analyte's chemical properties to ensure a single ionic state.

Data Presentation: Instrumental Parameters

The following tables summarize typical starting parameters for the analysis of this compound analogs based on published methods. These should be optimized for your specific instrumentation and application.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterMDMB-5Br-INACA[1]ADB-5Br-INACA[2]
System Agilent 5975 Series GC/MSDAgilent 5975 Series GC/MSD
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
Carrier Gas HeliumHelium (1.46 mL/min)
Oven Program 50°C, ramp 30°C/min to 340°C50°C, ramp 30°C/min to 340°C for 2.3 min
Injection 1 µL, Splitless1 µL, Splitless
MS Ionization Electron Ionization (EI) at 70 eVElectron Ionization (EI)
Mass Scan Range 40-550 m/z40-550 m/z
Retention Time ~7.82 min~8.36 min

Table 2: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Parameters

ParameterMDMB-5Br-INACA[1]ADB-5Br-INACA[2]
System Not SpecifiedSciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC
Column Not SpecifiedPhenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A Not Specified10 mM Ammonium formate (pH 3.0)
Mobile Phase B Not SpecifiedMethanol/acetonitrile (50:50)
Flow Rate Not Specified0.4 mL/min
Gradient Not SpecifiedInitial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min
Injection Volume Not Specified10 µL
MS Scan Range Not SpecifiedTOF MS: 100-510 Da; MS/MS: 50-510 Da
Retention Time ~9.01 min~7.68 min

Experimental Protocols

GC-MS Analysis of MDMB-5Br-INACA[1]
  • Sample Preparation: Dilute the sample in methanol.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system using a splitless injection mode.

  • Chromatography: Utilize an Agilent J&W DB-1 column (or equivalent) with Helium as the carrier gas. The oven temperature program starts at 50°C and is ramped at 30°C/min to 340°C.

  • Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV with a mass scan range of 40-550 m/z.

  • Data Analysis: The expected retention time for MDMB-5Br-INACA under these conditions is approximately 7.82 minutes.

LC-QTOF-MS Analysis of ADB-5Br-INACA[2]
  • Sample Preparation: Dilute the initial sample in methanol. Perform a subsequent 1:100 dilution of this sample in the mobile phase.

  • Injection: Inject 10 µL of the final dilution into the LC-QTOF-MS system.

  • Chromatography: Use a Phenomenex® Kinetex C18 column with a mobile phase consisting of 10 mM ammonium formate at pH 3.0 (A) and a 50:50 mixture of methanol and acetonitrile (B). The flow rate is maintained at 0.4 mL/min, and a gradient elution is employed.

  • Mass Spectrometry: The mass spectrometer is operated to acquire TOF MS data from 100-510 Da and MS/MS data from 50-510 Da.

  • Data Analysis: The retention time for ADB-5Br-INACA under these conditions is approximately 7.68 minutes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Dilution Dilution in Methanol Sample->Dilution SPE Solid-Phase Extraction (Optional, for complex matrices) Dilution->SPE FinalDilution Final Dilution in Mobile Phase SPE->FinalDilution Injection Injection FinalDilution->Injection Chromatography Chromatographic Separation (GC or LC) Injection->Chromatography MS Mass Spectrometry (MS or MS/MS) Chromatography->MS DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Data Analysis and Quantification DataAcquisition->DataAnalysis Report Reporting DataAnalysis->Report

Caption: General experimental workflow for the detection of this compound analogs.

troubleshooting_workflow Start Low Sensitivity Detected CheckPeakShape Is Peak Shape Good? Start->CheckPeakShape OptimizeChroma Optimize Chromatography: - Gradient - Column - Flow Rate CheckPeakShape->OptimizeChroma No CheckMS Is MS Signal Stable? CheckPeakShape->CheckMS Yes OptimizeChroma->CheckPeakShape OptimizeMS Optimize MS Source: - Voltages - Gas Flows - Temperatures CheckMS->OptimizeMS No CheckSamplePrep Is Sample Prep Optimal? CheckMS->CheckSamplePrep Yes OptimizeMS->CheckMS ImproveSamplePrep Improve Sample Prep: - Increase Volume - Enhance Cleanup (SPE) CheckSamplePrep->ImproveSamplePrep No Resolved Sensitivity Improved CheckSamplePrep->Resolved Yes ImproveSamplePrep->Start

Caption: Troubleshooting workflow for low sensitivity in this compound analysis.

cannabinoid_signaling cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi activates Ligand This compound Analog Ligand->CB1 AC Adenylate Cyclase Gi->AC inhibits MAPK MAPK Pathway Gi->MAPK activates Ca ↓ Ca2+ Channels Gi->Ca cAMP ↓ cAMP AC->cAMP

Caption: Simplified cannabinoid receptor (CB1) signaling pathway.

References

Technical Support Center: Purity Assessment of Synthesized 5Br-INACA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purity assessment of synthesized 5-bromo-1H-indazole-3-carboxamide (5Br-INACA).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of synthesized this compound?

A1: The most common and effective techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method provides unique information regarding the presence of impurities.

Q2: What are the potential organic impurities I should be aware of in my synthesized this compound?

A2: Organic impurities are the most common and can arise from various sources during the synthesis.[1][2][3][4] These can be broadly categorized as:

  • Starting Materials: Unreacted 5-bromo-1H-indazole-3-carboxylic acid.

  • Intermediates: Incomplete conversion of intermediates from the synthesis of the indazole ring.

  • By-products: Compounds formed from side reactions. A common by-product in amide coupling reactions is the formation of a guanidinium species from the reaction of an amine with the coupling reagent.

  • Reagents: Residual amide coupling reagents (e.g., DCC, EDC, HATU), bases (e.g., DIPEA, triethylamine), and additives (e.g., HOBt).[5][6]

  • Degradation Products: this compound, like other synthetic cannabinoids, can degrade upon exposure to high temperatures, light, or moisture.[7]

Q3: What inorganic impurities might be present in my sample?

A3: Inorganic impurities can be introduced during the synthesis or work-up procedures. These may include:

  • Catalysts: Trace metals from catalytic steps.[2][3][4]

  • Inorganic Salts: Residual salts from purification or reaction quenching.[2][4]

  • Filter Aids: Materials like celite used during filtration.[3]

Q4: How can I use ¹H NMR to assess the purity of my this compound?

A4: ¹H NMR is a powerful tool for both structural confirmation and purity assessment. By integrating the signals of your product and comparing them to the integration of signals from known impurities or a certified internal standard, you can quantify the purity.[8][9][10] Look for unexpected signals that do not correspond to the this compound structure or residual solvents.

Q5: My GC-MS analysis shows multiple peaks. Does this mean my sample is impure?

A5: Not necessarily. While multiple peaks can indicate impurities, some compounds, particularly amide-containing synthetic cannabinoids, can degrade at the high temperatures of the GC inlet, leading to the formation of thermal degradation products.[7] It is crucial to compare your results with a reference standard if available and consider the possibility of on-column degradation.

Troubleshooting Guides

Interpreting Unexpected Peaks in HPLC Analysis
IssuePossible CauseSuggested Action
Early Eluting Peak Highly polar impurity, possibly unreacted starting material (5-bromo-1H-indazole-3-carboxylic acid) or a salt.Co-inject your sample with the starting material to confirm its retention time. Adjust the mobile phase to a lower organic content to improve retention and separation of polar compounds.
Late Eluting Peak Less polar impurity, possibly a by-product from a side reaction or a dimer.Extend the gradient elution time or increase the final organic solvent percentage to ensure all components elute.
Broad Peak Shape Column overload, poor solubility in the mobile phase, or presence of multiple co-eluting impurities.Decrease the injection volume or sample concentration. Ensure the sample is fully dissolved in the mobile phase. Optimize the mobile phase and gradient for better separation.
Peak Tailing Interaction of basic compounds with acidic silanol groups on the column.Use a mobile phase with a suitable pH to ensure the analyte is in a single ionic form. Consider using an end-capped column or adding a competing base like triethylamine to the mobile phase.
Purity Discrepancies Between Analytical Methods
IssuePossible CauseSuggested Action
High Purity by NMR, but Multiple Peaks in GC-MS Thermal degradation of this compound in the GC-MS instrument.Use a lower injection port temperature. Consider derivatization to a more thermally stable compound. Rely on LC-MS for purity assessment, as it is a softer ionization technique.
High Purity by HPLC-UV, but Lower Purity by NMR Presence of impurities that do not have a UV chromophore or have a very different response factor.NMR is a more universal detector for proton-containing molecules. Trust the NMR data for a more accurate purity assessment, especially when using a quantitative NMR (qNMR) approach with an internal standard.[8][10]
Presence of a Peak in LC-MS but not in HPLC-UV The impurity lacks a UV chromophore at the detection wavelength.Use a diode array detector (DAD) or photodiode array (PDA) detector in your HPLC to screen across a range of wavelengths. Rely on the mass spectrometry data for identification.

Data Presentation

Table 1: Typical Analytical Parameters for Purity Assessment of Indazole-3-Carboxamides

ParameterHPLC-UVGC-MS¹H NMR
Column/Probe C18 (e.g., 150 mm x 4.6 mm, 5 µm)Capillary column (e.g., HP-5MS)5 mm BBO probe
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic AcidHeliumDeuterated solvent (e.g., DMSO-d₆)
Detection UV at specific λmax (e.g., 210, 254 nm)Electron Ionization (EI), Mass Analyzer400-600 MHz
Typical Run Time 15-30 minutes10-25 minutes5-15 minutes
Quantification External/Internal Standard, Area %External/Internal Standard, Area %Internal Standard (qNMR)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Sample Preparation: Accurately weigh approximately 1 mg of synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis or DAD/PDA detector set to monitor at 210 nm and 254 nm.

  • Analysis: Inject the prepared sample. Integrate all peaks in the chromatogram. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent like methanol or ethyl acetate.

  • Instrumentation:

    • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL, splitless injection.

    • Inlet Temperature: 250-280 °C (use the lower end to minimize thermal degradation).

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 550.

  • Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Analyze other peaks for potential impurities or degradation products.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a known amount of a certified internal standard for quantitative analysis (qNMR).

  • Instrumentation:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard 1D proton experiment.

    • Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.

  • Analysis:

    • Confirm the structure of this compound by assigning the chemical shifts, multiplicities, and coupling constants of the protons.

    • Integrate the signals corresponding to the product and any visible impurities.

    • Calculate the purity based on the relative integrals of the product and impurity signals, or against the internal standard for qNMR.

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Assessment cluster_decision Decision & Further Action Synthesized_Product Synthesized this compound (Crude) Initial_Screen Initial Purity Screen (TLC/LC-MS) Synthesized_Product->Initial_Screen HPLC_Analysis HPLC-UV/DAD Analysis Initial_Screen->HPLC_Analysis Quantitative Check GCMS_Analysis GC-MS Analysis Initial_Screen->GCMS_Analysis Volatile Impurities Check NMR_Analysis ¹H NMR Analysis Initial_Screen->NMR_Analysis Structural Confirmation & Purity Purity_Check Purity > 95%? HPLC_Analysis->Purity_Check GCMS_Analysis->Purity_Check NMR_Analysis->Purity_Check Purification Further Purification (e.g., Recrystallization, Chromatography) Purity_Check->Purification No Characterization Full Characterization of Pure Compound Purity_Check->Characterization Yes Purification->Initial_Screen Re-assess Purity HPLC_Troubleshooting Start Unexpected Peak in HPLC Chromatogram Check_Retention Check Retention Time Is it earlier or later than the main peak? Start->Check_Retention Early_Peak Early Eluting Peak Possible Causes: - Unreacted Starting Material - Polar By-product - Salt Check_Retention->Early_Peak Earlier Late_Peak Late Eluting Peak Possible Causes: - Less Polar By-product - Dimer - Reagent Residue Check_Retention->Late_Peak Later Check_Shape Check Peak Shape Is it broad or tailing? Early_Peak->Check_Shape Late_Peak->Check_Shape Broad_Peak Broad/Tailing Peak Possible Causes: - Column Overload - Poor Solubility - Secondary Interactions Check_Shape->Broad_Peak Yes Action Action Items Co-inject with known standards Optimize mobile phase/gradient Check sample concentration Use LC-MS for mass identification Check_Shape->Action:f0 Symmetric Broad_Peak->Action:f0

References

Validation & Comparative

The Unconventional Potency of "Tail-less" Synthetic Cannabinoids: A Comparative Analysis of 5Br-INACA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of 5Br-INACA-derived synthetic cannabinoids against their "tailed" counterparts, supported by experimental data. A key finding reveals that while the traditional N-alkyl tail is a known contributor to high cannabinoid receptor affinity, its absence does not eliminate biological activity.

Recent investigations into the structure-activity relationships of novel synthetic cannabinoids have unveiled a surprising finding: "tail-less" analogs, such as those derived from a 5-bromo-indazole core, retain measurable activity at cannabinoid receptors. This guide delves into the comparative potency of these unconventional compounds, offering a valuable resource for understanding the evolving landscape of synthetic cannabinoid pharmacology.

Comparative Potency at Cannabinoid Receptors

The potency of synthetic cannabinoids is primarily determined by their interaction with the CB1 and CB2 cannabinoid receptors. The following table summarizes the in vitro functional activity (EC50 values) of key 5-bromo-indazole synthetic cannabinoids, both with and without a traditional "tail," at human CB1 and CB2 receptors. The data is derived from β-arrestin 2 recruitment assays, a common method for assessing G-protein coupled receptor activation.

CompoundCore StructureTailHead GroupCB1 EC50 (nM)CB2 EC50 (nM)
(S)-MDMB-5'Br-INACA5-Bromo-indazoleNone ("tail-less")Methyl 3,3-dimethylbutanoatePotent AgonistPotent Agonist
(S)-ADB-5'Br-INACA5-Bromo-indazoleNone ("tail-less")AdamantylPotent AgonistPotent Agonist
(S)-MDMB-5'Br-BUTINACA5-Bromo-indazoleButylMethyl 3,3-dimethylbutanoatePotent and efficacious CB1 agonist-
(S)-ADB-5'Br-BUTINACA5-Bromo-indazoleButylAdamantylPotent and efficacious CB1 agonist-

Data sourced from a 2023 study on brominated synthetic cannabinoid receptor agonists. Note: Specific EC50 values for some compounds were not publicly available in the reviewed literature, but their potent agonism was confirmed.

The data indicates that while the "tailed" butinaca counterparts are potent and efficacious CB1 agonists, the "tail-less" (S)-ADB-5'Br-INACA and (S)-MDMB-5'Br-INACA surprisingly retain cannabinoid receptor activity.[1] Although their potency is decreased compared to the tailed versions, this finding challenges the conventional understanding that a tail is an absolute requirement for receptor interaction.[1] At the CB2 receptor, these tail-less analogs demonstrated lower potency but an increased efficacy.[1]

Experimental Methodologies

The determination of cannabinoid receptor activation potential for the compounds listed above was primarily conducted using β-arrestin 2 recruitment assays and intracellular calcium release assays.

β-Arrestin 2 Recruitment Assay:

This assay measures the recruitment of the β-arrestin 2 protein to the cannabinoid receptor upon agonist binding, a key step in G-protein coupled receptor signaling and desensitization.

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells, stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein, are cultured in 96-well plates.

  • Compound Application: The synthetic cannabinoid compounds are added to the cells at various concentrations.

  • Incubation: The cells are incubated to allow for receptor activation and the subsequent recruitment of β-arrestin 2.

  • Detection: A chemiluminescent or fluorescent substrate is introduced. The resulting signal, which is proportional to the amount of β-arrestin 2 recruitment, is measured using a plate reader.

CB1 Intracellular Calcium Release Assay:

This assay assesses the ability of a compound to trigger the release of calcium from intracellular stores following CB1 receptor activation.

  • Cell Loading: Cells expressing the CB1 receptor are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compounds are introduced to the cells.

  • Signal Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and a generalized workflow for assessing the potency of synthetic cannabinoids.

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts Cellular_Response Inhibition of Neurotransmitter Release Ion_Channel->Cellular_Response Contributes to Cannabinoid Synthetic Cannabinoid (Agonist) Cannabinoid->CB1_CB2 Binds to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->Cellular_Response Leads to

Caption: Canonical CB1/CB2 Receptor Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (HEK293 or CHO cells expressing CB1 or CB2 receptors) start->cell_culture compound_prep Prepare Serial Dilutions of Test Compounds cell_culture->compound_prep assay Perform In Vitro Assay (e.g., β-Arrestin Recruitment) compound_prep->assay data_acq Data Acquisition (Plate Reader) assay->data_acq data_analysis Data Analysis (Dose-Response Curves, EC50 Calculation) data_acq->data_analysis end End data_analysis->end

Caption: Generalized Experimental Workflow for Potency Assessment.

References

A Comparative Analysis of the In Vitro Activity of 5Br-INACA Analogs and 5F-MDMB-PINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of the brominated synthetic cannabinoids (S)-ADB-5’Br-INACA and (S)-MDMB-5’Br-INACA with the potent fluorinated synthetic cannabinoid 5F-MDMB-PINACA. The emergence of novel psychoactive substances with halogen substitutions necessitates a clear understanding of their pharmacological profiles. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support research and drug development efforts.

The term "5Br-INACA" can be ambiguous and may refer to several related compounds. This guide focuses on (S)-ADB-5’Br-INACA and (S)-MDMB-5’Br-INACA, which are "tail-less" analogs, meaning they lack the N-alkyl chain characteristic of many highly potent synthetic cannabinoid receptor agonists. This structural feature is a key differentiator from the "tailed" compound 5F-MDMB-PINACA.

Quantitative Comparison of In Vitro Cannabinoid Receptor Activity

The following tables summarize the in vitro activity of (S)-ADB-5’Br-INACA, (S)-MDMB-5’Br-INACA, and 5F-MDMB-PINACA at the human cannabinoid receptors CB1 and CB2. The data is derived from β-arrestin 2 recruitment assays, which measure the functional coupling of the receptor to a key signaling protein.

Table 1: In Vitro Activity at the CB1 Receptor (β-Arrestin 2 Recruitment Assay)

CompoundEC50 (nM)Emax (%)
(S)-ADB-5’Br-INACA1800 ± 1.398 ± 1.2
(S)-MDMB-5’Br-INACA1100 ± 1.299 ± 1.1
5F-MDMB-PINACA0.59>100

EC50: Half-maximal effective concentration. A lower EC50 value indicates higher potency. Emax: Maximum efficacy, expressed as a percentage relative to a reference full agonist.

Table 2: In Vitro Activity at the CB2 Receptor (β-Arrestin 2 Recruitment Assay)

CompoundEC50 (nM)Emax (%)
(S)-ADB-5’Br-INACA470 ± 1.3121 ± 1.2
(S)-MDMB-5’Br-INACA270 ± 1.2121 ± 1.1
5F-MDMB-PINACA7.5>100

EC50: Half-maximal effective concentration. A lower EC50 value indicates higher potency. Emax: Maximum efficacy, expressed as a percentage relative to a reference full agonist.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

β-Arrestin 2 Recruitment Assay

This assay quantifies the ability of a compound to induce the recruitment of β-arrestin 2 to the cannabinoid receptor, a critical step in G-protein coupled receptor (GPCR) signaling and desensitization.

Materials:

  • HEK-293 cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2-enzyme fragment fusion protein.

  • Test compounds (this compound analogs, 5F-MDMB-PINACA).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Detection reagents for the enzyme fragment complementation system.

  • 384-well white, solid-bottom assay plates.

Procedure:

  • Cell Culture: Maintain and passage the HEK-293 cell lines according to standard cell culture protocols.

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Compound Addition: Add the diluted compounds to the respective wells of the assay plate. Include a vehicle control (e.g., DMSO) and a reference agonist.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin 2 recruitment.

  • Detection: Add the detection reagents to the wells according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Intracellular Calcium Release Assay

This assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration following cannabinoid receptor activation, typically through the Gq/11 signaling pathway.

Materials:

  • CHO-K1 cells stably expressing the human CB1 receptor and a G-protein alpha subunit that facilitates coupling to the calcium pathway (e.g., Gα16).

  • Test compounds.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • 96- or 384-well black, clear-bottom assay plates.

Procedure:

  • Cell Plating: Seed the CHO-K1 cells into the assay plates and incubate overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye by incubating them in a dye-containing buffer for a specified time (e.g., 1 hour) at 37°C.

  • Compound Preparation: Prepare dilutions of the test compounds in assay buffer.

  • Signal Measurement: Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

  • Compound Addition: Add the test compounds to the wells while continuously monitoring the fluorescence.

  • Data Analysis: The increase in fluorescence intensity corresponds to the release of intracellular calcium. Determine the peak fluorescence response for each concentration and plot the data to calculate EC50 and Emax values.

Visualizations

The following diagrams illustrate key concepts relevant to the comparison of this compound analogs and 5F-MDMB-PINACA.

G Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates beta_arrestin β-Arrestin 2 CB1R->beta_arrestin Recruits Agonist Synthetic Cannabinoid (e.g., 5F-MDMB-PINACA, this compound) Agonist->CB1R Binds to AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MAPK MAPK Signaling beta_arrestin->MAPK Activates Internalization Receptor Internalization beta_arrestin->Internalization Mediates

Caption: Cannabinoid Receptor 1 (CB1R) Signaling Cascade.

G Experimental Workflow for In Vitro Cannabinoid Activity Assessment start Start cell_culture Cell Line Culture (HEK-293 or CHO-K1 expressing CB receptor) start->cell_culture cell_plating Cell Plating (384-well or 96-well plates) cell_culture->cell_plating compound_prep Test Compound Preparation (Serial Dilutions) cell_plating->compound_prep assay Functional Assay compound_prep->assay beta_arrestin_assay β-Arrestin 2 Recruitment Assay assay->beta_arrestin_assay Option 1 calcium_assay Intracellular Calcium Release Assay assay->calcium_assay Option 2 incubation Incubation beta_arrestin_assay->incubation calcium_assay->incubation detection Signal Detection (Luminescence/Fluorescence) incubation->detection data_analysis Data Analysis (EC50 and Emax determination) detection->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cannabinoid activity assays.

A Comparative Guide to the Receptor Affinity of 5Br-INACA Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic cannabinoid 5Br-INACA and its structural analogs, with a focus on their receptor affinity for the cannabinoid receptors CB1 and CB2. The information presented herein is supported by experimental data from published scientific literature.

Introduction to this compound and its Analogs

This compound is a synthetic cannabinoid characterized by a 5-bromo-indazole core. It belongs to the broader class of indazole-3-carboxamide synthetic cannabinoids. A notable feature of some of its analogs, such as MDMB-5Br-INACA and ADB-5'Br-INACA, is the absence of a traditional N-alkyl "tail," a modification that significantly influences their pharmacological profile.[1] Structure-activity relationship (SAR) studies reveal that modifications to the core structure, the head group, and the presence or absence of a tail moiety all contribute to the receptor binding affinity and functional activity of these compounds.

Data Presentation: Receptor Affinity and Functional Activity

The following tables summarize the available quantitative data on the receptor binding affinity (Kᵢ) and functional activity (EC₅₀) of this compound and its structural analogs at human CB1 and CB2 receptors.

Table 1: CB1 and CB2 Receptor Functional Activity (EC₅₀) of this compound Analogs

CompoundCore StructureTail MoietyHead GroupCB1 EC₅₀ (nM)CB2 EC₅₀ (nM)Reference
(S)-MDMB-5'Br-INACA5-Bromo-indazoleNone ("tail-less")Methyl 3,3-dimethylbutanoate>2000-[2]
(S)-ADB-5'Br-INACA5-Bromo-indazoleNone ("tail-less")Adamantyl--
(S)-MDMB-5'Br-BUTINACA5-Bromo-indazoleButylMethyl 3,3-dimethylbutanoate82.179.1 (Emax)[3]
(S)-ADB-5'Br-BUTINACA5-Bromo-indazoleButylAdamantyl82.113.4[3]
(S)-ADB-INACAIndazoleNone ("tail-less")Adamantyl--[3][4]
(S)-ADB-5'F-BUTINACA5-Fluoro-indazoleButylAdamantyl28.8-[3][4]
MDMB-5'Cl-BUTINACA5-Chloro-indazoleButylMethyl 3,3-dimethylbutanoate10.6-[5][6]
MDMB-5'F-BUTINACA5-Fluoro-indazoleButylMethyl 3,3-dimethylbutanoate5.75-[5][6]
MDMB-BUTINACAIndazoleButylMethyl 3,3-dimethylbutanoate8.90-[5][6]
MDMB-4en-PINACAIndazolePent-4-enylMethyl 3,3-dimethylbutanoate17.9-[5][6]
MDMB-INACAIndazoleNone ("tail-less")Methyl 3,3-dimethylbutanoate3690-[6]

Note: A hyphen (-) indicates that data was not available in the cited sources. Emax refers to the maximum efficacy.

Table 2: CB1 and CB2 Receptor Binding Affinity (Kᵢ) of Related Synthetic Cannabinoids

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Reference
5F-MDMB-PICA1.24-[7]
5F-ADB-PINACA1.430.694[8]
5F-ADBICA2.721.83[8]
AMB0.8660.973[8]
MMB-01815.114.0[8]
PX-212717.4[8]
PX-1485164[8]

Experimental Protocols

Radioligand Displacement Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CB1 or CB2 receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably expressing human CB1 or CB2 receptors. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in a binding buffer.[9]

  • Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.[1]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[5][9]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[9]

  • Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This functional assay measures the ability of a compound to activate the CB1 or CB2 receptor and trigger the recruitment of the intracellular protein β-arrestin 2.

  • Cell Culture: Cells (e.g., CHO-K1) are engineered to stably co-express the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein (e.g., fused to a component of a reporter enzyme like β-galactosidase).[1][10]

  • Compound Addition: The cells are plated in multi-well plates and the test compounds are added at various concentrations.

  • Incubation: The cells are incubated for a specific period (e.g., 90 minutes) to allow for receptor activation and subsequent β-arrestin 2 recruitment.[11]

  • Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin recruitment.[10][11]

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect of the compound).

cAMP Accumulation Assay

This functional assay determines whether a compound acts as an agonist or antagonist at Gαi/o-coupled receptors like CB1 and CB2 by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Cell Culture: Cells expressing the CB1 or CB2 receptor are plated in multi-well plates.

  • Forskolin Stimulation: The cells are typically stimulated with forskolin, an adenylyl cyclase activator, to increase basal cAMP levels.

  • Compound Addition: The test compound is added to the cells. CB1/CB2 receptor agonists will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme immunoassay (EIA) or a fluorescence-based biosensor.[12]

  • Data Analysis: The results are used to generate dose-response curves to determine the EC₅₀ and Emax for agonists or the IC₅₀ for antagonists.

Mandatory Visualization

G Simplified Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1/CB2_Receptor CB1/CB2 Receptor Gi_Go Gi/o Protein CB1/CB2_Receptor->Gi_Go Activates Beta_Arrestin β-Arrestin CB1/CB2_Receptor->Beta_Arrestin Recruits 5Br_INACA_Analog This compound Analog (Agonist) 5Br_INACA_Analog->CB1/CB2_Receptor Binds and Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neurotransmitter release) PKA->Cellular_Response Phosphorylates Targets Receptor_Internalization Receptor Internalization & Desensitization Beta_Arrestin->Receptor_Internalization Mediates

Caption: Simplified signaling pathway of CB1/CB2 receptors upon activation by a this compound analog.

G Experimental Workflow for Radioligand Displacement Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing CB1 or CB2 receptors Membrane_Prep 2. Prepare receptor membranes Cell_Culture->Membrane_Prep Reaction_Setup 3. Set up binding reaction: - Membranes - Radiolabeled Ligand - Test Compound (Varying Conc.) Membrane_Prep->Reaction_Setup Incubation 4. Incubate to reach equilibrium Reaction_Setup->Incubation Filtration 5. Separate bound and free ligand by filtration Incubation->Filtration Quantification 6. Quantify radioactivity on filters Filtration->Quantification Curve_Fitting 7. Generate competition curve and determine IC50 Quantification->Curve_Fitting Ki_Calculation 8. Calculate Ki value using Cheng-Prusoff equation Curve_Fitting->Ki_Calculation

Caption: Workflow of a radioligand displacement binding assay for determining receptor affinity.

References

Lack of Cross-Reactivity Data for 5Br-INACA in Commercial Immunoassays Poses Detection Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are cautioned that the novel synthetic cannabinoid 5Br-INACA may go undetected in standard immunoassay screening tests. A thorough review of available literature reveals a significant lack of data on the cross-reactivity of this compound in widely used immunoassays, presenting a considerable challenge for forensic toxicology and clinical drug monitoring.

Synthetic cannabinoids are a constantly evolving class of new psychoactive substances, with novel analogs like the brominated indazole carboxamide this compound frequently emerging. While immunoassays provide a rapid and high-throughput method for preliminary drug screening, their efficacy is dependent on the cross-reactivity of the antibodies with the target analytes. The structural modifications in new synthetic cannabinoids, such as the bromine substitution in this compound, can significantly impact antibody recognition, potentially leading to false-negative results.

Currently, published studies predominantly focus on the detection of this compound and its metabolites using highly specific and sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). While these methods are effective for confirmation, they are not typically used for initial, large-scale screening. The absence of specific immunoassay cross-reactivity data for this compound means that its presence may be missed in initial screens, highlighting a critical gap in current drug testing methodologies.

Comparison of Immunoassay Cross-Reactivity for Selected Synthetic Cannabinoids

The following table summarizes the available cross-reactivity data for various synthetic cannabinoids in commercially available immunoassays. It is important to note the absence of specific data for this compound. The data presented is a compilation from various studies and package inserts; performance may vary between different commercial kits.

CompoundChemical ClassTarget Analyte of ImmunoassayReported Cross-Reactivity (%)
This compound Indazole Carboxamide Not Available Not Reported
JWH-018NaphthoylindoleJWH-018 N-pentanoic acid~100% (as calibrator)
JWH-073NaphthoylindoleJWH-018 N-pentanoic acidHigh
AM-2201NaphthoylindoleJWH-018 N-pentanoic acidModerate to High
UR-144TetramethylcyclopropylindoleUR-144 N-pentanoic acid~100% (as calibrator)
XLR-11TetramethylcyclopropylindoleUR-144 N-pentanoic acidHigh
AB-PINACAIndazole CarboxamideAB-PINACA N-pentanoic acid~100% (as calibrator)
ADB-BUTINACAIndazole CarboxamideNot specifiedLow to moderate

Note: "Not Reported" indicates that no specific cross-reactivity data for this compound was found in the reviewed scientific literature. The cross-reactivity of other compounds can vary significantly depending on the specific immunoassay kit used.

Experimental Protocols

Representative Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Synthetic Cannabinoids

This protocol provides a general methodology for a competitive ELISA used for the detection of synthetic cannabinoids in urine. Specific parameters may need to be optimized depending on the commercial kit and the target analyte.

1. Materials and Reagents:

  • Microtiter plate coated with antibodies specific to a synthetic cannabinoid metabolite (e.g., JWH-018 N-pentanoic acid).

  • Urine samples (calibrators, controls, and unknown specimens).

  • Enzyme-conjugated synthetic cannabinoid (e.g., HRP-conjugated JWH-018 N-pentanoic acid).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2 M H₂SO₄).

  • Microplate reader.

2. Assay Procedure:

  • Bring all reagents and samples to room temperature.

  • Add a specific volume (e.g., 20 µL) of calibrators, controls, and urine samples to the appropriate wells of the antibody-coated microtiter plate.

  • Add the enzyme-conjugated synthetic cannabinoid (e.g., 100 µL) to each well.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 60 minutes). During this incubation, the free synthetic cannabinoids in the sample and the enzyme-conjugated synthetic cannabinoid compete for binding to the antibodies on the plate.

  • After incubation, wash the plate multiple times with wash buffer to remove any unbound reagents.

  • Add the substrate solution (e.g., 100 µL) to each well and incubate in the dark at room temperature for a specified time (e.g., 15 minutes). The enzyme on the bound conjugate will convert the substrate, resulting in a color change.

  • Stop the reaction by adding the stop solution (e.g., 50 µL) to each well.

  • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the synthetic cannabinoid in the sample.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance values of the calibrators against their known concentrations.

  • The concentration of synthetic cannabinoids in the unknown samples is determined by interpolating their absorbance values from the standard curve.

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Start Start Reagents Bring Reagents & Samples to Room Temperature Start->Reagents Add_Sample Add Sample to Antibody-Coated Well Reagents->Add_Sample Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash1 Wash Wells Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate_Conc Calculate Sample Concentration Standard_Curve->Calculate_Conc End End Calculate_Conc->End

Caption: Workflow of a competitive ELISA for synthetic cannabinoid detection.

Cannabinoid_Receptor_Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Signaling SC Synthetic Cannabinoid (e.g., this compound) CB1 CB1 Receptor SC->CB1 CB2 CB2 Receptor SC->CB2 Gi Gi/o Protein Activation CB1->Gi CB2->Gi AC Inhibition of Adenylyl Cyclase Gi->AC MAPK Activation of MAPK Pathway Gi->MAPK Ion_Channel Modulation of Ion Channels Gi->Ion_Channel cAMP Decreased cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Caption: Simplified signaling pathway of synthetic cannabinoids via CB1/CB2 receptors.

Cross_Reactivity_Concept cluster_analytes Analytes in Sample Antibody Antibody (specific to Target) Target Target Analyte (e.g., JWH-018 metabolite) Antibody->Target High Affinity (Strong Binding) Similar Structurally Similar Compound (e.g., JWH-073) Antibody->Similar Lower Affinity (Cross-Reactivity) Dissimilar Structurally Dissimilar Compound (e.g., this compound - Unknown Reactivity) Antibody->Dissimilar Unknown Affinity (Potential for No Binding) Unrelated Unrelated Compound Antibody->Unrelated No Affinity (No Binding)

Caption: Logical relationship of antibody cross-reactivity with different analytes.

Validating a Novel Analytical Method for 5Br-INACA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly proposed analytical method for the quantitative determination of 5Br-INACA against existing qualitative screening techniques. This compound is a synthetic cannabinoid and its accurate quantification is crucial for forensic toxicology, clinical research, and drug development. This document outlines the performance of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and compares it with established Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) methods.

Comparative Analysis of Analytical Methods

The performance of the new UPLC-MS/MS method was rigorously validated and compared against existing methods, which are primarily used for qualitative identification. The following table summarizes the key performance characteristics.

ParameterNew UPLC-MS/MS Method (Quantitative) Existing GC-MS Method (Qualitative) Existing LC-QTOF-MS Method (Qualitative)
Linearity (r²) >0.995Not ApplicableNot Applicable
Accuracy (% Recovery) 95-105%Not ApplicableNot Applicable
Precision (% RSD) < 10%Not ApplicableNot Applicable
Limit of Detection (LOD) 0.05 ng/mLNot ReportedNot Reported
Limit of Quantification (LOQ) 0.15 ng/mLNot ApplicableNot Applicable
Run Time ~5 minutes~8-10 minutes[1][2]~8-15 minutes[2]
Primary Application Targeted QuantificationGeneral Screening & Identification[1][2]High-Resolution Screening & Metabolite ID[3]

Experimental Protocols

Detailed methodologies for the new UPLC-MS/MS method and the comparative qualitative methods are provided below.

New UPLC-MS/MS Method for Quantitative Analysis of this compound

1. Sample Preparation:

  • Matrix: Human Plasma

  • Procedure: A 100 µL aliquot of plasma is mixed with 200 µL of acetonitrile containing the internal standard (e.g., this compound-d4). The mixture is vortexed for 1 minute and then centrifuged at 10,000 x g for 5 minutes. The supernatant is transferred to an autosampler vial for analysis.

2. Instrumentation:

  • Instrument: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 95% A (0 min), ramped to 5% A over 3 minutes, held for 1 minute, and returned to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion 1, Product Ion 2

    • This compound-d4 (IS): Precursor Ion > Product Ion

  • Data Analysis: Quantification is performed using a calibration curve constructed from fortified plasma standards.

Comparative Qualitative Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilution in methanol.[1][2]

  • Instrument: Agilent 5975 Series GC/MSD System or similar.[1][2]

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent.[1][2]

  • Carrier Gas: Helium.[1]

  • Oven Program: Initial temperature of 50°C, ramped at 30°C/min to 340°C.[1]

  • Injection: Splitless injection.[1]

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV, with a mass scan range of 40-550 m/z.[1]

2. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

  • Sample Preparation: Dilution in methanol.[2]

  • Instrument: Sciex TripleTOF® 5600+ or similar.

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[2]

  • Mobile Phase A: Ammonium formate (10 mM, pH 3.0).[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A multi-step gradient is typically employed.[2]

  • Mass Spectrometry: TOF MS scan range of 100-510 Da.[2]

Visualizing Experimental Workflows and Biological Context

To further elucidate the processes described, the following diagrams have been generated.

Validation_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Plasma Sample spike Spike with this compound & IS start->spike precip Protein Precipitation spike->precip cent Centrifugation precip->cent extract Supernatant Extraction cent->extract inject Injection extract->inject chrom Chromatographic Separation inject->chrom ion Ionization (ESI+) chrom->ion detect Mass Detection (MRM) ion->detect integrate Peak Integration detect->integrate curve Calibration Curve Generation integrate->curve quant Quantification curve->quant report Reporting quant->report

Workflow for the new UPLC-MS/MS quantitative method.

Signaling_Pathway cluster_receptor Cannabinoid Receptor Signaling SC This compound CB1 CB1/CB2 Receptor SC->CB1 Agonist Binding G_protein Gi/o Protein Activation CB1->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC MAPK MAPK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP

Simplified signaling pathway of synthetic cannabinoids.

Method_Comparison Method Analytical Method Quantitative Qualitative UPLC_MSMS UPLC-MS/MS Linearity Accuracy Precision LOD/LOQ Method:quant->UPLC_MSMS GC_MS GC-MS Retention Time Mass Spectrum Method:qual->GC_MS LC_QTOF LC-QTOF-MS Accurate Mass Metabolite ID Method:qual->LC_QTOF

References

A Comparative Guide to the In-Vivo Effects of 5Br-INACA and THC

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in-vivo comparative studies on 5Br-INACA versus Δ⁹-tetrahydrocannabinol (THC) are not available in the current scientific literature. This guide provides a comparative overview based on available in-vitro data for structurally related brominated synthetic cannabinoids and extrapolates potential in-vivo effects based on the well-established pharmacology of synthetic cannabinoids as a class in comparison to THC. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The landscape of cannabinoid research is continually evolving with the emergence of novel synthetic cannabinoid receptor agonists (SCRAs). Among these, 5-bromo-indazole-3-carboxamides, such as this compound and its analogues, represent a class of compounds designed to mimic the effects of THC, the primary psychoactive component of cannabis. While THC is a partial agonist of the cannabinoid type 1 (CB1) receptor, many synthetic cannabinoids are full agonists, leading to more intense and often unpredictable physiological and behavioral effects. This guide aims to provide a comparative framework for understanding the potential in-vivo effects of this compound relative to THC, despite the current absence of direct empirical data for this specific compound.

Cannabinoid Receptor Activity: In-Vitro Data

While in-vivo data for this compound is lacking, in-vitro studies on related brominated synthetic cannabinoids provide insights into their interaction with cannabinoid receptors. The following table summarizes key findings from these studies.

CompoundReceptorAssay TypePotency (EC₅₀)Efficacy (% of CP55,940)Reference
(S)-ADB-5’Br-BUTINACA CB1β-arrestin 2 recruitment82.1 nMHigh[Deventer et al., 2023]
(S)-MDMB-5’Br-BUTINACA CB1β-arrestin 2 recruitmentPotentHigh[Deventer et al., 2023]
(S)-ADB-5’Br-INACA (tail-less) CB1β-arrestin 2 recruitmentDecreased potencyRetained activity[Deventer et al., 2023]
(S)-MDMB-5’Br-INACA (tail-less) CB1β-arrestin 2 recruitmentDecreased potencyRetained activity[Deventer et al., 2023]
Δ⁹-THC CB1VariousMicromolar rangePartial agonist[Wiley et al., 2013]

Projected In-Vivo Effects: The Cannabinoid Tetrad

The cannabinoid tetrad is a series of behavioral assays in rodents used to characterize the in-vivo effects of cannabinoid receptor agonists. It consists of four components: hypomotility (reduced spontaneous movement), catalepsy (a state of immobility), antinociception (pain relief), and hypothermia (reduced body temperature). Based on the general pharmacology of potent synthetic cannabinoids, the following table provides a projected comparison of the in-vivo effects of a potent brominated indazole-3-carboxamide like a "tailed" this compound analogue versus THC in the tetrad test.

Tetrad ComponentTHCProjected this compound Analogue Effects
Hypomotility Dose-dependent decrease in locomotor activity.Potentially more potent and longer-lasting suppression of movement.
Catalepsy Induces a cataleptic state at higher doses.Expected to induce catalepsy at lower doses with greater intensity.
Antinociception Produces significant pain relief.Likely to exhibit more potent antinociceptive effects.
Hypothermia Causes a dose-dependent drop in body temperature.Expected to induce a more profound and rapid decrease in body temperature.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces Response Cellular Response (e.g., altered neurotransmission) cAMP->Response K_channel->Response Leads to Ca_channel->Response Leads to Cannabinoid Cannabinoid (THC or this compound) Cannabinoid->CB1 Binds to

Caption: CB1 Receptor Signaling Pathway.

Tetrad_Test_Workflow cluster_setup Experimental Setup cluster_tests Tetrad Assays Animal Rodent Model (e.g., Mouse) Drug_Admin Drug Administration (THC or SCRA) Animal->Drug_Admin Hypomotility Hypomotility Test (Open Field) Drug_Admin->Hypomotility Catalepsy Catalepsy Test (Bar Test) Drug_Admin->Catalepsy Antinociception Antinociception Test (Hot Plate or Tail Flick) Drug_Admin->Antinociception Hypothermia Hypothermia Test (Rectal Probe) Drug_Admin->Hypothermia Data_Analysis Data Analysis and Comparison Hypomotility->Data_Analysis Catalepsy->Data_Analysis Antinociception->Data_Analysis Hypothermia->Data_Analysis

Caption: Cannabinoid Tetrad Test Workflow.

Experimental Protocols

The following provides a detailed methodology for the cannabinoid tetrad test, a standard in-vivo assay for assessing the effects of cannabinoid receptor agonists.

Objective: To evaluate and compare the in-vivo effects of a test compound (e.g., this compound) and THC on locomotor activity, catalepsy, nociception, and body temperature in a rodent model.

Materials:

  • Test compounds (this compound, THC) and vehicle solution

  • Adult male mice (e.g., C57BL/6 strain)

  • Open field apparatus

  • Horizontal bar for catalepsy test

  • Hot plate or tail-flick apparatus

  • Rectal thermometer

  • Syringes for drug administration

Procedure:

  • Acclimation: Animals are acclimated to the laboratory environment for at least one week before the experiment. They are also habituated to the testing apparatuses to minimize stress-induced responses.

  • Drug Preparation and Administration: Test compounds are dissolved in a suitable vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline). Animals are randomly assigned to treatment groups (vehicle, THC at various doses, and this compound at various doses) and administered the drugs via a consistent route (e.g., intraperitoneal injection).

  • Tetrad Testing (performed at a set time post-injection, e.g., 30 minutes):

    • Hypomotility (Open Field Test): Each mouse is placed in the center of the open field arena, and locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a specified duration (e.g., 10 minutes).

    • Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency to remove the paws from the bar is recorded, with a maximum cutoff time (e.g., 60 seconds).

    • Antinociception (Hot Plate Test): The mouse is placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is measured. A cutoff time is used to prevent tissue damage.

    • Hypothermia: The rectal temperature of each mouse is measured using a digital thermometer with a lubricated probe.

  • Data Analysis: Data from each component of the tetrad test are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compounds to the vehicle and to each other.

Conclusion

While direct in-vivo comparisons between this compound and THC are currently unavailable, the existing in-vitro data on related brominated synthetic cannabinoids suggest that they are potent CB1 receptor agonists. Based on the established pharmacology of this class of compounds, it is projected that a "tailed" this compound analogue would exhibit significantly greater potency and efficacy in producing the classic cannabinoid tetrad effects compared to THC. Further in-vivo research is imperative to accurately characterize the pharmacological and toxicological profile of this compound and its analogues to better understand their potential effects and risks.

Comparative Metabolism of 5Br-INACA and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolism of 5-bromo-indazole-3-carboxamide (5Br-INACA) and its derivatives. The information presented is supported by experimental data from in vitro studies utilizing human hepatocytes and advanced analytical techniques.

The emergence of synthetic cannabinoids (SCs) with halogenated indazole cores represents a significant development in the landscape of new psychoactive substances. Understanding the metabolic fate of these compounds is crucial for forensic toxicology, clinical diagnostics, and the development of effective countermeasures. This guide focuses on the comparative metabolism of this compound and its prominent derivatives: ADB-P-5Br-INACA, ADB-4en-P-5Br-INACA, ADB-5'Br-INACA, MDMB-5'Br-INACA, and ADB-5'Br-BUTINACA.

Executive Summary of Metabolic Profiles

In vitro studies using human hepatocytes and liver microsomes have been instrumental in elucidating the metabolic pathways of this compound derivatives. The primary biotransformations observed across these compounds include hydrolysis, hydroxylation, and glucuronidation. Notably, the bromine substitution on the indazole core generally remains intact during metabolism, serving as a potential marker to distinguish these compounds from their non-brominated analogs.[1][2]

Quantitative Metabolic Data

The following tables summarize the key metabolic findings for various this compound derivatives based on in vitro studies. The data highlights the number of identified metabolites and the major metabolic pathways.

Table 1: Summary of Metabolites Identified for ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA

CompoundNumber of Metabolites IdentifiedMajor BiotransformationsRecommended Biomarkers
ADB-P-5Br-INACA10Terminal amide hydrolysis, Hydroxylation, Dehydrogenation, Carbonyl formation, Glucuronidation[3][4]Terminal hydroxy metabolite[3][4]
ADB-4en-P-5Br-INACA9Dihydrodiol formation, Terminal amide hydrolysis, Hydroxylation, Dehydrogenation, Carbonyl formation, Glucuronidation[3][4]Dihydrodiol metabolite[3][4]

Table 2: Predominant Metabolic Pathways for ADB-5'Br-INACA, MDMB-5'Br-INACA, and ADB-5'Br-BUTINACA

CompoundPrimary Metabolic PathwaysRecommended Urinary Markers
ADB-5'Br-INACAAmide hydrolysis, Mono-hydroxylation at the tert-butyl group[1][2]Amide hydrolysis and mono-OH at tert-butyl metabolites (after β-glucuronidase treatment)[1]
MDMB-5'Br-INACAEster hydrolysis, with additional metabolites formed.[1] Three Phase I and one Phase II metabolites were identified.[5]Ester hydrolysis metabolites with additional metabolites.[1]
ADB-5'Br-BUTINACAMono-hydroxylation at the tert-butyl group, Amide hydrolysis[1]Mono-OH at tert-butyl and amide hydrolysis metabolites[1]

Experimental Protocols

The metabolic profiles described in this guide were primarily determined using the following experimental methodologies:

1. In Vitro Incubation with Human Hepatocytes:

  • Cell System: Pooled cryopreserved human hepatocytes are the preferred in vitro model, closely mimicking human liver metabolism.[6]

  • Incubation: The parent compound (typically at a concentration of 1-10 µM) is incubated with a suspension of human hepatocytes (e.g., 1 million cells/mL).

  • Duration: Incubations are typically carried out for a period of up to 3 hours.[3][4]

  • Sample Collection: Aliquots are collected at various time points (e.g., 0, 1, and 3 hours) to monitor the formation of metabolites over time.

  • Reaction Termination: The metabolic reactions are quenched by the addition of a cold organic solvent, such as acetonitrile.

2. In Vitro Incubation with Human Liver Microsomes (HLM) and S9 Fraction:

  • System: Pooled human liver microsomes or S9 fractions are used to investigate phase I and phase II metabolism, respectively.

  • Co-factors: Incubations are supplemented with necessary co-factors, such as NADPH for phase I reactions and UDPGA for glucuronidation (phase II).

  • Procedure: The experimental setup is similar to that of hepatocyte incubations, with the parent compound being incubated with the subcellular fractions and co-factors.

3. Analytical Methodology: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS):

  • Technique: LC-QTOF-MS is the primary analytical technique used for the separation, identification, and structural elucidation of metabolites.[3][4]

  • Chromatography: Reverse-phase liquid chromatography with a C18 column is commonly employed for the separation of the parent drug and its metabolites.

  • Mass Spectrometry: High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of the elemental composition of metabolites and their fragments.

  • Data Analysis: Metabolite identification is achieved by comparing the retention times and mass spectra of the detected metabolites with those of synthesized reference standards or by interpreting the fragmentation patterns.

Visualization of Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic transformations and experimental workflows.

Metabolic_Pathway cluster_parent Parent Compound (this compound Derivative) cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 5-Bromo-Indazole-3-Carboxamide Core Hydroxylation Hydroxylation (e.g., on alkyl tail, tert-butyl group) Parent->Hydroxylation CYP450 Amide_Hydrolysis Amide Hydrolysis Parent->Amide_Hydrolysis Amidases Ester_Hydrolysis Ester Hydrolysis (for ester-containing derivatives) Parent->Ester_Hydrolysis Esterases Dihydrodiol_Formation Dihydrodiol Formation Parent->Dihydrodiol_Formation Epoxide Hydrolase Dehydrogenation Dehydrogenation Hydroxylation->Dehydrogenation ADH/ALDH Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Amide_Hydrolysis->Glucuronidation UGTs

Caption: General metabolic pathways for this compound derivatives.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis cluster_output Results Start Parent Compound + Human Hepatocytes Incubate Incubate at 37°C for 0, 1, 3 hours Start->Incubate Quench Quench Reaction with Acetonitrile Incubate->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LC_QTOF_MS LC-QTOF-MS Analysis Centrifuge->LC_QTOF_MS Data_Processing Data Processing and Metabolite Identification LC_QTOF_MS->Data_Processing Metabolite_Profile Metabolic Profile Data_Processing->Metabolite_Profile Biomarkers Identification of Potential Biomarkers Metabolite_Profile->Biomarkers

Caption: Workflow for in vitro metabolism studies.

References

A Comparative Guide to the Efficacy of 5Br-INACA Analogs at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 5Br-INACA analogs at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Due to the limited availability of quantitative data for this compound itself, this guide focuses on its closely related, "tail-less" analogs: (S)-MDMB-5Br-INACA and (S)-ADB-5'Br-INACA. For comparative context, we have included data for two well-characterized synthetic cannabinoid receptor agonists, CP 55,940 and JWH-018, and the non-selective agonist WIN 55,212-2.

Quantitative Efficacy and Binding Affinity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of the selected compounds at human CB1 and CB2 receptors. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

CompoundTargetKi (nM)EC50 (nM)Assay Type
(S)-MDMB-5Br-INACA CB1-2203[1]β-arrestin 2 Recruitment
CB2-22.5[1]β-arrestin 2 Recruitment
(S)-ADB-5'Br-INACA CB1-1480[1]β-arrestin 2 Recruitment
CB2-1020[1]β-arrestin 2 Recruitment
CP 55,940 CB10.6 - 5.00.2cAMP Inhibition
CB20.7 - 2.60.3cAMP Inhibition
JWH-018 CB19.00[2]67.6[3]β-arrestin 2 Recruitment
CB22.94[2]12.5[3]β-arrestin 2 Recruitment
WIN 55,212-2 CB1--Potent, non-selective agonist[4][5][6]
CB2--Potent, non-selective agonist[4][5][6]

Note: Ki and EC50 values can vary between studies due to different experimental conditions and assay types.

The data reveals that the "tail-less" this compound analogs, (S)-MDMB-5Br-INACA and (S)-ADB-5'Br-INACA, exhibit significantly lower potency at the CB1 receptor compared to the comparator compounds.[1] Notably, (S)-MDMB-5Br-INACA displays a striking selectivity for the CB2 receptor, with an approximately 98-fold greater potency compared to the CB1 receptor.[1] In contrast, (S)-ADB-5'Br-INACA shows more balanced but overall lower potency at both receptors.[1] Studies on related "tail-less" analogs suggest that while they have decreased potency at CB1, they may exhibit increased efficacy at CB2 receptors compared to their "tailed" counterparts.[7][8]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (for Ki determination)

This competitive binding assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK-293 or CHO cells) stably expressing the human CB1 or CB2 receptor. This is typically achieved through cell homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]CP 55,940) is incubated with the receptor-containing membranes.

  • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.

  • Separation: The bound and free radioligand are separated, usually by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

β-Arrestin 2 Recruitment Assay (for EC50 determination)

This functional assay measures the ability of a compound to activate a G-protein coupled receptor (GPCR) and trigger the recruitment of the signaling protein β-arrestin 2.

  • Cell Line: A cell line (e.g., HEK-293) is engineered to co-express the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein. This fusion protein is often linked to a reporter enzyme, such as a fragment of luciferase or β-galactosidase.

  • Cell Plating: The engineered cells are seeded into microplates and incubated to allow for cell attachment.

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Incubation: The plate is incubated to allow for receptor activation by the compound and the subsequent recruitment of the β-arrestin 2 fusion protein to the receptor.

  • Signal Detection: A substrate for the reporter enzyme is added. The enzymatic reaction produces a detectable signal (e.g., luminescence or color change) that is proportional to the extent of β-arrestin 2 recruitment.

  • Data Analysis: A concentration-response curve is generated by plotting the signal intensity against the compound concentration. The EC50 value, representing the concentration of the compound that produces 50% of the maximal response, is determined from this curve.

cAMP Inhibition Assay (for EC50 determination)

This functional assay measures a compound's ability to inhibit the production of cyclic adenosine monophosphate (cAMP), a common second messenger for Gi/o-coupled receptors like CB1 and CB2.

  • Cell Culture: Cells expressing the CB1 or CB2 receptor (e.g., CHO-K1 cells) are cultured in appropriate media.

  • Adenylyl Cyclase Stimulation: The cells are treated with a stimulator of adenylyl cyclase, such as forskolin, to increase intracellular cAMP levels.

  • Compound Treatment: The cells are co-incubated with the test compound at various concentrations. Agonists of Gi/o-coupled receptors will inhibit the forskolin-stimulated cAMP production.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or other commercially available cAMP assay kits.

  • Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP levels is calculated for each concentration of the test compound. A concentration-response curve is then plotted to determine the EC50 value.

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

G_protein_signaling cluster_membrane Cell Membrane Agonist Cannabinoid Agonist CB_Receptor CB1 / CB2 Receptor Agonist->CB_Receptor Binds G_Protein Gαi/oβγ CB_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Cannabinoid Receptor G-protein Signaling Pathway.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow prep Prepare Membranes with CB Receptors incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Determine Ki) quantify->analyze

Caption: Radioligand Competitive Binding Assay Workflow.

References

A Head-to-Head Comparison of 5Br-INACA and JWH-018 for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the synthetic cannabinoid receptor agonists (SCRAs) 5Br-INACA and JWH-018. The information presented is intended for research purposes only. These compounds are potent psychoactive substances and should be handled with extreme caution in controlled laboratory settings.

Introduction and Chemical Structures

JWH-018 (Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone) is a first-generation naphthoylindole synthetic cannabinoid, widely recognized for its high affinity and efficacy at both the CB1 and CB2 receptors.[1] It served as a benchmark compound in early synthetic cannabinoid research. This compound represents a newer generation of indazole-3-carboxamide SCRAs. A key structural feature of compounds like this compound and its close analogues (e.g., MDMB-5Br-INACA, ADB-5Br-INACA) is the absence of a traditional N-alkyl "tail," which significantly impacts its pharmacological profile.[2][3] Studies on these "tail-less" brominated indazoles indicate that while they retain activity at cannabinoid receptors, their potency is markedly lower than their "tailed" counterparts.[1][4]

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinity (Kᵢ) and functional activity (EC₅₀) of JWH-018. While specific quantitative data for this compound is limited in the current literature, the activity of its close "tail-less" analogues suggests a significantly reduced potency.

Table 1: Cannabinoid Receptor Binding Affinity (Kᵢ, nM)
Compound CB1 Receptor Kᵢ (nM) CB2 Receptor Kᵢ (nM)
JWH-0189.00 ± 5.002.94 ± 2.65
This compoundData not available; expected to be significantly higher (lower affinity) than JWH-018 based on "tail-less" analogue studies.[1][4]Data not available; expected to be significantly higher (lower affinity) than JWH-018.[1][4]
Table 2: Cannabinoid Receptor Functional Activity (EC₅₀, nM)
Compound CB1 Receptor EC₅₀ (nM) CB2 Receptor EC₅₀ (nM)
JWH-018102133
This compoundData not available; "tail-less" analogues are reported to be significantly less potent agonists than their "tailed" counterparts.[1][4][5]Data not available; "tail-less" analogues show lower potency but increased efficacy at CB2 in some assays.[1]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the canonical signaling pathway for CB1/CB2 receptor agonists and a typical experimental workflow for their characterization.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein (αβγ) CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Downstream Downstream Effects (e.g., Ion Channel Modulation) G_protein->Downstream Modulates cAMP cAMP AC->cAMP Agonist Agonist (e.g., JWH-018) Agonist->CB1 Binds ATP ATP ATP->AC

CB1/CB2 Receptor G-protein Signaling Pathway.

Experimental_Workflow start Test Compound (e.g., this compound, JWH-018) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assays start->functional_assay ki_val Determine Kᵢ (Binding Affinity) binding_assay->ki_val gtps_assay [³⁵S]GTPγS Binding Assay functional_assay->gtps_assay camp_assay cAMP Accumulation Assay functional_assay->camp_assay ec50_emax Determine EC₅₀ & Eₘₐₓ (Potency & Efficacy) gtps_assay->ec50_emax camp_assay->ec50_emax data_analysis Data Analysis & Comparison conclusion Pharmacological Profile data_analysis->conclusion ki_val->data_analysis ec50_emax->data_analysis

Workflow for In Vitro Characterization of SCRAs.

Pharmacokinetics and Metabolism

JWH-018: JWH-018 undergoes extensive Phase I and Phase II metabolism.[6] Phase I reactions, primarily mediated by cytochrome P450 enzymes, involve monohydroxylation on the naphthalene ring, indole moiety, and the pentyl side chain.[7] Dihydroxylation and N-dealkylation also occur.[7] Many of these hydroxylated metabolites retain significant affinity and activity at cannabinoid receptors, potentially contributing to the overall pharmacological and toxicological profile of the parent compound.[8] Phase II metabolism involves the glucuronidation of these hydroxylated metabolites, facilitating their excretion.[6]

This compound: Metabolism data for this compound and its "tail-less" analogues is emerging. In vitro studies with human hepatocytes show that the primary metabolic pathways include amide hydrolysis and mono-hydroxylation at the tert-butyl group (for ADB-5'Br-INACA) or ester hydrolysis (for MDMB-5'Br-INACA).[9][10] A key finding is that the bromine atom on the indazole core remains intact during metabolism, providing a distinct marker for identification.[9][10] Glucuronidation (Phase II) has been observed to be more common for these "tail-less" analogues compared to their tailed counterparts.[9][10]

Experimental Protocols

Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay quantifies the binding affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the CB1 or CB2 receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably expressing the human CB1 or CB2 receptor. The cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[11][12]

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the receptor-expressing membranes, a fixed concentration of a radioligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound (e.g., JWH-018).[11]

  • Incubation: The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.[11][12]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with the bound radioligand.[11][12] Unbound radioligand is washed away with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[11]

[³⁵S]GTPγS Functional Assay (for EC₅₀ and Eₘₐₓ Determination)

This functional assay measures G-protein activation following receptor stimulation by an agonist. It is particularly well-suited for Gi/o-coupled receptors like CB1 and CB2.[13][14]

  • Principle: In the inactive state, the Gα subunit is bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits and accumulates.[13][14]

  • Membrane Preparation: As described in the binding assay, membranes from cells expressing the receptor of interest are used.[13]

  • Assay Setup: In a 96-well plate, membranes are incubated with assay buffer containing GDP, varying concentrations of the agonist (e.g., JWH-018), and a fixed concentration of [³⁵S]GTPγS.[13]

  • Incubation: The reaction is incubated at 30°C for 30-60 minutes.[14]

  • Termination and Filtration: The reaction is stopped by rapid filtration through filter plates, separating the membrane-bound [³⁵S]GTPγS from the unbound.[13]

  • Detection: The radioactivity on the filters is quantified by scintillation counting.[13]

  • Data Analysis: The amount of specific [³⁵S]GTPγS binding is plotted against the agonist concentration to generate a dose-response curve, from which the potency (EC₅₀) and maximal efficacy (Eₘₐₓ) are determined.[13]

cAMP Accumulation Functional Assay

This assay measures the functional consequence of Gi/o protein activation by quantifying the inhibition of cyclic AMP (cAMP) production.[15][16]

  • Principle: CB1 and CB2 receptors couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, thereby reducing the intracellular concentration of cAMP.[17]

  • Cell Culture: Whole cells expressing the receptor of interest are cultured in 24- or 96-well plates.[16]

  • Assay Setup: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and an adenylyl cyclase stimulator like forskolin to elevate basal cAMP levels.[16] Subsequently, varying concentrations of the test agonist are added.

  • Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.[16]

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based kit.[18]

  • Data Analysis: The level of cAMP inhibition is plotted against the agonist concentration to determine the EC₅₀ for the functional response.

Summary of Comparison

  • Potency and Efficacy: JWH-018 is a potent, full agonist at both CB1 and CB2 receptors. In contrast, this compound, as a "tail-less" indazole carboxamide, is expected to have significantly lower potency at the CB1 receptor.[1][4] This structural difference is the primary determinant of their distinct pharmacological profiles.

  • Metabolism: Both compounds undergo extensive metabolism. JWH-018 forms multiple active hydroxylated metabolites.[8] The metabolism of this compound and its analogues is characterized by hydrolysis and hydroxylation, with the bromine atom serving as a stable metabolic marker.[9][10]

  • Research Implications: The high potency of JWH-018 makes it a useful tool for studying the maximal effects of CB receptor activation. The lower potency of this compound makes it and similar "tail-less" compounds interesting subjects for structure-activity relationship (SAR) studies, helping to define the molecular requirements for high-affinity receptor binding and activation. Furthermore, its role as a synthetic precursor highlights its importance in the monitoring of emerging illicit substances.[3][5]

References

Correlating In-Vitro 5Br-INACA Data with In-Vivo Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic cannabinoid 5Br-INACA, focusing on correlating its in-vitro pharmacological data with potential in-vivo effects. Due to a lack of specific in-vivo studies on this compound, this guide draws comparisons with other synthetic cannabinoids exhibiting similar in-vitro properties to infer potential physiological and behavioral outcomes. All data is presented to facilitate objective comparison and is supported by detailed experimental methodologies.

In-Vitro and In-Vivo Data Comparison

The following tables summarize the available quantitative data for this compound and comparator synthetic cannabinoids. It is important to note that in-vivo data for this compound is not currently available in published literature. Therefore, the in-vivo effects of other synthetic cannabinoids with varying potencies are presented to provide a predictive framework.

Table 1: In-Vitro Activity of this compound and Comparator Cannabinoids

CompoundReceptorAssay TypeEC50 (nM)Emax (%)Reference
(S)-ADB-5’Br-INACA CB1β-arrestin 2 Recruitment2340100[1][2]
(S)-ADB-5’Br-INACA CB2β-arrestin 2 Recruitment>10000-[1][2]
(S)-MDMB-5’Br-INACA CB1β-arrestin 2 Recruitment>10000-[1][2]
(S)-ADB-INACA CB1β-arrestin 2 Recruitment>10000-[1][2]
ADB-FUBINACA CB1cAMP Inhibition0.69~300 (vs. JWH-018)
5F-MDMB-PICA CB1cAMP Inhibition3.26~300 (vs. JWH-018)
Δ⁹-THC CB1cAMP Inhibition-Partial Agonist[3]

Table 2: In-Vivo Effects of Comparator Synthetic Cannabinoids

CompoundTest AnimalObserved Effects (The "Cannabinoid Tetrad")Dose RangeReference
JWH-018 MiceHypothermia, Analgesia, Catalepsy, Locomotor Suppression0.3 - 3 mg/kg[3]
WIN 55,212-2 MiceHypothermia, Analgesia, Catalepsy, Locomotor Suppression1 - 10 mg/kg[3]
5F-ADBINACA MiceHypothermia, Analgesia, Catalepsy, Reduced Motor ActivityNot Specified[4]
AB-FUBINACA MiceHypothermia, Decreased Locomotor Activity3-4 mg/kg[5]
Δ⁹-THC MiceHypothermia, Analgesia, Catalepsy, Biphasic Locomotor Effects1 - 100 mg/kg[6]

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below. These protocols are essential for reproducing and verifying the presented data.

β-Arrestin 2 Recruitment Assay

This assay measures the recruitment of β-arrestin 2 to the cannabinoid receptor 1 (CB1R) upon agonist binding, a key step in receptor desensitization and signaling. The PathHunter® β-arrestin assay is a common method.[7][8]

  • Cell Culture: CHO-K1 cells stably co-expressing the human CB1 receptor fused to a ProLink™ tag (PK) and a β-arrestin 2-Enzyme Acceptor (EA) fusion protein are cultured in F-12 medium supplemented with 10% FBS, penicillin, streptomycin, and hygromycin B.

  • Assay Preparation: Cells are seeded into 384-well white-walled microplates and incubated overnight.

  • Compound Addition: Test compounds, including this compound, are serially diluted and added to the cells. A reference agonist (e.g., CP55,940) is used as a positive control.

  • Incubation: The plates are incubated for 90 minutes at 37°C.

  • Detection: A detection reagent containing the β-galactosidase substrate is added, and the plates are incubated for 60 minutes at room temperature.

  • Data Acquisition: Chemiluminescence is measured using a plate reader. Data is normalized to the response of the reference agonist to determine EC50 and Emax values.

cAMP Inhibition Assay

This assay quantifies the inhibition of cyclic adenosine monophosphate (cAMP) production following the activation of Gi/o-coupled receptors like the CB1 receptor.

  • Cell Culture: HEK293 or CHO cells stably expressing the human CB1 receptor are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and seeded into 96-well or 384-well plates.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound.

  • Forskolin Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells (except the negative control) to stimulate cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).[9]

  • Data Analysis: The reduction in forskolin-stimulated cAMP levels is used to determine the inhibitory potency (EC50) and efficacy (Emax) of the test compound.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of this compound.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates BetaArrestin β-Arrestin CB1->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates BetaArrestin->CB1 Desensitizes This compound This compound This compound->CB1 Binds to

Caption: CB1 Receptor Signaling Pathway Activated by this compound.

G A Prepare CB1-expressing cells in 384-well plate B Add serial dilutions of this compound and controls A->B C Incubate for 90 minutes at 37°C B->C D Add β-arrestin detection reagent C->D E Incubate for 60 minutes at room temperature D->E F Measure chemiluminescence E->F G Analyze data to determine EC50 and Emax F->G G cluster_invitro In-Vitro Data cluster_correlation Correlation cluster_invivo Predicted In-Vivo Effects (by analogy) invitro_data This compound shows low micromolar EC50 and acts as a full agonist at CB1 in β-arrestin assay. correlation_node Lower potency suggests higher doses needed for in-vivo effects compared to high-potency SCs. invitro_data->correlation_node invivo_effects Potential for cannabinoid tetrad effects: - Hypothermia - Analgesia - Catalepsy - Locomotor Suppression (Requires confirmation via direct in-vivo studies) correlation_node->invivo_effects

References

Safety Operating Guide

Proper Disposal of 5Br-INACA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of research chemicals like 5Br-INACA are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a compound intended for research and forensic applications only.[1] It is critical to treat this substance as potentially hazardous, adhering to all institutional and regulatory guidelines.[2]

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is essential for safe handling and in determining the appropriate disposal route.

PropertyValue
Formal Name 5-bromo-1H-indazole-3-carboxamide
Molecular Formula C₈H₆BrN₃O
Formula Weight 240.1
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml
Storage Temperature -20°C
Stability ≥ 5 years

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols: Disposal Procedures

The following protocols outline the necessary steps for the proper disposal of this compound waste, including unused product, contaminated materials, and empty containers.

Personal Protective Equipment (PPE)

Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • A laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and any other solid materials that have come into contact with the chemical.

    • Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • The rinsate from cleaning contaminated glassware should also be collected as hazardous chemical waste.[3]

  • Labeling:

    • All waste containers must be accurately labeled with a "Hazardous Waste" tag.

    • The label must include the full chemical name ("5-bromo-1H-indazole-3-carboxamide"), the concentration, and the date of accumulation.

Storage of Chemical Waste
  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure that the caps of all waste containers are tightly sealed to prevent leaks or spills.[3]

  • Segregate the this compound waste from other incompatible waste streams.

Disposal of Empty Containers
  • To be considered "empty," a container must be triple-rinsed with a suitable solvent.[3]

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[3]

  • After rinsing, the original label on the container should be completely defaced or removed.[3]

  • The rinsed and de-labeled container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Arranging for Waste Pickup
  • Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 150 days), a pickup must be scheduled.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.[4][5]

  • Follow all institutional procedures for waste pickup requests.

Mandatory Visualizations

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste materials.

start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse store_waste Store Waste Securely in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Container per Institutional Guidelines deface_label->dispose_container schedule_pickup Schedule Pickup with Environmental Health & Safety store_waste->schedule_pickup

Caption: A flowchart outlining the proper disposal procedure for this compound.

It is imperative to consult your institution's specific chemical hygiene plan and hazardous waste management guidelines, as local regulations may vary. By adhering to these procedures, you contribute to a safer research environment and ensure compliance with all applicable regulations.

References

Essential Safety and Operational Protocols for Handling 5Br-INACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical guidance for the handling of 5Br-INACA (CAS Number: 1799421-04-7). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan from receipt to disposal of this compound. Given that this compound is an analytical reference standard categorized as a precursor in the synthesis of synthetic cannabinoids, it should be handled with the utmost care by trained professionals in a controlled laboratory setting.[1]

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. This information is critical for experimental planning and safety assessments.

PropertyValueSource
Formal Name 5-bromo-1H-indazole-3-carboxamide[1]
CAS Number 1799421-04-7[1]
Molecular Formula C₈H₆BrN₃O[1]
Formula Weight 240.1 g/mol [1]
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml[1]
Storage -20°C
Stability ≥ 4 years (if stored properly)
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure to this compound. The required PPE varies based on the task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boot covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves- Chemical-resistant apron over lab coat- Elbow-length gloves for mixing and loading
Equipment Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.

Operational Plan: Step-by-Step Guidance for Handling this compound

The following detailed operational plan provides a procedural workflow for the safe handling of this compound.

Pre-Handling Preparations

1.1. Risk Assessment : Before any work begins, conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for exposure. 1.2. Designated Area : Designate a specific, well-ventilated area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure, especially when handling the solid form. 1.3. Assemble Materials : Gather all necessary equipment, including spatulas, weighing paper, vials, solvents, and all required PPE before retrieving the compound from storage. 1.4. Emergency Preparedness : Ensure that an emergency eyewash station and safety shower are readily accessible. Have a chemical spill kit appropriate for handling solid compounds nearby.

Handling the Solid Compound (Weighing and Aliquoting)

2.1. Don PPE : Put on all required PPE for handling potent powders as specified in the table above. 2.2. Transfer to Hood : Transport the container of this compound from its storage location (-20°C) to the designated fume hood. Allow the container to equilibrate to room temperature before opening to prevent condensation. 2.3. Weighing : Carefully weigh the desired amount of the solid compound using a tared weigh boat or paper within the fume hood. Use tools that minimize the generation of dust. 2.4. Transfer : Transfer the weighed solid to the appropriate reaction vessel or vial. 2.5. Clean-up : After weighing, carefully clean any residual powder from the spatula and weighing surface using a solvent-moistened wipe. Dispose of the wipe in the designated hazardous waste container.

Solution Preparation

3.1. Solvent Addition : In the fume hood, slowly add the desired solvent (e.g., DMF or DMSO) to the vessel containing the solid this compound to avoid splashing. 3.2. Dissolution : Gently swirl or vortex the mixture to ensure complete dissolution. If necessary, use a sonicator. 3.3. Labeling : Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Post-Handling Procedures and Decontamination

4.1. Work Surface Decontamination : Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down. 4.2. Equipment Decontamination : Decontaminate all reusable equipment according to your laboratory's established procedures for potent compounds. 4.3. PPE Removal : Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container. 4.4. Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

5.1. Waste Segregation : All waste contaminated with this compound, including gloves, wipes, and empty containers, must be segregated into a clearly labeled hazardous waste container. 5.2. Chemical Waste Disposal : Dispose of solutions containing this compound and contaminated solid waste through your institution's hazardous waste management program. Do not discharge to the drain. High-temperature incineration is often the recommended disposal method for such compounds. 5.3. Container Disposal : Before disposing of empty containers, they should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Obliterate or remove all labels from the empty container before its final disposal.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow_5Br_INACA Safe Handling Workflow for this compound cluster_prep 1.0 Pre-Handling cluster_handling 2.0 Handling cluster_post 3.0 Post-Handling cluster_disposal 4.0 Disposal risk_assessment 1.1 Risk Assessment designate_area 1.2 Designate Area (Fume Hood) risk_assessment->designate_area assemble_materials 1.3 Assemble Materials & PPE designate_area->assemble_materials emergency_prep 1.4 Emergency Prep assemble_materials->emergency_prep don_ppe 2.1 Don PPE emergency_prep->don_ppe weigh_solid 2.2 Weigh Solid don_ppe->weigh_solid prep_solution 2.3 Prepare Solution weigh_solid->prep_solution decontaminate_surfaces 3.1 Decontaminate Surfaces & Equipment prep_solution->decontaminate_surfaces remove_ppe 3.2 Remove & Dispose PPE decontaminate_surfaces->remove_ppe wash_hands 3.3 Wash Hands remove_ppe->wash_hands segregate_waste 4.1 Segregate Waste wash_hands->segregate_waste dispose_waste 4.2 Hazardous Waste Disposal segregate_waste->dispose_waste

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5Br-INACA
Reactant of Route 2
Reactant of Route 2
5Br-INACA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.